ER proteostasis regulator-1
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12-5-4-6-13(2)20(12)18(21)16-11-17(23-19-16)14-7-9-15(22-3)10-8-14/h7-13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOZOGZIIHRAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"ER proteostasis regulator-1" mechanism of action
An In-depth Technical Guide on the Core Mechanisms of Endoplasmic Reticulum Proteostasis Regulation
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the eukaryotic proteome. Maintaining protein homeostasis, or proteostasis, within the ER is paramount for cellular function and survival. The accumulation of unfolded or misfolded proteins in the ER lumen, a condition known as ER stress, triggers a sophisticated and highly conserved signaling network called the Unfolded Protein Response (UPR).[1][2] While the term "ER proteostasis regulator-1" is not a standard designation in scientific literature, this guide will delve into the core molecular machinery that governs ER proteostasis. These intricate systems collectively act as the primary regulators of protein quality control in the ER.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the key signaling pathways, quantitative data from seminal studies, and the experimental protocols used to investigate these mechanisms.
Core Regulatory Pathways of ER Proteostasis
ER proteostasis is primarily maintained by two interconnected processes: the Unfolded Protein Response (UPR) and ER-Associated Degradation (ERAD).[3] The UPR is an adaptive response that aims to restore ER homeostasis by reducing the protein load and increasing the folding capacity of the ER.[1][4] If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.[1][5] ERAD, on the other hand, is a process that removes terminally misfolded proteins from the ER for degradation by the proteasome.[3][6][7]
The UPR is orchestrated by three main ER-resident transmembrane proteins that act as stress sensors:
-
Inositol-requiring enzyme 1 (IRE1)
-
PKR-like ER kinase (PERK)
-
Activating transcription factor 6 (ATF6)
Under non-stressed conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78).[4] Upon the accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation.[4]
Mechanism of Action of Key ER Proteostasis Regulators
The IRE1α Pathway
Inositol-requiring transmembrane kinase endoribonuclease-1α (IRE1α) is the most conserved UPR sensor.[8] Upon activation, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain.[9][10] The RNase activity of IRE1α has two main functions:
-
XBP1 mRNA Splicing: IRE1α unconventionally splices a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[11][12] This results in a frameshift, leading to the translation of a potent transcription factor, spliced XBP1 (XBP1s).[11] XBP1s translocates to the nucleus and upregulates the expression of genes involved in protein folding, ERAD, and ER biogenesis.[9][11]
-
Regulated IRE1-Dependent Decay (RIDD): Activated IRE1α can also degrade a subset of mRNAs and microRNAs that are localized to the ER membrane.[9][13] This process, known as RIDD, is thought to reduce the protein load on the ER.
Under prolonged stress, IRE1α can also contribute to apoptosis by recruiting TRAF2 and activating the JNK signaling pathway.[1][8][14]
References
- 1. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 2. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. PERK-Opathies: An Endoplasmic Reticulum Stress Mechanism Underlying Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endoplasmic-reticulum-associated protein degradation - Wikipedia [en.wikipedia.org]
- 7. The Mammalian Endoplasmic Reticulum-Associated Degradation System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Signaling Mechanism of Mammalian Endoplasmic Reticulum Stress Sensor IRE1 [escholarship.org]
- 11. karger.com [karger.com]
- 12. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. frontiersin.org [frontiersin.org]
What is the function of ER proteostasis regulators?
An In-depth Technical Guide to the Function of ER Proteostasis Regulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of approximately one-third of the cellular proteome. Maintaining protein homeostasis, or proteostasis, within the ER is paramount for cellular function and survival. ER proteostasis is governed by a complex network of regulators that ensure the fidelity of protein folding and execute quality control mechanisms to clear misfolded proteins. When the folding capacity of the ER is overwhelmed by an influx of unfolded or misfolded proteins, a state known as ER stress ensues, triggering a sophisticated signaling network called the Unfolded Protein Response (UPR). This guide provides a detailed technical overview of the core ER proteostasis regulators, their mechanisms of action, and the experimental methodologies used to study their function.
Core ER Proteostasis Regulators: The Unfolded Protein Response (UPR)
The UPR is the central signaling network that responds to ER stress. It aims to restore proteostasis by attenuating protein synthesis, upregulating the expression of chaperones and folding enzymes, and enhancing the degradation of misfolded proteins through a process known as ER-associated degradation (ERAD). If ER stress is prolonged and homeostasis cannot be restored, the UPR switches to a pro-apoptotic program to eliminate the damaged cell. The UPR is orchestrated by three main ER-resident transmembrane sensor proteins: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6).
The IRE1α-XBP1 Signaling Pathway
Inositol-requiring enzyme 1α (IRE1α) is a dual-function enzyme possessing both serine/threonine kinase and endoribonuclease (RNase) activities. Under basal conditions, IRE1α is kept in an inactive monomeric state through its association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78. Upon accumulation of unfolded proteins, BiP dissociates from IRE1α, leading to its dimerization and trans-autophosphorylation. This conformational change activates the RNase domain of IRE1α.
The primary function of the activated IRE1α RNase is the unconventional splicing of the mRNA encoding the transcription factor X-box binding protein 1 (XBP1). IRE1α excises a 26-nucleotide intron from the XBP1 mRNA, causing a frameshift that results in the translation of a potent transcriptional activator, spliced XBP1 (XBP1s). XBP1s translocates to the nucleus and binds to ER stress response elements (ERSEs) and UPR elements (UPREs) in the promoters of target genes, leading to the upregulation of genes involved in protein folding, ERAD, and quality control.
A secondary function of the IRE1α RNase is the degradation of a subset of mRNAs and microRNAs through a process called Regulated IRE1-Dependent Decay (RIDD). RIDD contributes to reducing the protein load on the ER and can also play a role in initiating apoptosis under prolonged stress.
Signaling Pathway Diagram: IRE1α-XBP1
Caption: The IRE1α-XBP1 signaling pathway of the Unfolded Protein Response.
The PERK-eIF2α Signaling Pathway
PKR-like ER kinase (PERK) is another ER transmembrane protein that, like IRE1α, is held in an inactive state by BiP. Upon BiP dissociation, PERK dimerizes and autophosphorylates, activating its cytosolic kinase domain. The primary substrate of activated PERK is the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). Phosphorylation of eIF2α at Serine 51 leads to a global attenuation of protein synthesis by preventing the formation of the translation initiation complex. This reduction in protein synthesis alleviates the load of newly synthesized proteins entering the ER, providing time for the cell to resolve the stress.
Paradoxically, while global translation is inhibited, the translation of a specific subset of mRNAs is enhanced. One such mRNA encodes the activating transcription factor 4 (ATF4). ATF4 is a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis. Under conditions of prolonged ER stress, ATF4 induces the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein), which plays a crucial role in initiating cell death.
Signaling Pathway Diagram: PERK-eIF2α
Caption: The PERK-eIF2α signaling pathway of the Unfolded Protein Response.
The ATF6 Signaling Pathway
Activating transcription factor 6 (ATF6) is a type II transmembrane protein that is also retained in the ER by BiP under non-stressed conditions. When ER stress occurs, BiP dissociates, and ATF6 translocates to the Golgi apparatus. In the Golgi, ATF6 is sequentially cleaved by site-1 protease (S1P) and site-2 protease (S2P). This cleavage releases the N-terminal cytosolic domain of ATF6 (ATF6-N), which contains a basic leucine (B10760876) zipper (bZIP) transcription factor domain. ATF6-N then translocates to the nucleus, where it activates the transcription of genes containing ERSEs, including genes encoding ER chaperones and components of the ERAD machinery.
Signaling Pathway Diagram: ATF6
Caption: The ATF6 signaling pathway of the Unfolded Protein Response.
ER-Associated Degradation (ERAD)
When protein folding fails, terminally misfolded proteins are eliminated from the ER through ERAD. This process involves the recognition of misfolded substrates, their retro-translocation from the ER to the cytosol, ubiquitination, and subsequent degradation by the proteasome.
Chaperones in Substrate Recognition
ER-resident chaperones, such as BiP, calnexin, and calreticulin, play a crucial role in identifying misfolded proteins. These chaperones bind to exposed hydrophobic regions or immature glycans on unfolded polypeptides, preventing their aggregation and targeting them for either refolding or degradation.
The Role of E3 Ubiquitin Ligases: CHIP
The C-terminus of Hsc70-interacting protein (CHIP) is a key E3 ubiquitin ligase that links the chaperone machinery to the ubiquitin-proteasome system. CHIP contains a tetratricopeptide repeat (TPR) domain that interacts with Hsp70 and Hsp90 chaperones, and a U-box domain that recruits E2 ubiquitin-conjugating enzymes. When a chaperone-bound misfolded protein is presented to CHIP, CHIP facilitates the transfer of ubiquitin molecules to the substrate, marking it for degradation by the proteasome.
Logical Relationship Diagram: ERAD Workflow
Caption: A simplified workflow of the ER-Associated Degradation (ERAD) pathway.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the function of ER proteostasis regulators.
Table 1: Quantitative Analysis of UPR Target Gene Expression
| Gene | Treatment | Cell Type | Fold Change (mRNA) | Reference |
| GRP78/BiP | Tunicamycin (B1663573) (2 µg/mL, 8h) | HeLa | ~4.5 | |
| XBP1 | Tunicamycin (2 µg/mL, 8h) | HeLa | ~3.0 | |
| CHOP | Tunicamycin (2 µg/mL, 8h) | HeLa | ~12.0 | |
| ATF4 | Tunicamycin (2 µg/mL, 8h) | HeLa | ~3.5 | |
| HERPUD1 | Thapsigargin (B1683126) (300 nM, 6h) | HEK293 | ~15 | (Estimated from graphical data) |
| EDEM1 | Thapsigargin (300 nM, 6h) | HEK293 | ~8 | (Estimated from graphical data) |
Table 2: IC50 Values of UPR Pathway Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Reference |
| GSK2606414 | PERK | In Vitro Kinase Assay | <1 nM | |
| PERK-IN-2 | PERK | In Vitro Kinase Assay | 0.2 nM | |
| 4µ8C | IRE1α RNase | In Vitro Cleavage Assay | 22.7 nM | |
| MS.001 | CHIP | TR-FRET Ubiquitination Assay | 3.3 ± 0.6 µM |
Table 3: Chaperone-Substrate Binding Affinities
| Chaperone | Substrate | Method | Kd | Reference |
| DnaK (Hsp70) | σ32 peptide | Fluorescence | 840 ± 340 nM | |
| Hsp60 | Denatured prion protein | Surface Plasmon Resonance | 1.5 nM | |
| GroEL | Denatured Barnase | H/D Exchange NMR | 50 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of ER proteostasis regulators.
Monitoring UPR Activation
1. Quantitative Real-Time PCR (qPCR) for UPR Target Gene Expression
Objective: To quantify the transcriptional upregulation of UPR target genes upon ER stress induction.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293) at an appropriate density. Induce ER stress using chemical inducers such as tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 100-500 nM) for various time points (e.g., 2, 4, 8, 16 hours). Include a vehicle-treated control (e.g., DMSO).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for UPR target genes (e.g., HSPA5 (BiP), XBP1, DDIT3 (CHOP), ATF4) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
2. Western Blot Analysis of UPR Markers
Objective: To detect the activation of UPR signaling proteins through post-translational modifications or cleavage.
Methodology:
-
Cell Lysis: Following ER stress induction, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Primary antibodies should target:
-
Phospho-PERK (Thr980)
-
Total PERK
-
Phospho-eIF2α (Ser51)
-
Total eIF2α
-
ATF6 (to detect cleavage)
-
XBP1s
-
CHOP
-
A loading control (e.g., β-actin, GAPDH)
-
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Assaying Enzyme Activities
1. In Vitro PERK Kinase Assay
Objective: To measure the kinase activity of PERK and assess the efficacy of inhibitors.
Methodology:
-
Reaction Setup: In a microplate, combine recombinant PERK kinase domain, a substrate peptide (e.g., a synthetic peptide containing the eIF2α phosphorylation site), and the test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP and, for radioactive assays, [γ-³²P]ATP.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Detection:
-
Radioactive Method: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method: Use a commercial kit (e.g., ADP-Glo™ Kinase Assay, Promega) that measures ADP production as an indicator of kinase activity.
-
2. IRE1α RNase Activity Assay (XBP1 Splicing)
Objective: To measure the endoribonuclease activity of IRE1α by detecting the splicing of XBP1 mRNA.
Methodology:
-
RNA Extraction and RT-PCR: Extract total RNA from cells treated with an ER stress inducer. Perform RT-PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Gel Electrophoresis: Separate the PCR products on a high-resolution agarose (B213101) or polyacrylamide gel. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands of different sizes.
-
Quantification: Quantify the band intensities using densitometry to determine the ratio of XBP1s to total XBP1.
Studying Protein Degradation and Interactions
1. Cycloheximide (B1669411) Chase Assay
Objective: To determine the degradation rate of a specific protein.
Methodology:
-
Cell Treatment: Treat cells with cycloheximide (e.g., 50-100 µg/mL) to inhibit new protein synthesis.
-
Time Course: Harvest cells at various time points after cycloheximide addition (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blot Analysis: Perform Western blotting for the protein of interest and a stable loading control.
-
Data Analysis: Quantify the band intensity of the protein of interest at each time point and normalize to the loading control. Plot the protein levels against time to determine the protein's half-life.
2. In Vivo Ubiquitination Assay
Objective: To detect the ubiquitination of a specific protein.
Methodology:
-
Transfection and Treatment: Co-transfect cells with expression vectors for the protein of interest (e.g., HA-tagged) and ubiquitin (e.g., His-tagged). Treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis under Denaturing Conditions: Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and immunoprecipitate the protein of interest using an antibody against its tag (e.g., anti-HA).
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody against the ubiquitin tag (e.g., anti-His) or a general anti-ubiquitin antibody. A ladder of high-molecular-weight bands indicates polyubiquitination.
Conclusion
The regulation of ER proteostasis is a highly dynamic and essential cellular process. The UPR, in conjunction with the ERAD machinery, forms a robust quality control system that safeguards the cell from the detrimental effects of misfolded proteins. A thorough understanding of these pathways and the experimental tools to investigate them is crucial for researchers in both basic science and drug development, as dysregulation of ER proteostasis is implicated in a wide range of human diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The technical guide provided here offers a comprehensive overview of the key players in ER proteostasis and the methodologies to dissect their intricate functions.
The Central Role of Endoplasmic Reticulum Proteostasis Regulators in the Unfolded Protein Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. The maintenance of protein homeostasis, or proteostasis, within the ER is paramount for cellular function and survival. Perturbations to this delicate balance, leading to the accumulation of unfolded or misfolded proteins, trigger a sophisticated signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore ER proteostasis by attenuating protein translation, upregulating the expression of chaperones and folding enzymes, and enhancing the degradation of misfolded proteins through a process called ER-associated degradation (ERAD). Central to the initiation and regulation of the UPR are the ER proteostasis regulators, which act as sensors and modulators of the ER folding environment. This technical guide provides an in-depth exploration of the core mechanisms by which these regulators govern the UPR, with a focus on quantitative data and detailed experimental methodologies to facilitate further research and therapeutic development in this field.
Introduction to ER Proteostasis and the Unfolded Protein Response
The endoplasmic reticulum is equipped with a robust quality control system to ensure the fidelity of protein folding. This system is comprised of a vast array of molecular chaperones and folding enzymes that assist newly synthesized polypeptides in attaining their correct three-dimensional structures. When the folding capacity of the ER is overwhelmed by an influx of unfolded or misfolded proteins—a condition termed ER stress—the UPR is activated.[1] The UPR is an adaptive signaling pathway that aims to alleviate ER stress and restore homeostasis.[1][2] However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[3]
The UPR is orchestrated by three main ER-resident transmembrane proteins that act as stress sensors: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[4][5] In a non-stressed state, these sensors are kept in an inactive state through their association with the master ER chaperone, BiP (Binding immunoglobulin protein), also known as GRP78.[4] Upon the accumulation of unfolded proteins, BiP preferentially binds to these misfolded substrates, leading to its dissociation from the UPR sensors and their subsequent activation.[5][6]
Core Signaling Pathways of the Unfolded Protein Response
The activation of the three UPR sensors initiates distinct downstream signaling cascades that collectively work to restore ER proteostasis.
The IRE1 Pathway
IRE1 is a type I transmembrane protein with both kinase and endoribonuclease (RNase) activity.[7] Upon release from BiP, IRE1 dimerizes and autophosphorylates, leading to the activation of its RNase domain.[8] The primary substrate of IRE1's RNase activity is the mRNA encoding the transcription factor X-box binding protein 1 (XBP1).[3] IRE1 excises a 26-nucleotide intron from the XBP1 mRNA, resulting in a frameshift that allows for the translation of the active, spliced form of XBP1 (XBP1s).[9] XBP1s then translocates to the nucleus and activates the transcription of a wide array of UPR target genes, including those involved in protein folding, ERAD, and lipid biosynthesis.[3][6]
dot
Caption: The IRE1 signaling pathway of the UPR.
The PERK Pathway
Similar to IRE1, PERK is a type I transmembrane protein that dimerizes and autophosphorylates upon its release from BiP.[5] Activated PERK phosphorylates the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α).[10] Phosphorylation of eIF2α leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER.[10] Paradoxically, the translation of certain mRNAs, such as that encoding activating transcription factor 4 (ATF4), is enhanced under these conditions.[10] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, primarily through the induction of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[6]
Caption: The ATF6 signaling pathway of the UPR.
Key ER Proteostasis Regulators
While the three UPR sensors are the primary initiators of the response, a network of other ER-resident proteins plays crucial roles in regulating ER proteostasis and modulating the UPR.
BiP/GRP78: The Master Regulator
As previously mentioned, BiP is a central regulator of the UPR. [4]Its dual function as a chaperone for unfolded proteins and a repressor of the UPR sensors places it at the heart of ER stress sensing. [4][5]The availability of free BiP is a critical determinant of the cell's sensitivity to ER stress.
ER-Associated Degradation (ERAD) Components
ERAD is an essential process for clearing terminally misfolded proteins from the ER, thereby alleviating the burden on the folding machinery. [11][12]The ERAD pathway involves the recognition of misfolded substrates, their retro-translocation to the cytosol, ubiquitination, and subsequent degradation by the proteasome. [11]Many components of the ERAD machinery are themselves UPR target genes, creating a feedback loop that enhances the cell's capacity to clear misfolded proteins during ER stress. [11][12]
Quantitative Data on ER Proteostasis and the UPR
The following tables summarize key quantitative data related to the interactions and dynamics of ER proteostasis regulators and the UPR.
Table 1: Protein-Protein Interactions in the UPR
| Interacting Proteins | Method | Affinity (Kd) | Reference |
| BiP - IRE1 (luminal domain) | Microscale Thermophoresis | 1.33 µM | [13] |
| BiP - PERK (luminal domain) | Microscale Thermophoresis | 1.92 µM | [13] |
| BiP (ATPase domain) - IRE1 (luminal domain) | Microscale Thermophoresis | 1.97 µM | [13] |
| BiP (ATPase domain) - PERK (luminal domain) | Microscale Thermophoresis | 2.05 µM | [13] |
Table 2: Gene Expression Changes Upon ER Stress
| Gene | Stress Inducer | Cell Type | Fold Change (mRNA) | Time Point | Reference |
| HSPA5 (BiP/GRP78) | Tunicamycin (B1663573) (1 µg/ml) | LLC-PK1 cells | ~3-4 fold | 24 h | [14] |
| DDIT3 (CHOP) | Tunicamycin (1 µg/ml) | LLC-PK1 cells | >10 fold | 24 h | [14] |
| XBP1s | Tunicamycin (2 µg/ml) | HeLa cells | Peak at 8-16 h | 8-16 h | [9] |
| ERDJ4 | Thapsigargin (300 nM) | HEK293 cells | ~15 fold | 8 h | [15] |
| HERPUD1 | Thapsigargin (300 nM) | HEK293 cells | ~8 fold | 8 h | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of ER proteostasis regulators in the UPR.
Induction of ER Stress with Tunicamycin
dot
Caption: Experimental workflow for inducing ER stress with Tunicamycin.
Protocol:
-
Cell Culture: Plate and culture cells of interest to approximately 70-80% confluency.
-
Tunicamycin Preparation: Prepare a stock solution of tunicamycin in DMSO (e.g., 10 mg/mL).
-
Treatment: Dilute the tunicamycin stock solution to the desired final concentration (e.g., 1-5 µg/mL) in fresh cell culture medium. [16]4. Incubation: Remove the old medium from the cells and replace it with the tunicamycin-containing medium. Incubate the cells for the desired time course (e.g., 2, 4, 8, 16, 24 hours). [14]5. Harvesting: After the incubation period, wash the cells with ice-cold PBS and harvest them for downstream analysis.
Monitoring IRE1 RNase Activity by XBP1 mRNA Splicing
dot
Caption: Workflow for assessing XBP1 mRNA splicing.
Protocol:
-
ER Stress Induction: Treat cells with an ER stress-inducing agent as described in section 5.1.
-
RNA Extraction: Extract total RNA from the treated and untreated control cells using a standard RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. [9]5. Gel Electrophoresis: Resolve the PCR products on a 2-3% agarose gel.
-
Visualization: Visualize the DNA bands using a gel documentation system. The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band.
CHOP Promoter Luciferase Reporter Assay
dot
Caption: Workflow for the CHOP promoter luciferase reporter assay.
Protocol:
-
Cell Transfection: Co-transfect cells with a CHOP promoter-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid. [17]2. ER Stress Induction: After 24-48 hours, treat the transfected cells with an ER stress inducer.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Perform a dual-luciferase reporter assay according to the manufacturer's instructions. This involves sequential measurement of firefly and Renilla luciferase activity in a luminometer. [18]5. Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold induction of CHOP promoter activity in treated versus untreated cells.
Conclusion
The intricate interplay between ER proteostasis regulators and the UPR signaling network is fundamental to cellular health. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers and drug development professionals. This technical guide provides a foundational resource for investigating the role of ER proteostasis in the UPR, with the aim of facilitating the discovery of novel therapeutic strategies for a wide range of diseases associated with ER stress, including neurodegenerative disorders, metabolic diseases, and cancer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of a multifunctional luciferase reporters system for assessing endoplasmic reticulum-targeting photosensitive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Quantitative Proteomic Analysis of ER Stress Response Reveals both Common and Specific Features in Two Contrasting Ecotypes of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative proteomics reveals the mechanism of endoplasmic reticulum stress-mediated pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.3. Induction of ER stress by tunicamycin [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Protein degradation assay for endoplasmic reticulum-associated degradation (ERAD) in mammalian cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Noncanonical binding of BiP ATPase domain to Ire1 and Perk is dissociated by unfolded protein CH1 to initiate ER stress signaling | eLife [elifesciences.org]
- 14. researchgate.net [researchgate.net]
- 15. Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation | Springer Nature Experiments [experiments.springernature.com]
- 16. Tunicamycin specifically aggravates ER stress and overcomes chemoresistance in multidrug-resistant gastric cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. signosisinc.com [signosisinc.com]
- 18. assaygenie.com [assaygenie.com]
Navigating Endoplasmic Reticulum Stress: A Technical Guide to Proteostasis Regulators and their Impact on Signaling Pathways
For Immediate Release
A Deep Dive into ER Stress Signaling and Therapeutic Intervention
This technical guide is intended for researchers, scientists, and drug development professionals actively engaged in the study of cellular stress responses and the development of novel therapeutics. It provides a comprehensive overview of the core signaling pathways involved in the Endoplasmic Reticulum (ER) stress response, also known as the Unfolded Protein Response (UPR), and the mechanisms by which ER proteostasis regulators modulate these pathways. This document offers a detailed examination of the three primary branches of the UPR: IRE1α, PERK, and ATF6, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of these complex cellular processes.
Introduction: The Endoplasmic Reticulum and the Unfolded Protein Response
The endoplasmic reticulum is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome.[1] A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[2] To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis by attenuating protein translation, upregulating the production of chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD) of misfolded proteins.[2][3] However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.[3]
The UPR is orchestrated by three ER-resident transmembrane proteins: Inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[4][5] These sensors remain inactive through their association with the ER chaperone BiP (also known as GRP78).[6] Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.[6] The modulation of these pathways by small molecule ER proteostasis regulators presents a promising avenue for therapeutic intervention in a range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[7][8]
The Three Arms of the Unfolded Protein Response
The IRE1α Pathway
IRE1α is a dual-function enzyme possessing both kinase and endoribonuclease (RNase) activity.[5] Upon activation, IRE1α oligomerizes and autophosphorylates, leading to the activation of its RNase domain. The most well-characterized substrate of IRE1α is the mRNA encoding the transcription factor X-box binding protein 1 (XBP1).[9] IRE1α excises a 26-nucleotide intron from the XBP1 mRNA, resulting in a frameshift that produces the active transcription factor, spliced XBP1 (XBP1s).[3] XBP1s then translocates to the nucleus to upregulate genes involved in protein folding, quality control, and ERAD.[9]
Diagram of the IRE1α Signaling Pathway:
References
- 1. Revealing functional insights into ER proteostasis through proteomics and interactomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activation of ATF6 remodels the proteostasis network to rescue pathogenic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stress-induced inflammation evoked by immunogenic cell death is blunted by the IRE1α kinase inhibitor KIRA6 through HSP60 targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer drugs for the modulation of endoplasmic reticulum stress and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Modulators of Endoplasmic Reticulum Stress in Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Divergent Proteome Reactivity Influences Arm-Selective Activation of the Unfolded Protein Response by Pharmacological Endoplasmic Reticulum Proteostasis Regulators - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Characterization of ER Proteostasis Regulators
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "ER proteostasis regulator-1" is ambiguous in scientific literature. It can refer to a specific chemical compound or to distinct proteins in different organisms (Erp1 in Saccharomyces cerevisiae and ERP1 in Arabidopsis thaliana). This guide will address the in vitro characterization of all three entities to provide a comprehensive resource.
Part 1: this compound (Compound 481)
"this compound," also known as compound 481, is a potent modulator of Endoplasmic Reticulum (ER) proteostasis with potential therapeutic applications in neurodegenerative diseases like Alzheimer's and metabolic disorders such as diabetes. While detailed in vitro characterization data is limited in publicly available literature, this section outlines the probable mechanism of action and provides detailed protocols for its characterization based on related compounds. A patent application suggests its role in modulating protein inclusion and stress granule formation.[1]
Putative Mechanism of Action
Based on the activity of other phenylhydrazone-based ER proteostasis regulators, compound 481 likely functions by activating the Activating Transcription Factor 6 (ATF6) arm of the Unfolded Protein Response (UPR). This activation is potentially mediated through the covalent targeting of Protein Disulfide Isomerases (PDIs) in the ER.
Experimental Protocols
1. In Vitro ATF6 Activation Assay
This assay determines the ability of this compound to activate the ATF6 signaling pathway.
-
Principle: A cell line stably expressing a luciferase reporter gene under the control of an ER stress response element (ERSE) is used. Activation of ATF6 leads to the expression of luciferase, which can be quantified by luminescence.
-
Materials:
-
HEK293T cells stably expressing an ERSE-luciferase reporter.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
This compound (compound 481).
-
Thapsigargin (Tg) as a positive control.
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
-
-
Procedure:
-
Seed HEK293T-ERSE-Luc cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the medium from the cells and add the compound dilutions. Include wells with vehicle control (DMSO) and a positive control (e.g., 1 µM Thapsigargin).
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luminescence signal to cell viability (e.g., using a CellTiter-Glo assay).
-
2. In Vitro Protein Disulfide Isomerase (PDI) Inhibition Assay
This assay assesses the direct interaction of this compound with PDI.
-
Principle: The enzymatic activity of PDI is measured by its ability to reduce insulin (B600854), leading to its aggregation, which can be monitored by an increase in turbidity.
-
Materials:
-
Recombinant human PDI.
-
Insulin.
-
Dithiothreitol (DTT).
-
This compound.
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403), 2 mM EDTA, pH 7.0).
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, DTT, and insulin.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding recombinant PDI.
-
Monitor the increase in absorbance at 650 nm over time at room temperature.
-
Calculate the rate of insulin reduction and determine the inhibitory effect of the compound.
-
Data Presentation
| Parameter | Description | Example Value (Hypothetical) |
| ATF6 Activation (EC50) | The concentration of the compound that produces 50% of the maximal response. | 5 µM |
| PDI Inhibition (IC50) | The concentration of the compound that inhibits 50% of PDI activity. | 10 µM |
Signaling Pathway Visualization
Caption: Putative mechanism of this compound in the ATF6 pathway.
Part 2: Erp1 in Saccharomyces cerevisiae
In the yeast Saccharomyces cerevisiae, Erp1 is a type I transmembrane protein and a member of the p24 family, which is involved in the regulation of vesicle trafficking between the ER and the Golgi apparatus.[2]
Experimental Protocols
1. In Vitro ER-to-Golgi Transport Assay
This assay reconstitutes the transport of proteins from the ER to the Golgi in a cell-free system to study the role of Erp1.
-
Principle: Radiolabeled precursor proteins are translocated into isolated yeast microsomes (ER). The subsequent transport to the Golgi is monitored by the glycosylation modifications that occur in the Golgi, which can be detected by a change in molecular weight on SDS-PAGE.
-
Materials:
-
Yeast strains (wild-type and erp1Δ mutant).
-
Yeast microsomes and cytosol preparations.
-
In vitro transcription/translation system (e.g., rabbit reticulocyte lysate).
-
[35S]-methionine.
-
Plasmid encoding a transport marker protein (e.g., prepro-α-factor).
-
ATP regenerating system.
-
Endoglycosidase H (Endo H).
-
SDS-PAGE and autoradiography equipment.
-
-
Procedure:
-
Synthesize [35S]-labeled prepro-α-factor in vitro.
-
Translocate the labeled protein into isolated yeast microsomes.
-
Set up the transport reaction by incubating the microsomes with yeast cytosol, an ATP regenerating system, and GTP at 25-30°C for 60 minutes.
-
Stop the reaction on ice.
-
Treat half of the sample with Endo H to distinguish between ER-resident (Endo H-sensitive) and Golgi-modified (Endo H-resistant) forms.
-
Analyze the samples by SDS-PAGE and autoradiography.
-
Quantify the percentage of the protein that has been transported to the Golgi.
-
2. Co-immunoprecipitation of Erp1-containing Complexes
This assay identifies proteins that interact with Erp1 in the context of ER-Golgi transport.
-
Principle: An antibody specific to Erp1 (or a tagged version of Erp1) is used to pull down Erp1 and its interacting partners from a solubilized membrane fraction.
-
Materials:
-
Yeast cells expressing tagged Erp1.
-
Lysis buffer with a mild detergent (e.g., digitonin).
-
Antibody against the tag.
-
Protein A/G agarose (B213101) beads.
-
SDS-PAGE and Western blotting reagents.
-
-
Procedure:
-
Prepare a membrane fraction from yeast cells.
-
Solubilize the membranes with lysis buffer.
-
Incubate the lysate with the antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting or mass spectrometry to identify interacting proteins.
-
Data Presentation
| Parameter | Description | Expected Outcome in erp1Δ vs. WT |
| In Vitro Transport Efficiency (%) | The percentage of marker protein that is successfully transported from the ER to the Golgi. | Decreased |
| Interacting Proteins | Proteins identified as being in a complex with Erp1. | Emp24p, Erv25p, other p24 members |
Experimental Workflow and Signaling Pathway Visualization
Caption: Workflow for the in vitro ER-to-Golgi transport assay.
Caption: Role of the Erp1/p24 complex in ER-to-Golgi transport.
Part 3: ERP1 in Arabidopsis thaliana
In Arabidopsis thaliana, ERP1 is a member of a small family of ER-localized proteins with obscure features (POFs).[3][4][5] Initial annotations suggested it might be an inositol-1,4,5-trisphosphate 5-phosphatase (5PTase), but experimental evidence has cast doubt on this function.[4] Its precise biochemical role remains to be elucidated.
Experimental Protocols
1. In Vitro Phosphatase Assay
This assay is used to determine if ERP1 possesses phosphatase activity towards various substrates.
-
Principle: Recombinant ERP1 protein is incubated with a phosphate-containing substrate. The release of inorganic phosphate is measured using a colorimetric method (e.g., Malachite Green assay).
-
Materials:
-
Recombinant Arabidopsis ERP1 protein (expressed in E. coli or a plant expression system).
-
Substrates: inositol-1,4,5-trisphosphate (IP3), p-nitrophenyl phosphate (pNPP), other phosphoinositides.
-
Malachite Green reagent.
-
Phosphate standard solution.
-
96-well microplate.
-
Spectrophotometer.
-
-
Procedure:
-
Purify recombinant ERP1 protein.
-
Prepare reaction mixtures in a 96-well plate containing assay buffer, substrate, and recombinant ERP1.
-
Include negative controls (no enzyme) and a phosphate standard curve.
-
Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at ~620 nm.
-
Calculate the amount of phosphate released based on the standard curve.
-
2. In Vitro Transcription/Translation and Subcellular Localization
This assay helps to confirm the ER localization of ERP1 and can be adapted to study its topology.
-
Principle: The ERP1 protein is synthesized in a cell-free system containing canine pancreatic microsomes. The localization of the protein within the microsomes (luminal vs. membrane-integrated) can be determined by protease protection assays.
-
Materials:
-
Plasmid containing the ERP1 coding sequence.
-
In vitro transcription/translation kit (e.g., wheat germ extract or rabbit reticulocyte lysate).
-
[35S]-methionine.
-
Canine pancreatic microsomes.
-
Proteinase K.
-
Triton X-100.
-
SDS-PAGE and autoradiography equipment.
-
-
Procedure:
-
Synthesize [35S]-labeled ERP1 in vitro in the presence of microsomes.
-
Divide the reaction into three aliquots.
-
Treat one aliquot with Proteinase K.
-
Treat the second aliquot with Proteinase K and Triton X-100.
-
Leave the third aliquot untreated.
-
Analyze all samples by SDS-PAGE and autoradiography.
-
A protected fragment that is degraded in the presence of detergent indicates translocation into the ER lumen or integration into the membrane with a luminal domain.
-
Data Presentation
| Parameter | Description | Reported Finding for ERP1 |
| Specific Activity (nmol/min/mg) | The rate of phosphate release per milligram of enzyme for a given substrate. | No significant 5PTase activity detected. |
| Subcellular Localization | The organelle in which the protein resides. | Endoplasmic Reticulum |
Logical Relationship and Hypothetical Signaling Context
Caption: Investigative workflow for determining the enzymatic function of Arabidopsis ERP1.
Caption: Hypothetical signaling context for Arabidopsis ERP1 based on its ER localization.
References
- 1. AU2017382360A1 - Compounds, compositions and methods of use - Google Patents [patents.google.com]
- 2. ERP1 | SGD [yeastgenome.org]
- 3. Reconstitution of transport from the ER to the Golgi complex in yeast using microsomes and permeabilized yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the ERP gene family in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the ERP gene family in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Phenotypic Screening for Novel ER Proteostasis Modulators
For Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of approximately one-third of the cellular proteome. The maintenance of protein homeostasis, or proteostasis, within the ER is crucial for cellular function and survival. An imbalance in the protein folding capacity of the ER leads to a state of "ER stress," which activates a complex signaling network known as the Unfolded Protein Response (UPR). While the UPR initially aims to restore proteostasis, chronic or unresolved ER stress can lead to apoptosis and is implicated in a wide range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. Consequently, the modulation of ER proteostasis has emerged as a promising therapeutic strategy.
This technical guide provides an in-depth overview of phenotypic screening approaches to identify and characterize novel modulators of ER proteostasis. It details the core signaling pathways, experimental workflows, and key methodologies for researchers and drug development professionals.
Core Signaling Pathways in ER Proteostasis
The UPR is orchestrated by three main ER-resident transmembrane proteins that act as stress sensors: Inositol-Requiring Enzyme 1 (IRE1), PKR-like ER Kinase (PERK), and Activating Transcription Factor 6 (ATF6).
The IRE1/XBP1 Pathway
Under ER stress, IRE1 dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. This RNase activity unconventionally splices the mRNA of the X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).
The Nexus of Structure and Function: An In-depth Technical Guide to ER Proteostasis Regulator Compounds
For Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. The maintenance of protein homeostasis, or proteostasis, within the ER is paramount for cellular health. Imbalances in ER proteostasis can lead to the accumulation of misfolded proteins, triggering a state of ER stress, which is implicated in a wide array of human diseases, including neurodegenerative disorders, metabolic diseases, and cancer. Consequently, small molecules that can modulate ER proteostasis are of significant therapeutic interest. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of ER proteostasis regulator compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Signaling Pathways in ER Proteostasis
The cellular response to ER stress is primarily orchestrated by the Unfolded Protein Response (UPR), a complex signaling network that aims to restore proteostasis. The UPR is initiated by three ER-resident transmembrane proteins: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[1]
-
The IRE1 Pathway: Upon ER stress, IRE1 dimerizes and autophosphorylates, activating its endoribonuclease activity. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).
-
The PERK Pathway: PERK activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which attenuates global protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.
-
The ATF6 Pathway: In response to ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases (S1P and S2P). The resulting cytosolic fragment of ATF6 (ATF6f) is an active transcription factor that migrates to the nucleus to induce the expression of ER chaperones and other proteostasis-promoting genes.[2]
Selective activation of the ATF6 pathway has emerged as a promising therapeutic strategy, as it appears to enhance the adaptive capacity of the ER with fewer of the pro-apoptotic signals associated with prolonged PERK and IRE1 activation.[3]
References
- 1. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ER Proteostasis Regulator-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Endoplasmic Reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of approximately one-third of the cellular proteome. The maintenance of a stable protein-folding environment, known as proteostasis, is essential for cellular health. Perturbations in ER function can lead to an accumulation of unfolded or misfolded proteins, a condition termed ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis by reducing protein synthesis, increasing the folding capacity of the ER, and enhancing the degradation of misfolded proteins through a process called ER-associated degradation (ERAD).[1][2][3][4] However, prolonged or severe ER stress can lead to apoptosis.[5][6][7]
The UPR is mediated by three main ER-resident transmembrane proteins: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[6][8][9][10] ER Proteostasis Regulator-1 is a small molecule designed to selectively modulate the UPR by activating the ATF6 signaling pathway. This targeted activation aims to enhance the adaptive capacity of the ER to handle misfolded proteins, which has therapeutic potential for a variety of protein misfolding diseases.[11][12][13][14]
Mechanism of Action
This compound is part of a class of compounds that promote adaptive ER proteostasis remodeling.[13][14] These regulators can selectively activate the ATF6 signaling arm of the UPR, often independent of global ER stress.[11][12] The proposed mechanism for similar small molecules involves their metabolic activation and subsequent covalent modification of protein disulfide isomerases (PDIs) within the ER.[13][15][16] This modification of PDIs leads to an increase in reduced, monomeric ATF6, facilitating its translocation from the ER to the Golgi apparatus. In the Golgi, ATF6 is cleaved by site-1 and site-2 proteases, releasing its N-terminal cytoplasmic domain (ATF6f).[8][12] ATF6f then translocates to the nucleus and acts as a transcription factor, upregulating the expression of ER chaperones such as BiP (Binding immunoglobulin protein) and GRP94, as well as components of the ERAD machinery.[4][10][11] This reprogramming of the ER proteostasis network enhances the cell's ability to fold and clear misfolded proteins, and has been shown to selectively reduce the secretion of destabilized, amyloidogenic proteins.[11][12][16]
Signaling Pathway Diagram
Caption: ATF6 signaling pathway activation by this compound.
Quantitative Data Summary
The following tables summarize expected quantitative data based on studies of selective ATF6-activating ER proteostasis regulators.[11][15][17]
Table 1: Gene Expression Changes in Response to this compound
| Gene Target | Fold Change (mRNA) vs. Vehicle | Time Point | Cell Line |
| HSPA5 (BiP) | 2.5 - 5.0 | 6 hours | HEK293T |
| HSP90B1 (GRP94) | 2.0 - 4.0 | 6 hours | HEK293T |
| XBP1s | No significant change | 6 hours | HEK293T |
| DDIT3 (CHOP) | No significant change | 6 hours | HEK293T |
Table 2: Effect of this compound on Secretion of Misfolded Proteins
| Secreted Protein | % Reduction in Secretion vs. Vehicle | Concentration of Regulator-1 | Cell Model |
| Amyloidogenic Light Chain | 40% - 60% | 10 µM | ALMC-2 plasma cells |
| Destabilized Transthyretin (TTR) | 30% - 50% | 10 µM | HepG2 cells |
| Wild-type IgG | No significant change | 10 µM | KAS-6/1 myeloma cells |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol outlines the basic steps for treating cultured cells with this compound to assess its biological activity.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cell line of interest (e.g., HEK293T, HepG2)
-
Multi-well cell culture plates
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow overnight.
-
Compound Preparation: Prepare working solutions of this compound by diluting the DMSO stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound.
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the vehicle or the different concentrations of this compound to the respective wells.
-
Incubation: Return the plate to the incubator and incubate for the desired time period (e.g., 6, 16, or 24 hours).
-
Harvesting: After incubation, harvest the cells and/or conditioned media for downstream analysis (e.g., qPCR, Western blot, ELISA).
Protocol 2: Assessment of UPR Target Gene Expression by qPCR
This protocol is designed to quantify the mRNA levels of UPR target genes to confirm the selective activation of the ATF6 pathway.
Materials:
-
Treated cells from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (HSPA5, HSP90B1, XBP1s, DDIT3) and a housekeeping gene (GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the treated cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.
-
qPCR Reaction: Set up qPCR reactions in triplicate for each gene (including the housekeeping gene) for each sample.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle-treated control.
Protocol 3: Analysis of Protein Secretion by ELISA
This protocol is used to measure the effect of this compound on the secretion of a specific protein of interest, particularly misfolded or amyloidogenic proteins.
Materials:
-
Conditioned media from Protocol 1
-
ELISA kit specific for the protein of interest
-
Microplate reader
Procedure:
-
Sample Collection: Collect the conditioned media from the treated cells. Centrifuge the media to pellet any detached cells and debris.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the conditioned media samples and standards, adding a detection antibody, and then a substrate for colorimetric detection.
-
Data Quantification: Measure the absorbance using a microplate reader. Calculate the concentration of the secreted protein in each sample based on the standard curve.
-
Normalization: To account for differences in cell number, a cell viability assay (e.g., CellTiter-Glo) can be performed on the cells remaining in the plate after collecting the conditioned media. Normalize the secreted protein levels to the cell viability data.
Experimental Workflow Diagram
Caption: General workflow for evaluating this compound in cell culture.
Logical Relationship Diagram
Caption: Logical flow from compound action to therapeutic goal.
References
- 1. Endoplasmic reticulum stress signalling - from basic mechanisms to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 4. A Homeostatic Shift Facilitates Endoplasmic Reticulum Proteostasis through Transcriptional Integration of Proteostatic Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Revealing Functional Insights into ER Proteostasis through Proteomics and Interactomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation | eLife [elifesciences.org]
- 12. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Phenylhydrazone-based Endoplasmic Reticulum Proteostasis Regulator Compounds with Enhanced Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rupress.org [rupress.org]
- 17. WO2017117430A1 - Regulators of the endoplasmic reticulum proteostasis network - Google Patents [patents.google.com]
Measuring ATF6 Activation by ER Proteostasis Regulators: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the activation of Activating Transcription Factor 6 (ATF6) in response to endoplasmic reticulum (ER) proteostasis regulators. These methods are essential for researchers and professionals involved in studying ER stress signaling and developing therapeutic agents that modulate this pathway.
Introduction to ATF6 and ER Proteostasis
The endoplasmic reticulum is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. The maintenance of a stable protein-folding environment, known as ER proteostasis, is vital for cellular health. Perturbations to this environment, such as the accumulation of misfolded proteins, lead to ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).
ATF6 is a key transducer of the UPR. Under basal conditions, it is an inactive transmembrane protein residing in the ER. Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases (S1P and S2P). This releases its N-terminal cytosolic fragment (ATF6f), which then moves to the nucleus. In the nucleus, ATF6f functions as a transcription factor, upregulating the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER proteostasis.
ER proteostasis regulators are compounds that can modulate the protein folding capacity and stress responses of the ER. Measuring their effect on ATF6 activation is crucial for understanding their mechanism of action and therapeutic potential.
Signaling Pathway of ATF6 Activation
Caption: ATF6 signaling pathway upon ER stress.
Methods for Measuring ATF6 Activation
Several robust methods can be employed to quantify the activation of the ATF6 pathway. The choice of method often depends on the specific research question, available resources, and desired throughput.
1. Reporter Gene Assays: These assays provide a quantitative measure of ATF6 transcriptional activity. A reporter construct containing a promoter with multiple copies of the ATF6 response element (e.g., ER Stress Response Element - ERSE) driving the expression of a reporter gene (e.g., luciferase or GFP) is introduced into cells.[1][2][3]
2. Western Blotting: This technique directly detects the cleavage of ATF6, a hallmark of its activation. By separating proteins by size, it is possible to distinguish the full-length (~90 kDa) and the cleaved, active nuclear form (~50 kDa) of ATF6.[4][5][6]
3. Quantitative PCR (qPCR): The transcriptional activity of ATF6 can be assessed by measuring the mRNA levels of its downstream target genes. This method provides a sensitive and quantitative readout of ATF6-mediated gene expression.
4. Immunofluorescence Microscopy: This imaging technique allows for the direct visualization of ATF6 translocation from the ER to the nucleus upon activation. This provides a qualitative or semi-quantitative assessment of ATF6 activation at the single-cell level.[7][8][9][10]
Experimental Workflow
Caption: General experimental workflow for measuring ATF6 activation.
Detailed Protocols
ATF6 Luciferase Reporter Assay
This protocol describes the use of a lentiviral-based luciferase reporter system to quantify ATF6 transcriptional activity.
Materials:
-
ATF6 Luciferase Reporter Lentivirus (e.g., BPS Bioscience, #79578)[1]
-
HeLa cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin/Streptomycin
-
96-well white, clear-bottom microplates
-
ER proteostasis regulator of interest
-
Positive control (e.g., Tunicamycin or Thapsigargin)
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[1]
-
Luminometer
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.[1]
-
Transduction: Add 10 µL of ATF6 luciferase reporter lentivirus to each well. Gently swirl the plate to mix. Incubate at 37°C with 5% CO2 for 48-72 hours.
-
Treatment: After incubation, remove the medium and add 100 µL of fresh medium containing the ER proteostasis regulator at various concentrations. Include wells for untreated controls and a positive control (e.g., 1 µg/mL Tunicamycin).
-
Incubation: Incubate the plate for 16-24 hours at 37°C with 5% CO2.
-
Lysis and Luminescence Measurement: Add 100 µL of luciferase assay reagent to each well. Incubate at room temperature for 10-15 minutes to allow for cell lysis.[1]
-
Data Acquisition: Measure luminescence using a microplate luminometer.
Data Presentation:
| Treatment Group | Concentration | Luciferase Activity (RLU) | Fold Induction (vs. Untreated) |
| Untreated Control | - | 15,000 ± 1,200 | 1.0 |
| Positive Control (Tunicamycin) | 1 µg/mL | 180,000 ± 15,000 | 12.0 |
| ER Regulator X | 1 µM | 60,000 ± 5,500 | 4.0 |
| ER Regulator X | 10 µM | 120,000 ± 11,000 | 8.0 |
Western Blot for ATF6 Cleavage
This protocol details the detection of full-length and cleaved ATF6 by Western blotting, often requiring nuclear and cytoplasmic fractionation for optimal results.
Materials:
-
Cells treated with ER proteostasis regulators
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Nuclear and cytoplasmic extraction buffers (see protocol below)[11][12]
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ATF6 (recognizing both forms, e.g., 1:1000 dilution)[4][6]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol for Nuclear and Cytoplasmic Fractionation: [12][13]
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in 200 µL of hypotonic cytoplasmic extraction buffer and incubate on ice for 15 minutes.
-
Add 10 µL of 10% NP-40 and vortex for 10 seconds.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C. The supernatant is the cytoplasmic fraction.
-
Resuspend the nuclear pellet in 50 µL of nuclear extraction buffer.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction.
Western Blot Protocol:
-
Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA assay.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ATF6 antibody overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Data Presentation:
| Treatment | Fraction | Full-length ATF6 (~90 kDa) Intensity | Cleaved ATF6 (~50 kDa) Intensity |
| Untreated | Cytoplasmic | +++ | - |
| Untreated | Nuclear | - | - |
| ER Regulator X (10 µM) | Cytoplasmic | + | + |
| ER Regulator X (10 µM) | Nuclear | - | +++ |
Quantitative PCR (qPCR) for ATF6 Target Genes
This protocol measures the mRNA expression of ATF6 target genes as an indicator of its transcriptional activity.
Materials:
-
Cells treated with ER proteostasis regulators
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for ATF6 target genes (e.g., HSPA5 (BiP), HERPUD1, XBP1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Data Presentation:
| Target Gene | Treatment | Fold Change in mRNA Expression (vs. Untreated) |
| HSPA5 (BiP) | ER Regulator X (10 µM) | 6.5 ± 0.8 |
| HERPUD1 | ER Regulator X (10 µM) | 4.2 ± 0.5 |
| XBP1 | ER Regulator X (10 µM) | 3.8 ± 0.4 |
Immunofluorescence for ATF6 Nuclear Translocation
This protocol allows for the visualization of ATF6 moving from the ER to the nucleus.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
ER proteostasis regulator of interest
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI nuclear stain
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the ER proteostasis regulator as desired.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[8][9]
-
Permeabilization: Wash three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-ATF6 antibody in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash three times with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope.
Data Presentation: Images will show the subcellular localization of ATF6. In untreated cells, ATF6 staining will be predominantly perinuclear (ER). In treated cells, a significant portion of the ATF6 signal will co-localize with the DAPI stain in the nucleus. The percentage of cells showing nuclear ATF6 can be quantified.
| Treatment | Percentage of Cells with Nuclear ATF6 |
| Untreated Control | < 5% |
| ER Regulator X (10 µM) | 75% ± 8% |
Conclusion
The methods described in this document provide a comprehensive toolkit for assessing the activation of the ATF6 signaling pathway by ER proteostasis regulators. By combining reporter assays for transcriptional activity, Western blotting for protein cleavage, qPCR for target gene expression, and immunofluorescence for subcellular localization, researchers can gain a thorough understanding of how their compounds of interest modulate this critical arm of the Unfolded Protein Response. These detailed protocols and data presentation formats are designed to facilitate reproducible and high-quality research in the fields of cell biology, pharmacology, and drug development.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bosterbio.com [bosterbio.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. ATF6 Monoclonal Antibody (3B7E4) (66563-1-IG) [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 13. protocols.io [protocols.io]
Application Notes and Protocols for Western Blot Analysis of UPR Markers Following Compound Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Unfolded Protein Response (UPR) is a highly conserved cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of ER chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD). The UPR is orchestrated by three main ER transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6).[1] Under basal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78.[2] Upon ER stress, BiP dissociates from these sensors to bind to unfolded proteins, leading to the activation of the three UPR branches.[2]
Given its central role in cellular homeostasis and cell fate decisions, the UPR is a critical pathway in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. As such, the UPR has emerged as a promising target for therapeutic intervention. Small molecule compounds that can modulate the UPR are valuable tools for both basic research and drug development.
Western blotting is a fundamental technique for studying the UPR, allowing for the detection and quantification of key protein markers associated with the activation of each signaling branch. These application notes provide a comprehensive guide to performing Western blot analysis of UPR markers after treating cells with various compounds known to induce or inhibit this pathway.
UPR Signaling Pathways
The three branches of the UPR signaling pathway are initiated by the activation of IRE1, PERK, and ATF6.
IRE1α Pathway
Upon activation, IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease (RNase) activity.[3] The primary substrate of IRE1α's RNase activity is the mRNA encoding the transcription factor X-box binding protein 1 (XBP1).[4] IRE1α unconventionally splices XBP1 mRNA, leading to a frameshift that produces the potent transcriptional activator, spliced XBP1 (XBP1s). XBP1s then translocates to the nucleus to upregulate genes involved in protein folding, quality control, and ERAD.[4]
PERK Pathway
Similar to IRE1α, the dissociation of BiP leads to the dimerization and autophosphorylation of PERK.[5] Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[5] This phosphorylation event leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. Paradoxically, p-eIF2α selectively enhances the translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[5] ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[6]
ATF6 Pathway
Upon ER stress and the dissociation of BiP, ATF6 translocates from the ER to the Golgi apparatus.[7] In the Golgi, ATF6 is sequentially cleaved by site-1 protease (S1P) and site-2 protease (S2P), releasing its N-terminal cytosolic domain (ATF6f).[7] This cleaved fragment then migrates to the nucleus, where it acts as a transcription factor to induce the expression of ER chaperones and components of the ERAD machinery.[8][9]
Data Presentation: UPR Modulation by Small Molecule Compounds
The following tables summarize the effects of well-characterized UPR-inducing and -inhibiting compounds on key UPR markers, as determined by Western blot analysis. The data presented are representative of expected outcomes and are compiled from various studies.
UPR-Inducing Compounds
| Compound | Mechanism of Action | Key UPR Markers (Fold Change vs. Control) |
| Tunicamycin | Inhibits N-linked glycosylation, causing an accumulation of unfolded glycoproteins in the ER.[3][10] | p-PERK/PERK: ↑↑[1]p-eIF2α/eIF2α: ↑↑[1][11]ATF4: ↑↑[1]CHOP: ↑↑[12]p-IRE1α/IRE1α: ↑↑[1]XBP1s: ↑↑[11][12]Cleaved ATF6: ↑[13][14]BiP/GRP78: ↑↑[11][12] |
| Thapsigargin (B1683126) | Inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to depletion of ER calcium stores and subsequent protein misfolding.[15] | p-PERK/PERK: ↑↑p-eIF2α/eIF2α: ↑↑[16]ATF4: ↑CHOP: ↑↑[5]p-IRE1α/IRE1α: ↑XBP1s: ↑[17]Cleaved ATF6: ↑[17]BiP/GRP78: ↑↑[18] |
| Brefeldin A | A fungal metabolite that inhibits protein transport from the ER to the Golgi apparatus, leading to the accumulation of proteins in the ER.[8][19][20] | p-PERK/PERK: ↑↑[21]p-eIF2α/eIF2α: ↑↑[21]ATF6 Cleavage: ↑[22]p-IRE1α/IRE1α: ↑[22] |
UPR-Inhibiting Compounds
| Compound | Target | Effect on UPR Markers (in the presence of an inducer) |
| GSK2606414 | PERK inhibitor (ATP-competitive) | p-PERK/PERK: ↓↓[23]p-eIF2α/eIF2α: ↓↓[9]ATF4: ↓↓CHOP: ↓↓ |
| 4µ8C | IRE1α RNase inhibitor[24] | XBP1s: ↓↓[25][26]No direct effect on PERK or ATF6 pathways |
| Ceapin-A7 | ATF6α inhibitor (prevents ER-to-Golgi transport)[4][27] | Cleaved ATF6: ↓↓[6]BiP/GRP78: ↓[27]No direct effect on PERK or IRE1 pathways |
Experimental Protocols
General Workflow for Western Blot Analysis of UPR Markers
Detailed Protocol
1. Cell Culture and Compound Treatment: a. Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. b. Treat cells with the desired concentrations of UPR-inducing or -inhibiting compounds for the appropriate duration. Include a vehicle-treated control group. For inhibitor studies, pre-treatment with the inhibitor is often necessary before adding the inducer.
2. Cell Lysis: a. After treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant containing the total protein extract to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each sample using a BCA Protein Assay Kit, following the manufacturer's instructions. b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. Sample Preparation for SDS-PAGE: a. Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer to a final concentration of 1X. b. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE: a. Load the denatured protein samples into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein. b. Run the gel in 1X SDS-PAGE running buffer at 100-120V until the dye front reaches the bottom of the gel.
6. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. b. Activate the PVDF membrane in methanol (B129727) for 1-2 minutes prior to assembling the transfer stack. c. Perform the transfer according to the manufacturer's recommendations (e.g., 100V for 60-90 minutes). d. After transfer, you can briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm transfer efficiency. Destain with TBST.
7. Blocking: a. Block the membrane in a blocking buffer for 1 hour at room temperature with gentle agitation. For most antibodies, 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is suitable. For phospho-antibodies, 5% Bovine Serum Albumin (BSA) in TBST is recommended to reduce background.
8. Primary Antibody Incubation: a. Dilute the primary antibodies against the UPR markers of interest in the blocking buffer at the manufacturer's recommended dilution. b. Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.
Recommended Primary Antibodies for UPR Markers:
| Target Protein | Expected Molecular Weight |
| p-PERK (Thr980) | ~140 kDa |
| Total PERK | ~140 kDa |
| p-eIF2α (Ser51) | ~38 kDa |
| Total eIF2α | ~38 kDa |
| ATF4 | ~40-50 kDa |
| CHOP/GADD153 | ~29 kDa |
| p-IRE1α (Ser724) | ~110 kDa |
| Total IRE1α | ~110 kDa |
| XBP1s | ~54 kDa |
| Cleaved ATF6 | ~50 kDa |
| BiP/GRP78 | ~78 kDa |
| Loading Control (e.g., β-actin, GAPDH) | ~42-45 kDa, ~37 kDa |
9. Secondary Antibody Incubation: a. The following day, wash the membrane three times for 5-10 minutes each with TBST. b. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
10. Detection: a. Wash the membrane three times for 10-15 minutes each with TBST to remove any unbound secondary antibody. b. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. c. Incubate the membrane with the ECL substrate for 1-5 minutes. d. Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
11. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the intensity of the target protein band to the intensity of the loading control band for each sample. c. For phosphorylated proteins, it is often informative to present the data as a ratio of the phosphorylated protein to the total protein. d. Calculate the fold change in protein expression relative to the vehicle-treated control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive antibody, insufficient protein load, inefficient transfer, incorrect antibody dilution. | Check antibody datasheet for recommended dilutions and positive controls. Confirm protein concentration and transfer efficiency with Ponceau S staining. |
| High background | Insufficient blocking, high antibody concentration, insufficient washing. | Increase blocking time or use a different blocking agent (e.g., BSA for phospho-antibodies). Optimize primary and secondary antibody concentrations. Increase the number and duration of washes. |
| Non-specific bands | High antibody concentration, non-specific antibody binding. | Decrease antibody concentration. Increase the stringency of the washing buffer (e.g., increase Tween-20 concentration). |
| Uneven bands ("smiling") | Gel running too fast, uneven heating. | Run the gel at a lower voltage. Ensure the running buffer is fresh. |
By following these detailed protocols and utilizing the provided information on UPR-modulating compounds, researchers can effectively employ Western blotting to investigate the intricate role of the Unfolded Protein Response in their experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Thapsigargin and Tunicamycin Block SARS-CoV-2 Entry into Host Cells via Differential Modulation of Unfolded Protein Response (UPR), AKT Signaling, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Ceapins inhibit ATF6α signaling by selectively preventing transport of ATF6α to the Golgi apparatus during ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prx1 Regulates Thapsigargin-Mediated UPR Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. invivogen.com [invivogen.com]
- 9. GSK2606414 | PERK | Autophagy | Apoptosis | TargetMol [targetmol.com]
- 10. agscientific.com [agscientific.com]
- 11. Tunicamycin-induced Unfolded Protein Response in the Developing Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Palmitate and thapsigargin have contrasting effects on ER membrane lipid composition and ER proteostasis in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Brefeldin A - Wikipedia [en.wikipedia.org]
- 20. Brefeldin A causes disassembly of the Golgi complex and accumulation of secretory proteins in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Unfolded protein response induced by Brefeldin A increases collagen type I levels in hepatic stellate cells through an IRE1α, p38 MAPK and Smad-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Targeting IRE1 with small molecules counteracts progression of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. selleckchem.com [selleckchem.com]
Application Notes: Quantifying Endoplasmic Reticulum (ER) Stress Gene Expression Using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Endoplasmic Reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, or exposure to certain drugs, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins. This condition is known as ER stress.[1][2] To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[1][3]
The UPR aims to restore ER homeostasis by:
-
Temporarily halting protein translation to reduce the protein load.[1]
-
Upregulating the expression of ER chaperones to assist in protein folding.[1]
-
Enhancing the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.
However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[1] The UPR is mediated by three main ER-resident transmembrane sensors: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[4][5][6] Activation of these sensors triggers downstream signaling cascades that ultimately modulate the expression of numerous target genes.
Quantitative Real-Time PCR (qPCR) is a highly sensitive and specific technique used to measure the changes in the expression of these key UPR target genes, providing a robust method for quantifying the cellular response to ER stress.[7]
The Unfolded Protein Response (UPR) Signaling Pathway
Under normal conditions, the three UPR sensors (IRE1, PERK, and ATF6) are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78.[4] When unfolded proteins accumulate, BiP preferentially binds to them, causing its dissociation from the sensors and leading to their activation.[4]
-
The IRE1 Pathway: Activated IRE1 oligomerizes and its endoribonuclease activity unconventionally splices a 26-base pair intron from the X-box binding protein 1 (XBP1) mRNA.[4][5] This spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates genes involved in protein folding and ERAD.
-
The PERK Pathway: Activated PERK dimerizes and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[4][5] This phosphorylation leads to a general attenuation of protein synthesis but paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4) mRNA.[8][9] ATF4, in turn, induces the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP (C/EBP homologous protein).[5][8]
-
The ATF6 Pathway: Upon activation, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by proteases to release its cytosolic domain.[4][5] This cleaved fragment acts as a transcription factor, migrating to the nucleus to activate the expression of ER chaperones like BiP and components of the ERAD system.[4][8]
Caption: The Unfolded Protein Response (UPR) signaling cascade.
Protocols
Protocol 1: Induction of ER Stress in Cell Culture
This protocol describes the use of two common chemical inducers, Tunicamycin and Thapsigargin, to elicit ER stress in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Tunicamycin (stock solution in DMSO)
-
Thapsigargin (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight.
-
Preparation of Inducers:
-
Thaw stock solutions of Tunicamycin and Thapsigargin.
-
Dilute the stock solutions in pre-warmed complete culture medium to the desired final concentration. It is crucial to determine the optimal concentration and duration for each cell type, but common starting points are:
-
-
Treatment:
-
Aspirate the old medium from the cell culture plates.
-
Gently add the medium containing the ER stress inducer or vehicle control (DMSO) to the respective wells.
-
Incubate the cells for a specified period. A time course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended to capture the dynamic expression of different UPR genes. A 5-hour treatment is often sufficient to induce a robust response.[10]
-
-
Cell Harvesting: After the incubation period, proceed immediately to RNA extraction (Protocol 2).
Protocol 2: Gene Expression Analysis by Two-Step RT-qPCR
This protocol outlines the steps for quantifying the mRNA levels of ER stress-related genes from total RNA.[11]
A. RNA Isolation and Quantification
-
Harvest Cells: Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse Cells: Add a lysis buffer (e.g., Trizol reagent) directly to the wells and scrape the cells.
-
Extract RNA: Perform RNA extraction according to the manufacturer's protocol (e.g., Trizol-chloroform extraction followed by isopropanol (B130326) precipitation).
-
Assess RNA Quality: Quantify the RNA concentration and assess its purity (A260/A280 ratio of ~2.0) using a spectrophotometer (e.g., NanoDrop). RNA integrity can be checked via gel electrophoresis.
B. cDNA Synthesis (Reverse Transcription)
-
Prepare Reaction Mix: In an RNase-free tube, combine the following:
-
Total RNA (1-2 µg)
-
Oligo(dT) primers or random hexamers
-
dNTP mix
-
Nuclease-free water to the final volume.
-
-
Denature: Heat the mixture at 65°C for 5 minutes, then place it on ice for at least 1 minute.
-
Add Master Mix: Add the reverse transcription master mix containing:
-
RT Buffer
-
Reverse Transcriptase Enzyme
-
RNase Inhibitor
-
-
Incubate: Perform the reverse transcription reaction in a thermal cycler (e.g., 42°C for 50-60 minutes, followed by enzyme inactivation at 70°C for 15 minutes).[12]
-
Store cDNA: The resulting cDNA can be stored at -20°C.
C. Quantitative PCR (qPCR)
-
Prepare qPCR Reaction: For each gene of interest and reference gene (e.g., ACTB, GAPDH), prepare a reaction mix in a qPCR plate. A typical 20 µL reaction includes:
-
SYBR Green Master Mix (2x) - 10 µL
-
Forward Primer (10 µM) - 0.5 µL
-
Reverse Primer (10 µM) - 0.5 µL
-
Diluted cDNA (e.g., 1:10 dilution) - 2 µL
-
Nuclease-free water - 7 µL Include triplicate reactions for each sample and a no-template control (NTC) for each primer set.
-
-
Run qPCR: Perform the qPCR in a real-time thermal cycler using a standard three-step or two-step cycling protocol.[12][13]
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: Include a melt curve stage to verify the specificity of the amplified product.[11]
-
-
Data Analysis:
Experimental Workflow
Caption: Workflow for analyzing ER stress gene expression.
Data Presentation: qPCR Primers for ER Stress Genes
The following tables provide validated qPCR primer sequences for key human and mouse ER stress-related genes. These genes serve as reliable markers for the activation of the UPR pathways.
Table 1: Human ER Stress qPCR Primers
| Gene Symbol | Gene Name | Forward Primer (5' -> 3') | Reverse Primer (5' -> 3') |
| HSPA5 (BiP) | Heat shock protein family A member 5 | GGAAAGAAGGTTACCCATGC | GTTGCCCTGTCAGAGACCAG |
| ERN1 (IRE1α) | Endoplasmic reticulum to nucleus signaling 1 | CCTTCACAGGTCCTCCCAAG | AGGCCGAACTCAGGAATGAG |
| XBP1 (spliced) | X-box binding protein 1 (spliced) | GAGTCCGCAGCAGGTG | GTGTCAGAGTCCATGGGA |
| EIF2AK3 (PERK) | Eukaryotic translation initiation factor 2 alpha kinase 3 | TGTGGAGCAGTTTGGTCAAG | TGGAGTCCTGAACAGGAAGG |
| ATF4 | Activating transcription factor 4 | CCTTCGACAGCAGAGGAAGG | CTTTCCAGGTCATCCATTCG |
| DDIT3 (CHOP) | DNA damage-inducible transcript 3 | GAGAACCAGCAGGAAATCGAG | TGTGACCTCTGCTGGTTCTG |
| ATF6 | Activating transcription factor 6 | TCGCTATTGGAGGTCAGGAG | GCTCCAGGTCTTCGAAGTCA |
| ACTB | Beta-actin (Reference) | CTGGAACGGTGAAGGTGACA | AAGGGACTTCCTGTAACAATGCA |
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase (Reference) | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |
Table 2: Mouse ER Stress qPCR Primers
| Gene Symbol | Gene Name | Forward Primer (5' -> 3') | Reverse Primer (5' -> 3') |
| Hspa5 (BiP) | Heat shock protein family A member 5 | ATGGCCGGCTATGGATGAT | CGAAGTCAAACTCTTTCAGATCCATT |
| Ern1 (Ire1α) | Endoplasmic reticulum to nucleus signaling 1 | TCTCCCCAAGGTCCTCATTC | GTCCTTGGAACCATTCCGAC |
| Xbp1 (spliced) | X-box binding protein 1 (spliced) | GAGTCCGCAGCAGGTG | GTGTCAGAGTCCATGGGA |
| Eif2ak3 (Perk) | Eukaryotic translation initiation factor 2 alpha kinase 3 | TGGAGTCCTGAACAGGAAGG | ATGTGGAGCAGTTTGGTCAA |
| Atf4 | Activating transcription factor 4 | ATGGCCGGCTATGGATGAT | CGAAGTCAAACTCTTTCAGATCCATT |
| Ddit3 (Chop) | DNA damage-inducible transcript 3 | CTGCCTTCACCTTGGAGAC | CGTTTCCTGGGGATGAGATA |
| Atf6 | Activating transcription factor 6 | TCGCCTTTTAGTCCGGTTCT | GGGCTGAAGGAAGGACTAGG |
| Actb | Beta-actin (Reference) | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
| Gapdh | Glyceraldehyde-3-phosphate dehydrogenase (Reference) | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Note: Primer sequences should always be validated in-house for efficiency and specificity for the experimental system being used.
References
- 1. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 2. Identification of endoplasmic reticulum stress-related genes as prognostic markers in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. elearning.unite.it [elearning.unite.it]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Lentiviral-Based Reporter Assays for Unfolded Protein Response (UPR) Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing lentiviral-based reporter assays for the sensitive and specific monitoring of the Unfolded Protein Response (UPR) pathways. The UPR is a critical cellular stress response pathway implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it a key target for therapeutic development.
Introduction to the Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a vital organelle responsible for the folding and modification of a substantial portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of chaperone proteins to enhance protein folding, and promoting the degradation of misfolded proteins. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.
In mammals, the UPR is orchestrated by three main ER transmembrane sensor proteins:
-
Inositol-requiring enzyme 1 (IRE1): Upon activation, IRE1 oligomerizes and activates its endoribonuclease domain, which unconventionally splices the mRNA of the X-box binding protein 1 (XBP1). This splicing event results in a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
PKR-like ER kinase (PERK): Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis. Paradoxically, this phosphorylation also promotes the translation of specific mRNAs, such as that of the activating transcription factor 4 (ATF4), which controls the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis.
-
Activating transcription factor 6 (ATF6): When ER stress occurs, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. The resulting N-terminal fragment (ATF6n) is an active transcription factor that migrates to the nucleus to induce the expression of ER chaperones and other UPR-related genes.
Lentiviral Reporter Assays for UPR Monitoring
Lentiviral-based reporter assays offer a robust and versatile platform for studying the activation of the UPR pathways in a wide range of mammalian cells, including primary and non-dividing cells. These systems utilize lentiviral vectors to introduce a reporter gene (e.g., firefly luciferase) under the control of a specific UPR pathway-responsive promoter element. Upon activation of a UPR branch, the corresponding transcription factor is activated, binds to the responsive element, and drives the expression of the reporter gene. The resulting signal, typically luminescence, can be easily and quantitatively measured, providing a direct readout of pathway activation.
Advantages of Lentiviral UPR Reporters:
-
High Sensitivity and Specificity: Reporter constructs are designed with tandem repeats of response elements for specific UPR transcription factors (e.g., XBP1s, ATF4, ATF6n), ensuring a highly sensitive and specific response.
-
Broad Cell Type Compatibility: Lentiviruses can transduce a wide variety of dividing and non-dividing mammalian cells with high efficiency.
-
Stable Cell Line Generation: Transduced cells can be selected to create stable cell lines that constitutively express the UPR reporter, enabling long-term studies and high-throughput screening.
-
In Vivo Applications: Concentrated lentiviral particles can be used for in vivo studies in animal models.
Data Presentation
The following tables summarize representative quantitative data obtained from lentiviral-based UPR reporter assays in response to common ER stress inducers.
| UPR Pathway | Reporter Construct | Cell Line | Inducer | Concentration | Treatment Time | Fold Induction (vs. Untreated) |
| IRE1 | XBP1s Response Element - Luciferase | HEK293 | Tunicamycin | 1 µg/mL | 16 hours | ~15 - 25 fold |
| Thapsigargin | 1 µM | 16 hours | ~10 - 20 fold | |||
| PERK | ATF4 Response Element - Luciferase | HeLa | Tunicamycin | 2.5 µg/mL | 18 hours | ~8 - 15 fold |
| Thapsigargin | 1 µM | 18 hours | ~5 - 10 fold | |||
| ATF6 | ATF6 Response Element - Luciferase | HeLa | Tunicamycin | 2.5 µg/mL | 18 hours | ~20 - 40 fold |
| Thapsigargin | 1 µM | 18 hours | ~15 - 30 fold |
Note: Fold induction values are representative and can vary depending on the specific cell type, reporter construct, and experimental conditions.
Experimental Protocols
Protocol 1: Lentiviral Transduction of Target Cells
This protocol describes the transduction of mammalian cells with lentiviral particles containing a UPR reporter construct.
Materials:
-
Target cells
-
Complete cell culture medium
-
Lentiviral particles (UPR reporter and control)
-
Polybrene (8 mg/mL stock solution)
-
6-well tissue culture plates
-
Puromycin (B1679871) (for stable cell line selection)
Procedure:
-
Cell Seeding: The day before transduction, seed target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[1][2] For a 6-well plate, approximately 2 x 10^5 cells per well is a good starting point.
-
Transduction:
-
On the day of transduction, thaw the lentiviral particles on ice.
-
Prepare the transduction medium by adding polybrene to the complete cell culture medium to a final concentration of 8 µg/mL.[2][3] Polybrene enhances transduction efficiency but can be toxic to some cells; optimize the concentration if necessary.
-
Remove the existing medium from the cells and add 1 mL of the transduction medium per well.
-
Add the desired amount of lentiviral particles to each well. The multiplicity of infection (MOI) will need to be optimized for your specific cell type. A good starting point is to test a range of MOIs (e.g., 1, 5, 10).
-
Gently swirl the plate to mix.
-
-
Incubation: Incubate the cells at 37°C with 5% CO2 for 24-48 hours.[2][3]
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh, complete cell culture medium.
-
Stable Cell Line Selection (Optional):
-
If generating a stable cell line, wait at least 48 hours post-transduction before starting antibiotic selection.
-
Add puromycin to the culture medium at a pre-determined optimal concentration for your target cells.
-
Culture the cells in the selection medium, replacing the medium every 3-4 days, until antibiotic-resistant colonies appear.
-
Expand the resistant colonies to establish a stable UPR reporter cell line.
-
Protocol 2: UPR Reporter Assay
This protocol describes how to perform a luciferase-based UPR reporter assay using transduced cells.
Materials:
-
Transduced cells (transiently or stably expressing the UPR reporter)
-
White, clear-bottom 96-well assay plates
-
ER stress inducers (e.g., Tunicamycin, Thapsigargin)
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transduced cells into a white, clear-bottom 96-well plate at a density that will result in approximately 80-90% confluency at the time of the assay.
-
Compound Treatment:
-
Allow the cells to adhere overnight.
-
The next day, treat the cells with your test compounds or known UPR inducers (e.g., Tunicamycin, Thapsigargin) at various concentrations. Include a vehicle-only control.
-
Incubate the cells for the desired treatment time (e.g., 16-24 hours).
-
-
Cell Lysis:
-
Remove the culture medium from the wells.
-
Wash the cells once with 1X PBS.
-
Add 20-100 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[4]
-
-
Luciferase Assay:
-
Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature.[4][5]
-
Add 100 µL of LAR II to each well of a new white, opaque 96-well plate.
-
Transfer 20 µL of the cell lysate from the lysis plate to the assay plate containing LAR II.[4]
-
Measure the firefly luciferase activity (luminescence) using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction (if using a co-reporter for normalization).[4][5]
-
Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction of UPR pathway activation by dividing the normalized luciferase activity of the treated samples by the normalized luciferase activity of the vehicle control samples.
-
Mandatory Visualizations
Caption: The three major signaling pathways of the Unfolded Protein Response (UPR).
Caption: Experimental workflow for a lentiviral-based UPR reporter assay.
References
- 1. Stress Signaling Pathway Analysis Response Element Firefly Luciferase Vectors [promega.sg]
- 2. researchgate.net [researchgate.net]
- 3. Assays for induction of the unfolded protein response and selective activation of the three major pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Based High-Throughput Luciferase Reporter Gene Assays for Identifying and Profiling Chemical Modulators of Endoplasmic Reticulum Signaling Protein, IRE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Experimental Workflow for Testing ER Proteostasis Regulator Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the proteome.[1] Perturbations in the ER environment, such as nutrient deprivation, hypoxia, or genetic mutations, can disrupt protein folding, leading to an accumulation of misfolded proteins—a condition known as ER stress.[2][3] To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[4][5] The UPR aims to restore proteostasis by attenuating protein translation, increasing the expression of chaperone proteins to aid in folding, and enhancing the degradation of misfolded proteins through a process called ER-associated degradation (ERAD).[3][5] However, prolonged or severe ER stress can overwhelm these adaptive mechanisms, leading to apoptosis.[6]
Dysregulation of ER proteostasis is implicated in a wide range of human diseases, including neurodegenerative disorders, diabetes, and cancer.[7][8] Consequently, small molecules that can modulate the UPR and enhance ER proteostasis are of significant therapeutic interest.[9][10] This document provides a detailed experimental workflow and associated protocols for evaluating the efficacy of potential ER proteostasis regulators.
Overall Experimental Workflow
The following workflow outlines the key steps to assess the efficacy of a test compound in regulating ER proteostasis in a cell-based model.
Caption: High-level workflow for testing ER proteostasis regulator efficacy.
Detailed Experimental Protocols
Protocol 1: Induction of ER Stress with Tunicamycin
Tunicamycin is a widely used pharmacological agent that induces ER stress by inhibiting N-linked glycosylation.[11][12]
Materials:
-
Cell culture medium and supplements
-
Tunicamycin (stock solution in DMSO, e.g., 10 mg/mL)[13]
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well, 96-well)
Procedure:
-
Cell Seeding: Plate cells at a desired density (e.g., 2.5 x 10^5 cells/well in a 6-well plate) and allow them to adhere overnight.
-
Preparation of Working Solution: Dilute the tunicamycin stock solution in cell culture medium to the desired final concentration. Common working concentrations range from 1 to 10 µg/mL.[11][14]
-
Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the medium containing tunicamycin and the test compound (ER proteostasis regulator) at various concentrations. Include appropriate controls: vehicle-only (e.g., DMSO), tunicamycin-only, and test compound-only.
-
-
Incubation: Incubate the cells for a specified period, typically ranging from 4 to 48 hours, depending on the downstream assay.[12][14] For example, analysis of UPR markers is often performed after 6-16 hours, while apoptosis assays may require longer incubation times (24-48 hours).[11]
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., protein lysis for Western blot, RNA extraction for qPCR, or cell viability assays).
Protocol 2: Assessment of UPR Activation via Western Blot
This protocol allows for the detection of key UPR signaling proteins and their activation state (e.g., phosphorylation).[15][16]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PERK, anti-p-eIF2α, anti-ATF4, anti-ATF6, anti-XBP1s, anti-CHOP, anti-BiP/GRP78)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C, diluted according to the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Protocol 3: Analysis of UPR Target Gene Expression by qPCR
Quantitative PCR (qPCR) is used to measure the mRNA levels of UPR target genes, providing insight into the transcriptional response to ER stress and its modulation by the test compound.[15][16]
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., HSPA5 (BiP), DDIT3 (CHOP), ERN1 (IRE1), spliced XBP1) and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from treated cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing cDNA, SYBR Green Master Mix, and forward and reverse primers.
-
Data Analysis: Run the reaction in a qPCR instrument. Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the control group.[17]
Protocol 4: Protein Aggregation Assays
These assays help determine if the ER proteostasis regulator can reduce the formation of protein aggregates, a hallmark of ER stress.
A. Thioflavin T (ThT) Fluorescence Assay [18] ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates.
Procedure:
-
Lyse the treated cells and collect the protein lysate.
-
Add ThT solution to the lysate in a black 96-well plate.
-
Measure fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm. An increase in fluorescence indicates a higher level of protein aggregation.
B. Size Exclusion Chromatography (SEC) [19] SEC separates proteins based on their size, allowing for the quantification of monomers, oligomers, and high-molecular-weight aggregates.
Procedure:
-
Prepare soluble protein extracts from treated cells.
-
Inject the extract into an SEC column connected to an HPLC system.
-
Monitor the eluate using UV detection (e.g., at 280 nm).
-
Analyze the chromatogram to quantify the relative abundance of different protein species. A successful regulator should decrease the proportion of high-molecular-weight aggregates.
Protocol 5: Cell Viability and Apoptosis Assays
These assays determine the overall effect of the compound on cell survival under ER stress conditions.
A. CCK-8 or MTT Assay for Cell Viability [20] Procedure:
-
Plate cells in a 96-well plate and treat as described in Protocol 1.
-
After the incubation period, add CCK-8 or MTT reagent to each well.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader. Cell viability is proportional to the absorbance.
B. Caspase-3/7 Activity Assay for Apoptosis Procedure:
-
Plate cells in a 96-well plate and treat as described in Protocol 1.
-
Add a luminogenic caspase-3/7 substrate to each well.
-
Incubate at room temperature for 1 hour.
-
Measure luminescence with a plate reader. An increase in luminescence indicates activation of executioner caspases and apoptosis.
Data Presentation: Quantitative Analysis of Regulator Efficacy
Summarizing quantitative data in tables allows for direct comparison of the efficacy and potency of different compounds.
Table 1: Effect of ER Proteostasis Regulators on UPR Marker Expression This table shows hypothetical data from a Western blot or qPCR experiment. Values represent the fold change relative to the tunicamycin-only treated control.
| Compound | Concentration (µM) | p-eIF2α (Fold Change) | CHOP mRNA (Fold Change) | BiP mRNA (Fold Change) |
| Control (Vehicle) | - | 1.0 | 1.0 | 1.0 |
| Regulator A | 1 | 0.85 | 0.75 | 1.2 |
| Regulator A | 10 | 0.62 | 0.45 | 1.8 |
| Regulator B | 1 | 0.95 | 0.90 | 1.1 |
| Regulator B | 10 | 0.88 | 0.82 | 1.3 |
Table 2: Efficacy of Small Molecules in Reducing Secretion of Misfolded Proteins This table presents example data, inspired by studies on small molecule regulators, showing the half-maximal effective concentration (EC50) for reducing the secretion of an amyloidogenic light chain (ALLC) from patient-derived plasma cells.[21]
| Compound ID | Target Pathway | ALLC Secretion EC50 (µM)[21] | Cell Viability (at 10 µM)[21] |
| 147 | ATF6 Activation | 5.1 | >95% |
| 263 | ATF6 Activation | 7.5 | >95% |
| Thapsigargin (Tg) | Global UPR | ~0.1 | <50% |
Table 3: Transcriptional Profiling of ER Proteostasis Regulators This table summarizes data from transcriptional profiling experiments, indicating the selectivity of compounds for different UPR branches. Data is adapted from a study identifying selective ATF6 activators.[22][23]
| Compound | ATF6 Target Genes (Fold Induction)[22] | XBP1s Target Genes (Fold Induction)[22] | PERK Target Genes (Fold Induction)[22] |
| 147 | High | Low | Low |
| 263 | High | Low | Low |
| Tunicamycin (Tm) | High | High | High |
Signaling Pathway Diagrams
The Unfolded Protein Response (UPR) Pathways
When ER stress occurs, the chaperone BiP (also known as GRP78) dissociates from three transmembrane sensor proteins—IRE1, PERK, and ATF6—leading to their activation.[4]
Caption: The three major signaling pathways of the Unfolded Protein Response (UPR).
ER-Associated Degradation (ERAD) Pathway
ERAD is a key quality control process that removes terminally misfolded proteins from the ER for degradation by the proteasome in the cytosol.[24][25][26]
Caption: The four main steps of the ER-Associated Degradation (ERAD) pathway.
References
- 1. Proteostasis In The Endoplasmic Reticulum: Road to Cure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays for induction of the unfolded protein response and selective activation of the three major pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays for detecting the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mesoscale.com [mesoscale.com]
- 8. Revealing Functional Insights into ER Proteostasis through Proteomics and Interactomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylhydrazone-based Endoplasmic Reticulum Proteostasis Regulator Compounds with Enhanced Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. Tunicamycin-Induced ER Stress is Accompanied with Oxidative Stress via Abrogation of Sulfur Amino Acids Metabolism in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.3. Induction of ER stress by tunicamycin [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. A target-agnostic screen identifies approved drugs to stabilize the endoplasmic reticulum resident proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 19. approcess.com [approcess.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Endoplasmic-reticulum-associated protein degradation - Wikipedia [en.wikipedia.org]
- 25. The Mammalian Endoplasmic Reticulum-Associated Degradation System - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
In Vivo Delivery of ER Proteostasis Regulators: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. Perturbations in ER function can lead to the accumulation of misfolded or unfolded proteins, a condition known as ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). Chronic or unresolved ER stress is implicated in a wide range of human diseases, including neurodegenerative disorders, metabolic diseases, and cancer. Consequently, strategies to modulate ER proteostasis in vivo are of significant therapeutic interest.
These application notes provide an overview and detailed protocols for the in vivo delivery of various classes of ER proteostasis regulators, including chemical chaperones, viral vectors encoding ER chaperones, and nanoparticle-based delivery systems.
Signaling Pathways in ER Proteostasis
The UPR is the central signaling pathway governing ER proteostasis. It is initiated by three ER-resident transmembrane sensors: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Under basal conditions, these sensors are kept in an inactive state through their association with the ER chaperone GRP78 (glucose-regulated protein 78), also known as BiP. Upon accumulation of unfolded proteins, GRP78 preferentially binds to these misfolded proteins, leading to the release and activation of IRE1α, PERK, and ATF6.
In Vivo Delivery Methods and Protocols
Chemical Chaperones
Chemical chaperones are small molecules that can stabilize protein conformation, improve folding capacity, and facilitate the trafficking of proteins, thereby alleviating ER stress.
a. 4-Phenylbutyric Acid (4-PBA)
4-PBA is a low-molecular-weight fatty acid that acts as a chemical chaperone. It has been shown to reduce the accumulation of misfolded proteins and suppress ER stress.
| Parameter | Mouse Model | Rat Model |
| Regulator | 4-Phenylbutyric Acid (4-PBA) | 4-Phenylbutyric Acid (4-PBA) |
| Dose | 200-500 mg/kg/day[1][2] | 100 mg/kg/day |
| Route of Administration | Oral gavage or in drinking water[3] | Intraperitoneal (i.p.) injection |
| Vehicle | Water or saline | Saline |
| Treatment Duration | Varies (e.g., 2 weeks to several months)[1][2] | Varies (e.g., daily for 1 week) |
| Observed Effects | Improved motor function, increased neuronal survival, reduced apoptosis in a mouse model of GM2 gangliosidosis.[3] |
Experimental Protocol: Oral Administration of 4-PBA in Mice
-
Preparation of 4-PBA solution: Dissolve 4-PBA in drinking water to a final concentration of 4 mg/ml (0.4% w/v).[3] Alternatively, for oral gavage, prepare a solution in sterile saline.
-
Animal Model: Use a relevant mouse model of a disease associated with ER stress.
-
Administration:
-
Drinking Water: Provide the 4-PBA solution as the sole source of drinking water.[3] Prepare fresh solution every 2-3 days.
-
Oral Gavage: Administer the prepared 4-PBA solution directly into the stomach using a gavage needle. Ensure proper technique to avoid injury.
-
-
Dosage: A common dosage range is 200-500 mg/kg of body weight per day.[1][2] Adjust the concentration in drinking water based on the average daily water consumption of the mice to achieve the target dose.
-
Monitoring: Monitor the body weight, food and water intake, and overall health of the animals daily.[3]
-
Endpoint Analysis: At the end of the treatment period, collect tissues of interest for analysis of ER stress markers (e.g., GRP78, CHOP, spliced XBP1) by Western blot, qPCR, or immunohistochemistry.
b. Tauroursodeoxycholic Acid (TUDCA)
TUDCA is a hydrophilic bile acid that has been shown to have anti-apoptotic and ER stress-reducing properties.
| Parameter | Mouse Model | Rat Model |
| Regulator | Tauroursodeoxycholic Acid (TUDCA) | Tauroursodeoxycholic Acid (TUDCA) |
| Dose | 500 mg/kg every 3 days (i.p.) or 0.4% in diet[4] | 400 mg/kg (i.v.)[5][6] |
| Route of Administration | Intraperitoneal (i.p.) injection or dietary supplement[4] | Intravenous (i.v.) injection[5][6] |
| Vehicle | Phosphate-buffered saline (PBS) | Phosphate-buffered saline (PBS) |
| Treatment Duration | Varies (e.g., 3 months)[4] | Single dose prior to injury[5] |
| Observed Effects | Decreased Aβ deposition in an Alzheimer's mouse model.[4] | Reduced apoptosis and infarct size in a myocardial infarction model.[5] |
Experimental Protocol: Intraperitoneal Administration of TUDCA in Mice
-
Preparation of TUDCA solution: Dissolve TUDCA in sterile PBS to the desired concentration.
-
Animal Model: Utilize a mouse model relevant to the disease being studied.
-
Administration: Inject the TUDCA solution intraperitoneally.
-
Dosage: A commonly used dose is 500 mg/kg of body weight, administered every 3 days.[4]
-
Monitoring: Regularly monitor the animals for any adverse effects.
-
Endpoint Analysis: Collect and analyze tissues for markers of ER stress, apoptosis, and disease-specific pathology.
Viral Vector-Mediated Gene Delivery
Viral vectors, particularly adeno-associated viruses (AAVs), can be used to deliver the genetic material of ER chaperones like GRP78 to target tissues, leading to their overexpression and subsequent reduction of ER stress.
| Parameter | Mouse Model | Cell Culture |
| Regulator | GRP78 (delivered via AAV) | GRP78 (delivered via AAV) |
| Vector | AAV2[7] | AAV2[8][9][10] |
| Dose/Titer | Varies based on target tissue and injection volume | Varies |
| Route of Administration | Intravitreal injection for retinal targeting[7] | Transduction of primary cell cultures[8][9][10] |
| Observed Effects | Attenuated ER stress, improved RGC survival and function.[7] | Enhanced adaptation to ER stress in human RPE cells.[8][9][10] |
Experimental Protocol: AAV-Mediated GRP78 Delivery to the Mouse Retina
-
AAV Vector Production: Produce high-titer AAV2 vectors carrying the GRP78 gene under the control of a suitable promoter (e.g., CMV).
-
Animal Model: Use a mouse model of retinal degeneration or injury.
-
Anesthesia: Anesthetize the mice according to approved animal care protocols.
-
Intravitreal Injection: Using a fine-gauge needle, inject a small volume (e.g., 1-2 µl) of the AAV2-GRP78 vector solution into the vitreous cavity of the eye.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for any signs of inflammation or distress.
-
Gene Expression Analysis: Allow sufficient time for transgene expression (typically 2-4 weeks). Confirm GRP78 overexpression in the retina by Western blot or immunohistochemistry.
-
Functional and Histological Analysis: Assess the therapeutic effects by functional assays (e.g., electroretinography) and histological examination of retinal sections.
Nanoparticle-Based Delivery
Nanoparticles offer a versatile platform for the targeted and sustained delivery of ER proteostasis regulators, including small molecules and nucleic acids.
| Parameter | Mouse Model |
| Regulator | 4-PBA (nanoparticle formulation) |
| Nanoparticle Type | Chitosan (B1678972) nanoparticles[11], Self-assembled nanoparticle-based prodrug[1][2] |
| Dose | 200-500 mg-PBA/kg (oral)[1][2] |
| Route of Administration | Topical foam,[11] Oral[1][2] |
| Observed Effects | Sustained 4-PBA delivery, protection against skin injury.[11] Controlled release, enhanced biocompatibility.[1][2] |
Experimental Protocol: Preparation and In Vivo Administration of 4-PBA Loaded Nanoparticles (General Protocol)
-
Nanoparticle Formulation:
-
Synthesize nanoparticles (e.g., chitosan-based or polymeric micelles) using established methods such as ionic gelation or self-assembly.[1][2][11]
-
Load 4-PBA into the nanoparticles during the formulation process.
-
Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and in vitro release profile.
-
-
Animal Model: Select an appropriate animal model for the disease of interest.
-
Administration:
-
Oral: Disperse the nanoparticles in a suitable vehicle for oral gavage.
-
Topical: Incorporate the nanoparticles into a foam or gel formulation for topical application.[11]
-
Systemic: For intravenous or intraperitoneal injection, ensure the nanoparticle suspension is sterile and pyrogen-free.
-
-
Dosage: The optimal dose will depend on the nanoparticle formulation and the specific disease model. For oral administration of a NanoPBA prodrug, doses ranging from 200 to 500 mg-PBA/kg have been tested in mice.[1][2]
-
Pharmacokinetic and Biodistribution Studies: To assess the in vivo behavior of the nanoparticles, perform pharmacokinetic studies by measuring plasma concentrations of the drug over time. Biodistribution can be evaluated using imaging techniques (if the nanoparticles are labeled) or by measuring drug concentration in various tissues.
-
Efficacy Studies: Evaluate the therapeutic efficacy of the nanoparticle formulation by monitoring disease progression, relevant biomarkers, and endpoint analysis of target tissues for ER stress markers.
Conclusion
The in vivo delivery of ER proteostasis regulators holds significant promise for the treatment of a multitude of diseases. The choice of delivery method depends on the specific regulator, the target tissue, and the desired therapeutic outcome. The protocols and data presented in these application notes provide a foundation for researchers to design and execute in vivo studies aimed at modulating ER proteostasis for therapeutic benefit. Careful optimization of dosages, administration routes, and treatment durations will be critical for the successful translation of these approaches from preclinical models to clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development and evaluation of a self-assembled nanoparticle-based prodrug for sustained delivery of 4-phenylbutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Phenylbutyric acid mitigates ER stress-induced neurodegeneration in the spinal cords of a GM2 gangliosidosis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Administration of tauroursodeoxycholic acid (TUDCA) reduces apoptosis following myocardial infarction in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AAV2-mediated GRP78 Transfer Alleviates Retinal Neuronal Injury by Downregulating ER Stress and Tau Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AAV delivery of GRP78/BiP promotes adaptation of human RPE cell to ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sustained delivery of 4-phenylbutyric acid via chitosan nanoparticles in foam for decontamination and treatment of lewisite-mediated skin injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing concentration of ER proteostasis regulator-1 for experiments
This technical support center provides guidance on the optimal use of ER Proteostasis Regulator-1 (EPR-1), a small molecule designed to modulate the Unfolded Protein Response (UPR) for experimental applications in cell biology and drug development. The information provided is also broadly applicable to other novel ER proteostasis regulators.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound (EPR-1)?
A1: EPR-1 is designed to selectively activate one or more arms of the Unfolded Protein Response (UPR), a cellular signaling network that responds to stress in the endoplasmic reticulum (ER). The UPR is primarily mediated by three ER-resident transmembrane proteins: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating Transcription Factor 6)[1][2]. By modulating these pathways, EPR-1 can help restore protein homeostasis (proteostasis)[1]. Some regulators, for instance, function by activating the ATF6 transcriptional program, which can reduce the secretion of misfolded, aggregation-prone proteins without inducing global ER stress[3][4].
Q2: How do I determine the optimal concentration of EPR-1 for my cell line?
A2: The optimal concentration of EPR-1 is cell-type dependent and should be determined empirically. We recommend performing a dose-response experiment. A good starting point for many small molecule ER proteostasis regulators is a concentration range of 1 µM to 20 µM[3][5]. You should assess markers of the target UPR arm activation (e.g., ATF6 target genes like BiP and GRP94) and markers for off-target or global ER stress (e.g., IRE1/XBP1s or PERK pathway activation) to identify a concentration that provides selective activity without causing general stress or toxicity[3][5].
Q3: What are the recommended positive and negative controls for my experiments?
A3:
-
Positive Controls: For inducing global ER stress and activating all UPR arms, Thapsigargin (Tg) or Tunicamycin (Tm) are commonly used. Thapsigargin depletes ER calcium stores, while Tunicamycin inhibits N-linked glycosylation, both leading to protein misfolding[6].
-
Vehicle Control: The solvent used to dissolve EPR-1 (e.g., DMSO) should be used as a negative control at the same final concentration as in the experimental conditions.
-
Untreated Control: A sample of cells that receives no treatment should also be included to establish baseline measurements.
Q4: How long should I incubate my cells with EPR-1?
A4: The incubation time will depend on the endpoint being measured.
-
For transcriptional changes (qPCR): A time course of 6 to 18 hours is often effective for observing the induction of UPR target genes[3].
-
For protein-level changes (Western blot, reporter assays): An incubation period of 16 to 24 hours is typically recommended to allow for protein expression or post-translational modifications to occur[3]. We recommend performing a time-course experiment (e.g., 6, 12, 18, 24 hours) to determine the optimal incubation time for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No activation of the target UPR pathway (e.g., no increase in BiP mRNA). | 1. Sub-optimal concentration of EPR-1. | Perform a dose-response experiment with a wider concentration range (e.g., 0.5 µM to 50 µM). |
| 2. Insufficient incubation time. | Perform a time-course experiment to identify the peak response time. | |
| 3. Cell line is non-responsive. | Verify the responsiveness of your cell line to ER stress using a positive control like Thapsigargin. Some cell lines may have different sensitivities to UPR activation. | |
| 4. Degraded EPR-1 compound. | Ensure proper storage of the EPR-1 stock solution. Prepare fresh dilutions for each experiment. | |
| Activation of all UPR arms, indicating global ER stress. | 1. EPR-1 concentration is too high. | Reducing the concentration of the regulator can increase its selectivity for a specific UPR arm, such as ATF6, while minimizing activation of IRE1 or PERK pathways[5]. |
| 2. Compound has off-target effects at the tested concentration. | Lower the concentration and perform a detailed analysis of markers for all three UPR branches to find a more selective concentration window. | |
| High cell toxicity or death. | 1. EPR-1 concentration is too high. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) across a range of EPR-1 concentrations to determine the cytotoxic threshold. |
| 2. Prolonged, high-level activation of the UPR can lead to apoptosis. | Reduce the incubation time or the concentration of EPR-1. Chronic ER stress can trigger programmed cell death[7]. | |
| 3. Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the vehicle is non-toxic to your cells (typically ≤ 0.1%). | |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells and plates. |
| 2. Inconsistent compound addition. | Use a multichannel pipette for adding the compound to multiple wells simultaneously to ensure consistent treatment timing. | |
| 3. Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media instead. |
Quantitative Data Summary
The following table summarizes typical concentration ranges and observed effects for various small molecule ER proteostasis regulators from published studies. This data can serve as a starting point for optimizing experiments with EPR-1.
| Compound ID | Cell Line | Concentration | Incubation Time | Key Observations | Reference |
| 147 | HEK293T-Rex | 10 µM | 6-16 hr | Preferential activation of the ATF6 pathway; induces BiP and GRP94 expression. | [3] |
| 263 | HEK293T-Rex | 10 µM | 6-16 hr | Preferential activation of the ATF6 pathway. | [3] |
| AA132 | HEK293T | 3-15 µM | 6 hr | Induces ATF6 targets starting at 3 µM; induces IRE1/XBP1s and PERK targets at 10-15 µM. | [5] |
| AA263 | ALMC-2 | 10 µM | 16 hr | Reduces secretion of amyloidogenic light chains. | |
| Thapsigargin (Tg) | HEK293T-Rex | 500 nM | 18 hr | Global ER stressor, used as a positive control for UPR activation. | [4] |
| Tunicamycin (Tm) | HEK293T-Rex | Varies | 18 hr | Global ER stressor, used as a positive control for UPR activation. | [3] |
Experimental Protocols
Protocol 1: Dose-Response Analysis by qPCR
This protocol determines the optimal concentration of EPR-1 by measuring the mRNA expression of UPR target genes.
1. Cell Seeding:
-
Seed cells in a 12-well or 24-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
2. Treatment:
-
Prepare serial dilutions of EPR-1 in fresh culture medium. A suggested range is 0, 1, 3, 5, 10, 15, and 20 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 500 nM Thapsigargin).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of EPR-1 or controls.
-
Incubate for a predetermined time, typically 6 to 18 hours.
3. RNA Isolation:
-
Wash cells once with PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).
-
Isolate total RNA according to the manufacturer's protocol. Ensure to include a DNase treatment step to remove genomic DNA contamination.
4. cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity (A260/280 ratio).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
5. Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a suitable SYBR Green or TaqMan master mix.
-
Use primers specific for your target genes. Recommended targets include:
-
ATF6 Pathway: HSPA5 (BiP), HSP90B1 (GRP94)
-
IRE1 Pathway: Spliced XBP1 (XBP1s)
-
PERK Pathway: ATF4, DDIT3 (CHOP)
-
Housekeeping Gene: GAPDH, ACTB (β-actin)
-
-
Run the qPCR plate on a real-time PCR machine.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Protocol 2: Monitoring UPR Activation by Western Blot
This protocol assesses protein-level markers of UPR activation.
1. Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of EPR-1 (determined from the qPCR experiment), vehicle, and positive controls for 16-24 hours.
2. Protein Lysate Preparation:
-
Place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., load 20-30 µg of protein per lane).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
p-eIF2α (PERK pathway marker)
-
ATF4 (PERK pathway marker)
-
BiP/GRP78 (General ER stress marker, strongly induced by ATF6)
-
CHOP (General ER stress marker)
-
β-actin or GAPDH (loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using software like ImageJ.
Visualizations
Caption: The Unfolded Protein Response (UPR) signaling pathways.
Caption: Workflow for optimizing EPR-1 concentration.
References
- 1. ER Proteostasis Control of Neuronal Physiology and Synaptic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Divergent Proteome Reactivity Influences Arm-Selective Activation of Pharmacological Endoplasmic Reticulum Proteostasis Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Off-Target Effects of ER Proteostasis Regulators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate off-target effects of Endoplasmic Reticulum (ER) proteostasis regulators.
Frequently Asked Questions (FAQs)
Q1: What are ER proteostasis regulators?
A1: ER proteostasis regulators are compounds that modulate the protein folding, trafficking, and degradation capacity of the endoplasmic reticulum. The ER is responsible for the proper folding of about a third of the cell's proteins.[1] When misfolded proteins accumulate, a state known as ER stress, a signaling network called the Unfolded Protein Response (UPR) is activated to restore balance or trigger cell death if the stress is irreparable.[1][2] These regulators can either enhance the cell's adaptive capacity or, in the context of diseases like cancer, inhibit pro-survival UPR signaling.
Q2: What are the main signaling pathways of the Unfolded Protein Response (UPR)?
A2: The UPR is primarily mediated by three ER-resident transmembrane proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[3][4] Under ER stress, these sensors initiate distinct signaling cascades to manage the unfolded protein load.[5][6] While transient activation of these pathways is protective, chronic activation can be detrimental and lead to apoptosis.[7]
Q3: What are common off-target effects of ER proteostasis regulators?
A3: Off-target effects can be broadly categorized as either unintended interactions with other cellular pathways or cytotoxic effects unrelated to the intended target. Endoplasmic reticulum stress itself is a common off-target effect of various drugs.[8] Inhibitors of UPR pathways may also have off-target effects that can influence experimental outcomes, such as inducing cytotoxicity independent of their intended mechanism.[9] It is also important to consider that some compounds may activate multiple UPR arms or other stress responses, which may not be the intended outcome.[10][11]
Q4: How can I distinguish between on-target and off-target effects?
A4: Distinguishing between on-target and off-target effects requires a multi-pronged approach. This includes:
-
Using multiple, structurally distinct inhibitors for the same target to see if they produce the same phenotype.
-
Employing genetic approaches , such as siRNA or shRNA knockdown, or CRISPR/Cas9-mediated knockout of the target protein to validate the pharmacological findings.[9]
-
Performing dose-response curves to ensure the observed effect occurs at a concentration consistent with the inhibitor's known potency (IC50 or EC50).
-
Assessing downstream markers of the target pathway to confirm target engagement. For example, when using a PERK inhibitor, one should observe a decrease in the phosphorylation of its substrate, eIF2α.[9]
Core Signaling Pathways of the Unfolded Protein Response (UPR)
Troubleshooting Guide: My Inhibitor Shows No Effect
One of the most common issues is the apparent ineffectiveness of an ER proteostasis regulator. This guide provides a systematic approach to troubleshoot this problem.
Logical Troubleshooting Workflow
Step 1: Verify Compound Handling and Storage
-
Solubility: Ensure the inhibitor is fully dissolved in the recommended solvent (e.g., DMSO). If precipitation is observed in the stock solution, gently warm and vortex.[12]
-
Storage: Confirm the compound has been stored at the correct temperature, protected from light, and has not undergone excessive freeze-thaw cycles.[13]
-
Freshness: Prepare fresh dilutions from a stock solution for each experiment. Degradation can occur in diluted solutions stored for extended periods.
Step 2: Re-evaluate Experimental Conditions
-
Concentration: The effective concentration of an inhibitor is cell-line dependent. Perform a dose-response curve to determine the optimal concentration for your specific experimental model.[9][13]
-
Treatment Time: The timing of inhibitor treatment relative to the induction of ER stress is critical. A pre-incubation period of 1-2 hours before adding the stressor is common, but this may require optimization.[9][13]
-
ER Stress Induction: Ensure that the ER stress inducer (e.g., tunicamycin (B1663573), thapsigargin) is used at a concentration and for a duration sufficient to robustly activate the UPR pathway in your cell type. A time-course and dose-response experiment for the inducer is recommended to identify the peak of pathway activation.[9][12]
Step 3: Confirm Target Engagement and Pathway Activation
-
Assess Downstream Markers: The most reliable way to confirm inhibitor activity is to measure the status of the direct downstream target. For example, for a PERK inhibitor, assess the phosphorylation of PERK (autophosphorylation) and its substrate eIF2α via Western blot.[9] For an IRE1α inhibitor, you can measure the splicing of XBP1 mRNA via RT-PCR.[14][15]
-
Positive Controls: Include a positive control for ER stress (e.g., cells treated with tunicamycin or thapsigargin (B1683126) without the inhibitor) to confirm that the pathway can be activated in your system.
| Common ER Stress Inducers and UPR Inhibitors | |||
| Compound | Target/Mechanism | Typical Working Concentration | Reference |
| Inducers | |||
| Tunicamycin | Inhibits N-linked glycosylation | 1-10 µg/mL | [12] |
| Thapsigargin | SERCA pump inhibitor, depletes ER Ca2+ | 0.1-1 µM | [12] |
| DTT | Reducing agent, disrupts disulfide bonds | 1-10 mM | |
| Inhibitors | |||
| GSK2606414 | PERK inhibitor | 0.1-1 µM | [16] |
| KIRA6 | IRE1α kinase inhibitor | 0.3-1 µM | [14][17] |
| STF-083010 | IRE1α RNase inhibitor | 10-50 µM | [14] |
| Ceapin-A7 | ATF6 inhibitor | 1-10 µM | [18][19] |
Note: Optimal concentrations and incubation times are cell-type specific and should be empirically determined.
Troubleshooting Guide: Unexpected Cytotoxicity
Observing cell death that is more pronounced than expected can be a sign of off-target toxicity.
1. Determine the Inhibitor's Intrinsic Toxicity:
-
Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) with a dose-response of the inhibitor alone, without any ER stress inducer.[9] This will establish the cytotoxic concentration range of the compound in your specific cell line.
2. Compare with Genetic Knockdown:
-
Use siRNA or shRNA to knock down the target protein. If the inhibitor's effect on cell viability is more severe than that of the genetic knockdown, it suggests off-target effects are contributing to the cytotoxicity.
3. Use Structurally Different Inhibitors:
-
Test another inhibitor for the same target that has a different chemical structure. If both inhibitors produce a similar level of on-target effect (e.g., pathway inhibition) but have different cytotoxicity profiles, the excess cell death is likely due to off-target effects of the more toxic compound.
Experimental Protocols
Experimental Workflow for Assessing Inhibitor Efficacy
Protocol 1: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[20] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[20]
Materials:
-
Cells seeded in a 96-well plate
-
Test compound (ER proteostasis regulator)
-
MTT solution (5 mg/mL in sterile PBS)[20]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[21]
-
Plate reader capable of measuring absorbance at 570-590 nm[20]
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[22]
-
Treat cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
After the treatment period, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[21]
-
Incubate the plate at 37°C for 3-4 hours, allowing the formazan crystals to form.[20][23]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[20][23]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[23]
-
Read the absorbance at 570 nm or 590 nm using a microplate reader.[23]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.
Protocol 2: Western Blot for ER Stress Markers
Western blotting is used to detect specific proteins in a sample and is essential for monitoring the activation of UPR signaling pathways.[24] Key markers include the phosphorylation of PERK and eIF2α, and the upregulation of proteins like ATF4, BiP/GRP78, and CHOP.[9][25]
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails[12][13]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-actin)[24]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Wash cell pellets with ice-cold PBS and lyse in ice-cold lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.[12]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.[12]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run to separate proteins by size.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[12]
-
Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., actin or tubulin) and compare the levels of phosphorylated proteins to their total protein counterparts.
References
- 1. Endoplasmic reticulum stress signalling - from basic mechanisms to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ER Proteostasis Control of Neuronal Physiology and Synaptic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. What are PERK inhibitors and how do they work? [synapse.patsnap.com]
- 8. dovepress.com [dovepress.com]
- 9. benchchem.com [benchchem.com]
- 10. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Divergent Proteome Reactivity Influences Arm-Selective Activation of Pharmacological Endoplasmic Reticulum Proteostasis Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. scbt.com [scbt.com]
- 15. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. IRE1 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 18. ATF6 activation promotes tumorigenesis and drug resistance in diffuse large B-cell lymphoma (DLBCL) by regulating the mTOR/S6K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 23. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
How to minimize cytotoxicity of ER proteostasis modulators
<_
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity of Endoplasmic Reticulum (ER) proteostasis modulators during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why do ER proteostasis modulators often exhibit cytotoxicity?
A1: ER proteostasis modulators are designed to manipulate the Unfolded Protein Response (UPR), a cellular signaling network that manages protein folding and quality control within the ER.[1] The UPR has a dual role: it can promote cell survival by restoring homeostasis, or it can trigger apoptosis (programmed cell death) if ER stress is too severe or prolonged.[1][2] Modulators that excessively activate pro-apoptotic arms of the UPR, such as the PERK and IRE1α pathways, can lead to unintended cell death.[3] Chronic activation of these pathways can lead to the upregulation of pro-apoptotic factors like CHOP and the activation of caspase cascades, ultimately causing cytotoxicity.[3][4][5]
Q2: What are the main signaling pathways involved in ER stress-induced apoptosis?
A2: The three main branches of the UPR—PERK, IRE1α, and ATF6—all have the potential to induce apoptosis under conditions of irremediable ER stress.[3]
-
PERK Pathway: Activation of PERK leads to the phosphorylation of eIF2α, which, under prolonged stress, results in the translation of ATF4. ATF4 then induces the expression of the pro-apoptotic transcription factor CHOP.[4][6]
-
IRE1α Pathway: Sustained activation of IRE1α can lead to the recruitment of TRAF2, activating the JNK signaling pathway, which promotes apoptosis. Additionally, the RNase activity of IRE1α can degrade mRNAs essential for cell survival through a process called Regulated IRE1-Dependent Decay (RIDD).[3][7]
-
ATF6 Pathway: While generally considered a pro-survival pathway that upregulates ER chaperones and ER-associated degradation (ERAD) components, its prolonged activation can also contribute to apoptosis, though its pro-apoptotic role is less dominant than PERK and IRE1α.[8][9][10]
Q3: How can I distinguish between on-target cytotoxicity and off-target effects?
A3: Distinguishing between on-target and off-target effects is crucial.
-
On-target cytotoxicity occurs when the intended modulation of an ER proteostasis pathway (e.g., PERK inhibition) leads to an intolerable level of ER stress, triggering apoptosis.
-
Off-target effects involve the compound interacting with other cellular targets unrelated to ER proteostasis, causing toxicity.
To differentiate, consider the following:
-
Use multiple markers: Assess the activation state of all three UPR branches (e.g., p-PERK, p-eIF2α, XBP1 splicing, CHOP levels). If markers of severe, unresolved ER stress are present, the cytotoxicity is likely on-target.
-
Use a structurally unrelated compound: Test another modulator with the same intended target but a different chemical structure. If it produces similar cytotoxicity and ER stress profiles, the effect is more likely on-target.
-
Perform knockdown/knockout experiments: Use siRNA or CRISPR to reduce the expression of the intended target. If the cells become resistant to the compound's toxicity, it confirms an on-target effect.
Troubleshooting Guide
This guide addresses common issues encountered when working with ER proteostasis modulators.
Problem 1: Excessive Cell Death Observed Even at Low Concentrations
Your experiment shows high levels of cytotoxicity across all tested concentrations of an ER proteostasis modulator.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| High Compound Potency | Perform a broad dose-response curve, starting from very low (pM or nM) concentrations. | The compound may be more potent than anticipated in your specific cell line. A detailed curve will help identify a narrow therapeutic window. |
| Prolonged Exposure Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, low concentration. | Sustained activation of UPR pathways is a key trigger for apoptosis.[4] Shorter incubation times might achieve the desired modulation without inducing a terminal stress response. |
| Cell Line Sensitivity | Test the modulator in a panel of cell lines with varying dependencies on the UPR. | Different cell types have different basal levels of ER stress and varying capacities to handle proteotoxic insults.[3] |
| Chronic Basal ER Stress | Analyze baseline UPR markers (e.g., BiP/GRP78, p-eIF2α) in your untreated cells. | Cells may already have a high level of basal ER stress, making them hypersensitive to further perturbation. Consider optimizing culture conditions to reduce baseline stress. |
Problem 2: Inconsistent Results Between Experiments
You are observing significant variability in cytotoxicity and marker modulation in replicate experiments.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Instability | Prepare fresh stock solutions for each experiment. Check the compound's stability in your culture medium at 37°C over 24-48 hours. | The modulator may be degrading, leading to inconsistent effective concentrations. |
| Cell Passage Number | Use cells within a consistent, low passage number range for all experiments. | Cellular characteristics, including ER stress response and receptor expression, can change with repeated passaging.[11] |
| Inconsistent Cell Density | Ensure consistent cell seeding density across all wells and experiments. | Cell density can affect nutrient availability and the accumulation of waste products, both of which can influence cellular stress levels. |
| Solvent Effects | Run a vehicle control (e.g., DMSO) at the highest concentration used in the experiment. | The solvent itself can induce stress or cytotoxicity at certain concentrations.[11] |
Strategies for Minimizing Cytotoxicity
Selective Modulation of UPR Pathways
The key to minimizing cytotoxicity is often to selectively promote adaptive UPR signaling while avoiding pro-apoptotic pathways.
-
Favor the ATF6 Pathway: The ATF6 branch is primarily associated with pro-survival and adaptive responses, such as upregulating chaperones and ERAD components.[10][12][13] Small molecules that preferentially activate ATF6 have been identified and show lower toxicity compared to global ER stressors like tunicamycin (B1663573) or thapsigargin.[14][15]
-
Avoid Chronic PERK/IRE1α Activation: Prolonged signaling through the PERK/CHOP and IRE1α/JNK axes is a primary driver of apoptosis.[4] Consider using inhibitors of these pathways in combination with your modulator if its primary goal is not to induce cell death.
Comparative Data on UPR Modulators
| Compound Class | Primary Target | Typical Cellular Outcome | Associated Cytotoxicity |
| Global ER Stressors | (e.g., Tunicamycin, Thapsigargin) | Pan-UPR activation | High (often used as positive controls for apoptosis)[16] |
| PERK Inhibitors | (e.g., GSK2606414) | Blocks eIF2α phosphorylation | Can be protective in some contexts, but can also be toxic by preventing adaptation.[2] |
| IRE1α Inhibitors | (e.g., KIRA6) | Blocks XBP1 splicing and RIDD | Can mitigate apoptosis but may impair adaptive responses. |
| ATF6 Activators | (e.g., Compound 147) | Upregulates chaperones, ERAD | Generally low and non-toxic.[14][15] |
Combination Therapy
Combining an ER proteostasis modulator with another agent can help mitigate toxicity and enhance therapeutic effects.[17]
-
With Antioxidants: ER stress is often linked to the production of reactive oxygen species (ROS). Co-treatment with an antioxidant like N-acetylcysteine (NAC) can alleviate oxidative stress and reduce apoptosis.[16][18]
-
With Other Pathway Inhibitors: In cancer therapy, combining ER modulators with inhibitors of survival pathways (e.g., PI3K/Akt) or with selective estrogen receptor modulators (SERMs) can create a synergistic effect, allowing for lower, less toxic doses of each agent.[19][20]
Key Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures cell metabolic activity as an indicator of viability.[11][16]
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[16]
-
Treatment: Treat cells with a range of concentrations of your ER proteostasis modulator. Include untreated and vehicle-only controls.
-
Incubation: Incubate for the desired duration (e.g., 24 or 48 hours).[16]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Carefully remove the culture medium and add 150-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11][16]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[16]
Protocol 2: Western Blotting for ER Stress Markers
This protocol allows for the detection of key proteins in the UPR pathways.[21]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-p-eIF2α, anti-CHOP, anti-ATF4, anti-β-actin)[21][22]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[21]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[21]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathways of the Unfolded Protein Response (UPR)
Caption: The three branches of the Unfolded Protein Response (UPR).
Troubleshooting Workflow for High Cytotoxicity
Caption: A logical workflow for troubleshooting excessive cytotoxicity.
References
- 1. Endoplasmic reticulum proteostasis impairment in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. papalab.ucsf.edu [papalab.ucsf.edu]
- 3. ahajournals.org [ahajournals.org]
- 4. PERK-Opathies: An Endoplasmic Reticulum Stress Mechanism Underlying Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From cancer therapy to cardiac safety: the role of proteostasis in drug-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Death Signaling From Endoplasmic Reticulum Stress: Plant-Specific and Conserved Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atf6α impacts cell number by influencing survival, death and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATF6 - Wikipedia [en.wikipedia.org]
- 10. oncotarget.com [oncotarget.com]
- 11. benchchem.com [benchchem.com]
- 12. Activation of the ATF6 (Activating Transcription Factor 6) Signaling Pathway in Neurons Improves Outcome After Cardiac Arrest in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation. [escholarship.org]
- 16. benchchem.com [benchchem.com]
- 17. Current Molecular Combination Therapies Used for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting homeostatic mechanisms of endoplasmic reticulum stress to increase susceptibility of cancer cells to fenretinide-induced apoptosis: the role of stress proteins ERdj5 and ERp57 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Novel Strategy to Co-target Estrogen Receptor and Nuclear Factor κB Pathways with Hybrid Drugs for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing the Solubility of ER Proteostasis Regulators
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of endoplasmic reticulum (ER) proteostasis regulator compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common initial signs of poor compound solubility in my cell-based assays?
Poor solubility of ER proteostasis regulators can manifest in several ways during your experiments. Early detection is crucial to ensure the reliability and reproducibility of your results. Common indicators include:
-
Visible Precipitation: The most obvious sign is the formation of a visible precipitate in your stock solution or in the cell culture medium after the compound has been added. This may appear as cloudiness, crystals, or a film on the surface of the container.
-
Inconsistent Assay Results: High variability between replicate wells or experiments is often a red flag for solubility issues. If the compound is not fully dissolved, the actual concentration delivered to the cells can vary significantly.
-
Non-linear Dose-Response Curves: A non-linear or unexpectedly flat dose-response curve can indicate that the compound is precipitating at higher concentrations, meaning the effective concentration is not increasing as expected.
-
Cell Morphology Changes or Toxicity: Insoluble compound aggregates can cause physical stress to cells or induce non-specific toxicity, leading to changes in cell morphology or viability that are not related to the compound's intended biological activity.
Q2: What are the recommended starting solvents for dissolving novel ER proteostasis regulator compounds?
The choice of solvent is a critical first step in working with poorly soluble compounds. While the ideal solvent depends on the specific chemical properties of your compound, a general starting point is to use a water-miscible organic solvent.
-
Dimethyl Sulfoxide (DMSO): DMSO is the most commonly used solvent for dissolving small molecules for in vitro assays due to its high solubilizing power and miscibility with aqueous media. It is generally recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
-
Ethanol (B145695): For some compounds, ethanol can be a suitable alternative to DMSO. However, it is generally less effective at dissolving highly lipophilic molecules.
-
Dimethylformamide (DMF): DMF is another strong organic solvent that can be used, but it is more toxic to cells than DMSO and should be used with caution.
Table 1: Common Solvents for Initial Compound Dissolution
| Solvent | Recommended Max. Final Concentration in Cell Culture | Notes |
| DMSO | < 0.5% (v/v) | Can induce cellular stress and differentiation at higher concentrations. |
| Ethanol | < 1% (v/v) | Can have biological effects on certain cell types. |
| DMF | < 0.1% (v/v) | Higher toxicity profile compared to DMSO. |
Q3: How can I determine the maximum soluble concentration of my compound in my experimental buffer?
Determining the kinetic solubility of your compound in your specific cell culture medium or assay buffer is essential. A common method for this is through nephelometry or turbidimetry.
Experimental Protocol: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small volume of each DMSO concentration to your aqueous buffer (e.g., PBS or cell culture medium) in a 96-well plate. The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing for equilibration.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Plot the turbidity reading against the compound concentration. The point at which the turbidity begins to increase sharply is the kinetic solubility limit.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when working with ER proteostasis regulators.
Problem 1: My compound precipitates out of solution when I add it to my aqueous cell culture medium.
This is a classic sign that the aqueous solubility of your compound has been exceeded. Here are several strategies to address this issue, ranging from simple to more complex.
Solution Workflow:
Caption: A stepwise workflow for troubleshooting compound precipitation.
Detailed Solutions:
-
Optimize the Dilution Method:
-
Method: Instead of adding the compound stock directly to the full volume of media, try a serial dilution approach. First, dilute the DMSO stock into a small volume of media, vortexing or sonicating gently, and then add this intermediate dilution to the final volume. This can prevent localized high concentrations that lead to precipitation.
-
-
Use a Co-solvent:
-
Method: The addition of a small amount of a water-miscible organic solvent can increase the solubility of your compound in the final aqueous solution.
-
Protocol: Prepare an intermediate dilution of your DMSO stock in a solution containing a co-solvent like polyethylene (B3416737) glycol (PEG) 400 or propylene (B89431) glycol before the final dilution into your cell culture medium.
-
Table 2: Recommended Co-solvents and Surfactants
Agent Type Recommended Final Concentration Notes Pluronic F-68 Surfactant 0.01 - 0.1% A non-ionic surfactant that can aid in dispersing hydrophobic compounds. Tween 80 Surfactant 0.01 - 0.05% Can have effects on cell membranes at higher concentrations. | PEG 400 | Co-solvent | 1 - 5% | Generally well-tolerated by most cell lines. |
-
-
Incorporate a Surfactant:
-
Method: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Protocol: Add a low concentration of a non-ionic surfactant, such as Pluronic F-68 or Tween 80, to your cell culture medium before adding your compound.
-
-
Utilize Cyclodextrins:
-
Method: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively shielding them from the aqueous environment and increasing their solubility.
-
Protocol:
-
Prepare a solution of a chemically modified cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), in your cell culture medium.
-
Add your compound (from a DMSO stock) to the cyclodextrin-containing medium.
-
Incubate and stir the mixture to allow for the formation of the inclusion complex before adding it to your cells.
-
-
Problem 2: My ER proteostasis regulator appears to be active, but the results are not dose-dependent.
This often points to the compound's solubility limit being reached within your experimental concentration range.
Solution:
-
Determine the Kinetic Solubility: Perform the kinetic solubility assay described in the FAQ section to find the maximum soluble concentration of your compound in your specific experimental medium.
-
Adjust Your Concentration Range: Design your dose-response experiments to use concentrations below this determined solubility limit.
-
Consider a More Soluble Analog: If the required effective concentration is above the solubility limit, you may need to consider synthesizing or obtaining a more soluble analog of the compound if possible.
Signaling Pathway Context: The Unfolded Protein Response (UPR)
Many ER proteostasis regulators target components of the Unfolded Protein Response (UPR), a key signaling network that monitors and maintains the health of the ER. Understanding this pathway is crucial for interpreting the effects of your compounds.
Caption: The three main branches of the Unfolded Protein Response (UPR) pathway.
This diagram illustrates how the accumulation of unfolded proteins in the ER lumen triggers the activation of three key sensors: IRE1α, PERK, and ATF6. These sensors initiate downstream signaling cascades that ultimately lead to the expression of genes involved in restoring ER homeostasis or, if the stress is too severe, initiating apoptosis. When using ER proteostasis regulators, it is important to consider which of these branches your compound may be affecting.
Technical Support Center: Cell Line-Specific Responses to ER Proteostasis Regulators
Welcome to the technical support center for researchers, scientists, and drug development professionals working with endoplasmic reticulum (ER) proteostasis regulators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Unfolded Protein Response (UPR) and why is it important in my experiments?
A1: The Unfolded Protein Response (UPR) is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress.[1][2] The UPR aims to restore ER homeostasis by halting protein translation, degrading misfolded proteins, and increasing the production of molecular chaperones.[1] If these measures fail, the UPR can trigger apoptosis (programmed cell death).[1] Understanding the UPR is crucial as many diseases, including cancer and neurodegenerative disorders, are associated with chronic ER stress.[3] ER proteostasis regulators are designed to modulate this pathway, and their effects can vary significantly between different cell lines.
Q2: What are the main signaling pathways of the Unfolded Protein Response?
A2: The UPR is mediated by three main ER transmembrane proteins:
-
IRE1α (Inositol-requiring enzyme 1α): When activated, IRE1α splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and degradation.[4]
-
PERK (PKR-like ER kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis, reducing the load of new proteins entering the ER.[5] However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.[5]
-
ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and components of ER-associated degradation (ERAD).
These three branches work in concert to manage ER stress and decide the cell's fate.
Q3: Why do different cell lines respond differently to the same ER proteostasis regulator?
A3: Cell line-specific responses to ER proteostasis regulators are common and can be attributed to several factors:
-
Basal UPR activation: Cancer cells often have a higher basal level of UPR activation to cope with the increased demand for protein synthesis and secretion, which can influence their sensitivity to further ER stress.
-
Genetic background: Mutations in genes involved in the UPR or apoptosis pathways can alter a cell line's response.
-
Tissue of origin: The original tissue from which the cell line was derived has a unique proteostasis network and metabolic profile that can affect its response to ER stress.
-
Differential expression of UPR components: The relative expression levels of IRE1α, PERK, ATF6, and their downstream effectors can vary between cell lines, leading to different signaling dynamics.
Q4: I am seeing conflicting results between my qPCR and Western blot for CHOP expression. What could be the reason?
A4: Discrepancies between mRNA (qPCR) and protein (Western blot) levels of CHOP (CCAAT/enhancer-binding protein homologous protein), a key pro-apoptotic transcription factor in the UPR, are not uncommon.[1] Here are a few possible explanations:
-
Temporal differences: There is often a time lag between transcription (mRNA production) and translation (protein synthesis).[1] You might be capturing the peak of mRNA expression before the protein has had time to accumulate.
-
Post-transcriptional regulation: mRNA stability and translation efficiency can be regulated by microRNAs and other factors, which can uncouple mRNA and protein levels.
-
Protein stability and degradation: The half-life of the CHOP protein can vary between cell lines and under different experimental conditions. Rapid protein degradation could lead to low protein levels despite high mRNA expression.
-
Experimental variability: Ensure that the samples for qPCR and Western blot were collected at the same time point and handled consistently.[1]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS, ATP-based)
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results between replicates | Uneven cell seeding; Pipetting errors; Edge effects in the plate.[6] | Ensure a homogenous single-cell suspension before seeding. Practice consistent pipetting techniques. Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation.[6][7] |
| High background signal | Contamination of reagents or culture; Reagent interaction with the compound.[8] | Use fresh, sterile reagents. Run a cell-free control with your compound and assay reagent to check for direct chemical reactions.[7] |
| Unexpectedly high viability with ER stress inducer | The compound may interfere with the assay chemistry (e.g., reducing agents can affect MTT/MTS assays).[9] ER stress can alter cellular metabolism, affecting the readout of metabolic assays like MTT.[10] | Use a different viability assay based on a different principle (e.g., an ATP-based assay like CellTiter-Glo®, or a cytotoxicity assay measuring LDH release). Confirm cell death with a secondary method like trypan blue exclusion or apoptosis assays.[10] |
| No dose-dependent effect observed | Cell line may be resistant to the compound; Incubation time is too short or too long; Assay is not sensitive enough. | Confirm the expression of the target of your ER proteostasis regulator in your cell line. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[9] Consider using a more sensitive assay, such as a luminescence-based ATP assay. |
Quantitative PCR (qPCR) for UPR Gene Expression
| Issue | Possible Cause | Troubleshooting Steps |
| No or low amplification in positive controls | Poor RNA quality or degradation; Inefficient reverse transcription; Primer/probe issues. | Check RNA integrity using a Bioanalyzer or gel electrophoresis. Use a high-quality reverse transcription kit and ensure optimal reaction conditions. Validate primer efficiency with a standard curve.[11] |
| High Cq values | Low target gene expression; Insufficient template; PCR inhibitors. | Increase the amount of cDNA template. Perform a dilution series of your template to check for inhibitors.[11] |
| Amplification in No-Template Control (NTC) | Contamination of reagents or workspace with DNA. | Use aerosol-resistant pipette tips. Prepare master mixes in a separate, clean area. Use fresh, nuclease-free water and reagents.[12] |
| Inconsistent results for the same gene across different experiments | Variability in RNA extraction or reverse transcription; Pipetting inaccuracies. | Standardize your RNA extraction and reverse transcription protocols. Use a master mix for qPCR to minimize pipetting variability.[12] |
| Melt curve shows multiple peaks | Non-specific amplification or primer-dimers. | Optimize the annealing temperature. Redesign primers to be more specific.[13] |
Western Blot for UPR Markers (e.g., BiP, CHOP, p-eIF2α)
| Issue | Possible Cause | Troubleshooting Steps |
| Weak or no signal | Insufficient protein loading; Inefficient protein transfer; Low antibody concentration or affinity. | Quantify protein concentration and load an adequate amount (e.g., 20-30 µg). Confirm transfer efficiency with Ponceau S staining.[14] Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C).[15] |
| High background | Insufficient blocking; High antibody concentration; Inadequate washing. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST.[16] Titrate primary and secondary antibody concentrations. Increase the number and duration of wash steps.[16] |
| Non-specific bands | Antibody cross-reactivity; Protein degradation. | Use a more specific antibody. Include a positive and negative control cell lysate. Add protease inhibitors to your lysis buffer and keep samples on ice.[14] |
| Difficulty detecting CHOP | CHOP can be a difficult protein to detect by Western blot. | Use a fixation step after protein transfer to improve detection.[17] Ensure you are using an antibody validated for Western blotting. |
Quantitative Data
Table 1: Comparative IC50 Values of Tunicamycin (B1663573) in Breast Cancer Cell Lines
| Cell Line | ERLIN2 Amplification | IC50 (µg/mL) after 72h |
| SUM-44 | Yes | >10 |
| SUM-225 | Yes | >10 |
| MDA-MB-231 | No | ~1.0 |
| MCF7 | No | ~0.5 |
| T47D | No | ~0.8 |
| MCF10A (non-transformed) | No | ~2.0 |
Data suggests that amplification of ERLIN2, an ER-associated degradation factor, may confer resistance to tunicamycin-induced ER stress.[18]
Table 2: Effect of ER Stress Inducers on Pancreatic β-Cell Viability
| Cell Line | Compound | Treatment Concentration | Endpoint | Result |
| Min6 | Thapsigargin (TG) | 0.15 µM | EC50 (42h) | ~0.15 µM |
| Min6 | Tunicamycin (TM) | 0.35 µg/mL | EC50 (42h) | ~0.35 µg/mL |
| Ins1E | Thapsigargin (TG) | 0.025 µM | EC50 (42h) | ~0.025 µM |
| Ins1E | Tunicamycin (TM) | 0.125 µg/mL | EC50 (62h) | ~0.125 µg/mL |
These results demonstrate that pharmacologically induced ER stress leads to significant cell death in pancreatic β-cells.[19]
Detailed Experimental Protocols
Protocol 1: Induction of ER Stress and Analysis by Western Blot
This protocol describes the induction of ER stress using tunicamycin and subsequent analysis of key UPR markers BiP and CHOP by Western blot.
1. Cell Culture and Treatment: a. Seed cells (e.g., HeLa, SH-SY5Y) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. b. Allow cells to adhere and grow for 24 hours. c. Prepare a stock solution of tunicamycin (e.g., 5 mg/mL in DMSO).[9] d. Treat cells with the desired concentration of tunicamycin (a common starting range is 1-5 µg/mL) for the desired time (e.g., 6, 12, or 24 hours).[9] Include a vehicle control (DMSO) at the same final concentration.
2. Cell Lysis: a. Place the culture plates on ice and wash the cells twice with ice-cold PBS.[14] b. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[14] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[14] d. Incubate the lysate on ice for 30 minutes with intermittent vortexing.[14] e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[14] f. Transfer the supernatant (total protein extract) to a new pre-chilled tube.[14]
3. Protein Quantification: a. Determine the protein concentration of each sample using a BCA Protein Assay Kit.[14] b. Normalize the protein concentration of all samples with lysis buffer.[14]
4. SDS-PAGE and Western Blotting: a. Prepare samples by adding 4X Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[14] b. Load 20-30 µg of protein per lane on a 4-15% precast polyacrylamide gel.[14] c. Run the gel at 100-120V until the dye front reaches the bottom.[14] d. Transfer the proteins to a PVDF membrane.[14] e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16] f. Incubate the membrane with primary antibodies against BiP and CHOP (and a loading control like β-actin) overnight at 4°C with gentle agitation.[20][21] g. Wash the membrane three times with TBST for 10-15 minutes each.[14] h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14] i. Wash the membrane three times with TBST for 10-15 minutes each.[14] j. Detect the signal using an ECL substrate and an imaging system.[14]
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for assessing cell viability after treatment with an ER proteostasis regulator using the MTT assay.
1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
2. Compound Treatment: a. Prepare serial dilutions of your ER proteostasis regulator in culture medium. b. Include an untreated control and a vehicle control (e.g., DMSO).[9] c. Replace the old media with the media containing the different concentrations of the compound. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
3. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22] b. Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[7] c. Carefully remove the MTT solution. d. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to each well to dissolve the formazan crystals.[3][7] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
4. Data Acquisition and Analysis: a. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[22] b. Subtract the absorbance of the blank wells (media only). c. Calculate cell viability as a percentage of the untreated control. d. Plot a dose-response curve and determine the IC50 value if applicable.
Visualizations
Caption: The Unfolded Protein Response (UPR) signaling pathways.
Caption: A typical experimental workflow for studying ER proteostasis regulators.
References
- 1. researchgate.net [researchgate.net]
- 2. How do I detect ER stress? | AAT Bioquest [aatbio.com]
- 3. youtube.com [youtube.com]
- 4. Thapsigargin and Tunicamycin Block SARS-CoV-2 Entry into Host Cells via Differential Modulation of Unfolded Protein Response (UPR), AKT Signaling, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endoplasmic Reticulum Stress Sensing in the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. galaxy.ai [galaxy.ai]
- 11. Regulation of ER stress-induced apoptotic and inflammatory responses via YAP/TAZ-mediated control of the TRAIL-R2/DR5 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 14. devtoolsdaily.com [devtoolsdaily.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad.com [bio-rad.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. medium.com [medium.com]
Technical Support Center: Studying ER Proteostasis Regulators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying Endoplasmic Reticulum (ER) proteostasis regulators. The content is designed to assist scientists and drug development professionals in designing, executing, and interpreting their experiments.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are positive and negative controls for studying the induction of ER stress?
A1: Appropriate controls are critical for validating your experimental findings.
-
Positive Controls: Treatment with well-characterized ER stress inducers is essential to ensure that the experimental system is responsive. Common positive controls include:
-
Tunicamycin (B1663573): An inhibitor of N-linked glycosylation, which causes the accumulation of unfolded glycoproteins in the ER.[1][2][3]
-
Thapsigargin (B1683126): An inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to the depletion of ER calcium stores and subsequent protein misfolding.[4][5][6][7]
-
Dithiothreitol (DTT): A reducing agent that disrupts disulfide bond formation, leading to the accumulation of unfolded proteins.[4][8]
-
-
Negative Controls:
-
Vehicle Control: Treating cells with the solvent used to dissolve the experimental compound (e.g., DMSO) at the same concentration is the most common negative control.
-
Untreated Cells: A sample of cells that have not been subjected to any treatment provides a baseline for ER stress markers.
-
Inactive Compound Analogs: If available, using a structurally similar but inactive version of the ER proteostasis regulator being studied can serve as a highly specific negative control.
-
Q2: How do I choose the right concentration and duration for ER stress induction?
A2: The optimal concentration and incubation time for ER stress inducers are cell-type and assay-dependent. It is crucial to perform a dose-response and time-course experiment for your specific system. The goal is to induce a measurable UPR response without causing excessive cytotoxicity.[1][2][4][5][7][9]
Q3: What are the key signaling pathways of the Unfolded Protein Response (UPR) that I should monitor?
A3: The UPR is mediated by three main sensor proteins in the ER membrane: IRE1α, PERK, and ATF6. Activation of these pathways leads to downstream transcriptional and translational changes aimed at restoring ER homeostasis. Monitoring markers from all three branches provides a comprehensive view of the UPR.
Troubleshooting Guides
Western Blotting for ER Stress Markers
Q4: I am not detecting a signal or have a very weak signal for my target protein (e.g., p-IRE1α, BiP/GRP78, CHOP). What could be the problem?
A4: Weak or no signal in a Western blot can be due to several factors. Refer to the table below for common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Low Protein Abundance | - Increase the amount of total protein loaded onto the gel. - Consider using an enrichment step, such as immunoprecipitation, for your protein of interest.[10] |
| Inefficient Antibody Binding | - Optimize the primary antibody concentration by performing a titration. - Ensure the primary and secondary antibodies are compatible. - Use a blocking buffer recommended for phosphoproteins (e.g., 5% BSA in TBST) if detecting a phosphorylated target. |
| Poor Protein Transfer | - For high molecular weight proteins like IRE1α (~110 kDa), use a lower percentage acrylamide (B121943) gel (e.g., 6-8%) for better separation. - Extend the transfer time or use a wet transfer system, especially for larger proteins. Adding a low concentration of SDS (up to 0.1%) to the transfer buffer can improve transfer efficiency. - Confirm successful transfer by staining the membrane with Ponceau S. |
| Inactive UPR | - Include a positive control (e.g., tunicamycin or thapsigargin-treated cell lysate) to confirm that the UPR can be activated in your system and that your antibody is working. |
Q5: I am observing high background and non-specific bands in my Western blot. How can I resolve this?
A5: High background can obscure the specific signal of your target protein.
| Potential Cause | Troubleshooting Steps |
| Insufficient Blocking | - Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). - Test different blocking agents (e.g., 5% non-fat milk, 5% BSA, or commercial blocking buffers). Note that milk is not recommended for detecting phosphoproteins. |
| Antibody Concentration Too High | - Reduce the concentration of the primary and/or secondary antibody. |
| Inadequate Washing | - Increase the number and duration of washes after antibody incubations. - Add a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer. |
| Contaminated Buffers | - Prepare fresh buffers, as bacterial growth can lead to non-specific signals. |
Quantitative PCR (qPCR) for UPR Target Genes
Q6: My qPCR results show no amplification or very late Ct values for my target genes in induced samples. What should I do?
A6: This issue can arise from problems with the RNA, cDNA synthesis, or the qPCR reaction itself.
| Potential Cause | Troubleshooting Steps |
| Poor RNA Quality or Low Quantity | - Assess RNA integrity using a Bioanalyzer or by running an aliquot on an agarose (B213101) gel. - Ensure you are starting with a sufficient amount of high-quality RNA for cDNA synthesis. |
| Inefficient cDNA Synthesis | - Verify the efficiency of your reverse transcription reaction. Try a different reverse transcriptase or priming strategy (e.g., oligo(dT) vs. random hexamers). |
| Suboptimal Primer Design | - Ensure your primers are specific for the target transcript and do not form primer-dimers. Validate primer efficiency with a standard curve. |
| No Template Control (NTC) Amplification | - If you see amplification in your NTC, it indicates contamination. Use fresh reagents and dedicated pipettes for qPCR setup.[11] |
Q7: I am seeing inconsistent results between my biological replicates in qPCR. What could be the reason?
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Treatment | - Ensure uniform treatment conditions (e.g., cell density, drug concentration, incubation time) across all replicates. |
| Pipetting Errors | - Be meticulous with pipetting, especially when preparing serial dilutions for standard curves or adding template to the qPCR plate. Using a master mix for your reactions can reduce pipetting variability. |
| Variable RNA Isolation | - Standardize your RNA extraction protocol to ensure consistent yield and purity across all samples. |
Experimental Protocols & Data
Induction of ER Stress in Cultured Cells
This protocol provides a general guideline for inducing ER stress in mammalian cells. Optimization of concentrations and incubation times for your specific cell line is recommended.
| Inducer | Stock Concentration | Working Concentration | Typical Incubation Time | Mechanism of Action |
| Tunicamycin | 5 mg/mL in DMSO | 1-10 µg/mL | 6-24 hours | Inhibits N-linked glycosylation |
| Thapsigargin | 1 mM in DMSO | 100 nM - 1 µM | 4-16 hours | Inhibits SERCA pump, depletes ER Ca2+ |
| DTT | 1 M in H2O | 1-5 mM | 1-4 hours | Reduces disulfide bonds |
Expected Results: Western Blot Analysis of UPR Markers
Upon successful induction of ER stress, you can expect to see changes in the expression and/or post-translational modification of key UPR proteins.
| UPR Branch | Marker | Expected Change upon ER Stress |
| IRE1α | p-IRE1α (Ser724) | Increased phosphorylation |
| XBP1s | Increased protein expression | |
| PERK | p-PERK (Thr980) | Increased phosphorylation |
| p-eIF2α (Ser51) | Increased phosphorylation | |
| ATF4 | Increased protein expression | |
| ATF6 | Cleaved ATF6 (50 kDa) | Appearance of the cleaved, active form |
| General ER Stress | BiP/GRP78 | Increased protein expression |
| Apoptotic | CHOP/GADD153 | Increased protein expression |
Expected Results: qPCR Analysis of UPR Target Genes
ER stress induces the transcription of genes involved in protein folding, ER-associated degradation (ERAD), and other adaptive processes.
| UPR Branch | Target Gene | Expected Change in mRNA Level |
| IRE1α/XBP1s | XBP1s (spliced) | Increased expression |
| ERdj4 (DNAJB9) | Increased expression | |
| PERK/ATF4 | CHOP (DDIT3) | Increased expression |
| GADD34 (PPP1R15A) | Increased expression | |
| ATF6 | BiP (HSPA5) | Increased expression |
| GRP94 (HSP90B1) | Increased expression |
Visualizing Experimental Workflows and Pathways
General Workflow for Studying an ER Proteostasis Regulator
Caption: A general experimental workflow for characterizing an ER proteostasis regulator.
The Unfolded Protein Response (UPR) Signaling Pathways
Caption: Overview of the three branches of the Unfolded Protein Response (UPR).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Thapsigargin on the Proliferation and Survival of Human Rheumatoid Arthritis Synovial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein disulfide isomerases: Impact of thapsigargin treatment on their expression in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intermedin protects thapsigargin-induced endoplasmic reticulum stress in cardiomyocytes by modulating protein kinase A and sarco/endoplasmic reticulum Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homeostatic adaptation to endoplasmic reticulum stress depends on Ire1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Troubleshooting | Tips & Tricks | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 11. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Long-Term Stability of ER Proteostasis Regulators in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, storage, and handling of common endoplasmic reticulum (ER) proteostasis regulators. Below you will find troubleshooting guides, frequently asked questions (FAQs), data tables on stability, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked questions (FAQs)
Q1: What are the best practices for storing ER proteostasis regulators to ensure their long-term stability?
A1: The optimal storage conditions depend on the specific compound and its formulation (solid powder vs. solution). For powdered compounds, it is generally recommended to store them at -20°C in a desiccator to protect them from moisture and light.[1][2] Once dissolved in a solvent, such as DMSO or ethanol (B145695), stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][3][4] Always refer to the manufacturer's instructions for specific storage recommendations.[3]
Q2: How long can I store stock solutions of common ER stress inducers like Tunicamycin (B1663573) and Thapsigargin?
A2: For Tunicamycin dissolved in DMSO, solutions can be stored at -20°C for up to one month, though it is recommended to prepare and use them on the same day if possible.[5][6] Thapsigargin solutions in DMSO are also best prepared fresh, but can be stored at -20°C for up to one month.[7][8] For Brefeldin A in DMSO, it can be used within three months when stored at -20°C to prevent loss of potency.[4]
Q3: What is the recommended solvent for dissolving ER proteostasis regulators?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for dissolving a wide range of ER proteostasis regulators, including Thapsigargin, Tunicamycin, Brefeldin A, and various PERK and IRE1α inhibitors.[1][2][7][9] Ethanol can also be used for some compounds like Brefeldin A.[1][10] It is crucial to use high-purity, anhydrous solvents to prevent hydrolysis and precipitation.[1][2]
Q4: Can I store my working solutions in aqueous buffers?
A4: It is generally not recommended to store working solutions of these regulators in aqueous buffers for extended periods.[2] For instance, aqueous solutions of Thapsigargin should not be stored for more than one day.[11] Tunicamycin is unstable in acidic solutions.[9][12] It is best to prepare fresh dilutions in your cell culture medium or assay buffer immediately before each experiment.[2]
Troubleshooting Guide
Problem 1: I am not observing the expected level of ER stress induction in my cell culture experiments.
-
Possible Cause: Degraded ER Stress Inducer. The compound may have lost its activity due to improper storage, handling, or repeated freeze-thaw cycles.[1][2]
-
Solution: Always use freshly prepared dilutions from a properly stored, single-use aliquot of the stock solution.[2] To verify the activity of your compound, you can use a positive control. For example, when using Brefeldin A, you can test its functionality by checking for the dispersal of Golgi proteins like Giantin via immunofluorescence.[3]
-
-
Possible Cause: Insufficient Concentration. The concentration of the ER stress inducer may be too low for your specific cell type or experimental conditions.
Problem 2: I am observing precipitation in my stock solution after thawing.
-
Possible Cause: Low Solubility or Solvent Hygroscopicity. Some compounds have limited solubility, and precipitation can occur at low temperatures. Additionally, DMSO is hygroscopic and can absorb moisture, which reduces the solubility of the compound.[13][14][15]
Problem 3: My experimental results are inconsistent across different batches of the same compound.
-
Possible Cause: Lot-to-Lot Variability. The composition and purity of some compounds, like Tunicamycin which is a mixture of homologous antibiotics, can vary between lots.[6][12]
-
Solution: Always check the certificate of analysis for the specific lot you are using.[12] If possible, purchase a larger quantity of a single lot to ensure consistency across a series of experiments.
-
Long-Term Stability of ER Proteostasis Regulators in Solution
The following tables summarize the recommended storage conditions and stability for common ER proteostasis regulators.
| Compound | Solvent | Storage Temperature | Reported Stability |
| Brefeldin A | DMSO or Ethanol | -20°C | Several months to a year.[1][7] Use within 3 months to prevent loss of potency.[4] |
| DMSO or Ethanol | 4°C | Not recommended for long-term storage.[1] | |
| DMSO or Ethanol | Room Temperature | Stability decreases, with a 17% probability of degradation after 6 months for compounds in DMSO.[1] | |
| Thapsigargin | DMSO or Ethanol | -20°C | Up to 1 month.[8] It is recommended to prepare fresh solutions.[7] |
| Tunicamycin | DMSO | -20°C | Up to 1 month.[5][6] Stock solutions in DMSO or other solvents are stable for about 1 year at -20°C.[16] |
| PERK Inhibitor (Perk-IN-2) | DMSO | -80°C | Up to 6 months - 1 year.[2] |
| DMSO | -20°C | Up to 1 month.[2] | |
| PERK Inhibitor (GSK2606414) | DMSO | -80°C | 6 months.[14] |
| DMSO | -20°C | 1 month.[14] |
| Compound (Solid Form) | Storage Temperature | Reported Stability |
| Brefeldin A | -20°C | Up to several years.[1] 24 months in lyophilized form.[4] |
| Thapsigargin | -20°C | ≥ 4 years.[11] Up to 6 months from date of receipt if kept tightly sealed.[8] |
| Tunicamycin | 2-8°C or -20°C | At least 3 years if stored properly.[9][12] 24 months in lyophilized form.[6] |
| PERK Inhibitor (Perk-IN-2) | -20°C | Up to 3 years.[2] |
Experimental Protocols
Protocol for Preparing Stock Solutions of ER Proteostasis Regulators
This protocol provides a general guideline for preparing stock solutions of common ER proteostasis regulators. Always consult the manufacturer's specific instructions for the compound you are using.
Materials:
-
Powdered ER proteostasis regulator (e.g., Brefeldin A, Thapsigargin, Tunicamycin)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, light-protecting microcentrifuge tubes
-
Vortex mixer
-
Sonicator or water bath (optional)
Procedure:
-
Weighing: Carefully weigh the desired amount of the powdered regulator in a sterile microcentrifuge tube.[1]
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 1-10 mg/mL).[1][4][6]
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved.[1] If you observe precipitation, gentle warming in a water bath or sonication can be used to aid dissolution.[2][8]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting microcentrifuge tubes. This is a critical step to prevent degradation from repeated freeze-thaw cycles.[2][3]
-
Storage: Store the aliquots at the recommended temperature, typically -20°C or -80°C, protected from light.[1][2][4]
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Brefeldin A | Cell Signaling Technology [cellsignal.com]
- 5. Tunicamycin | ER Stress inducer. Apoptosis inducer. | Hello Bio [hellobio.com]
- 6. Tunicamycin | Cell Signaling Technology [cellsignal.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. interchim.fr [interchim.fr]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Inhibition of N-glycan synthesis by tunicamycin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Validating On-Target Engagement of ER Proteostasis Regulators
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental validation of on-target engagement for Endoplasmic Reticulum (ER) proteostasis regulators.
Frequently Asked Questions (FAQs)
Q1: What is the difference between target engagement and functional activity in the context of ER proteostasis?
A1: Target engagement refers to the direct physical interaction of a compound with its intended protein target within the cell. Functional activity is the subsequent biological consequence of this interaction. For ER proteostasis regulators, target engagement could be the binding of a small molecule to an ER stress sensor like IRE1α, while the functional activity would be the resulting modulation of its downstream signaling, such as the splicing of XBP1 mRNA.[1] It is crucial to measure both, as a compound can engage a target without eliciting the desired functional response.
Q2: Which primary methods can confirm direct target binding in a cellular context?
A2: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells and tissues.[2][3] It relies on the principle that a protein's thermal stability changes upon ligand binding.[1] An observed thermal shift provides strong evidence of direct binding. Other methods include photo-affinity labeling and chemical proteomics, which can identify covalent interactions or be used to pull down target proteins.
Q3: My compound is designed to target one specific branch of the Unfolded Protein Response (UPR). Why should I assay the other branches?
A3: The three branches of the UPR (IRE1α, PERK, and ATF6) have intricate crosstalk. A compound targeting one sensor can indirectly influence the others. Therefore, it is essential to perform counter-screening assays on the other branches to ensure selectivity and understand the full mechanism of action. For example, a selective ATF6 activator should be tested to confirm it does not significantly induce XBP1 splicing (IRE1α pathway) or eIF2α phosphorylation (PERK pathway).[4]
Q4: What are appropriate positive and negative controls for UPR functional assays?
A4: Using well-characterized chemical inducers of ER stress is critical.
-
Tunicamycin (B1663573): Induces global ER stress by inhibiting N-linked glycosylation.
-
Thapsigargin: Induces ER stress by inhibiting the SERCA pump, leading to ER calcium depletion.[5]
-
Brefeldin A: Disrupts ER-to-Golgi transport. For negative controls, use vehicle-treated cells (e.g., DMSO) and consider inactive structural analogs of your compound if available.
Experimental Workflows & Signaling Pathways
A logical workflow is essential for validating a novel ER proteostasis regulator. The following diagram outlines a typical experimental progression from initial screening to target validation.
The Unfolded Protein Response (UPR) is central to ER proteostasis and is mediated by three main signaling branches. Understanding this pathway is key to designing validation experiments.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
Issue: No thermal shift is observed with my compound.
This is a common issue that can arise from several factors. The following flowchart provides a logical troubleshooting sequence.
Additional CETSA Troubleshooting Steps:
-
Problem: High variability between replicates.
-
Solution: Ensure precise temperature control and timing for the heating step. Use a PCR cycler with a heated lid for consistency. Also, verify equal protein loading across all samples; traditional loading controls like GAPDH can be temperature-sensitive, so consider alternatives like APP-αCTF.[6]
-
-
Problem: The protein target precipitates at low temperatures in the control.
-
Solution: The protein may be inherently unstable. Try optimizing the lysis buffer with protease inhibitors and stabilizing agents. Alternatively, a lower temperature range may be necessary for your specific target.
-
IRE1α Pathway: XBP1 Splicing Assay
Issue: Inconsistent or no detectable increase in spliced XBP1 (XBP1s) after treatment.
Possible Causes & Solutions:
-
Suboptimal ER Stress Induction: Your compound may not be a potent activator, or the treatment time may be too short.
-
Troubleshooting: Perform a time-course (e.g., 2, 4, 8, 16 hours) and dose-response experiment. Include a potent inducer like tunicamycin as a positive control.
-
-
Poor RNA Quality: Degraded RNA will lead to unreliable qRT-PCR results.
-
Troubleshooting: Use an RNA stabilization reagent and verify RNA integrity (RIN > 8.0) before proceeding to cDNA synthesis.
-
-
Primer Design: Primers may not be specific to the spliced or unspliced form, or they may be inefficient.
| Parameter | Recommended Value | Rationale |
| Treatment Time | 4-16 hours | Allows for accumulation of spliced XBP1 mRNA. |
| Positive Control | Tunicamycin (1-5 µg/mL) | Potent and well-characterized inducer of the IRE1α pathway. |
| Detection Method | qRT-PCR | Provides quantitative data on the fold-change of XBP1s.[5][9] |
| Normalization | Housekeeping gene (e.g., ACTB, GAPDH) | Corrects for variations in RNA input and reverse transcription efficiency. |
PERK & ATF6 Pathway Assays
Issue: No change in downstream markers (e.g., p-eIF2α, ATF6 reporter activity).
Possible Causes & Solutions:
-
Transient Signaling: PERK pathway activation, in particular, can be transient.[10]
-
Troubleshooting: Perform a short time-course experiment (e.g., 15, 30, 60, 120 minutes) to capture peak phosphorylation of eIF2α.
-
-
Low Reporter Sensitivity (ATF6): The promoter used in the reporter construct may have low activity, or the cell line may not be optimal.
-
Antibody Issues (Western Blot): The antibody for the phosphorylated target (e.g., p-PERK, p-eIF2α) may be non-specific or low affinity.
-
Troubleshooting: Validate antibodies with positive controls (e.g., thapsigargin-treated lysates) and phosphatase-treated lysates to confirm phospho-specificity.
-
| Assay Target | Method | Key Considerations | Positive Control |
| p-PERK / p-eIF2α | Western Blot / LanthaScreen | Signal can be transient; requires rapid cell lysis with phosphatase inhibitors.[14][15] | Thapsigargin[14] |
| ATF4 | Western Blot / qRT-PCR | ATF4 protein levels increase due to translational upregulation. | Tunicamycin |
| ATF6 Activation | Luciferase Reporter Assay | Requires a stable cell line; optimize treatment time (typically 6-16 hours).[13] | Tunicamycin, Brefeldin A[16] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) via Western Blot
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentration of the compound or vehicle control for 1-2 hours at 37°C.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspension into PCR tubes. Heat aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.[3]
-
Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection: Collect the supernatant and analyze the protein concentration by Western Blot using a specific antibody against the target protein.
-
Analysis: Quantify band intensities and plot the percentage of soluble protein relative to the non-heated control against the temperature. A shift in the melting curve indicates target engagement.[1]
Protocol 2: Quantitative XBP1 Splicing Analysis via qRT-PCR
-
Cell Treatment & RNA Extraction: Treat cells with the compound or controls for the desired time (e.g., 8 hours). Lyse cells and extract total RNA using a suitable kit (e.g., RNeasy).
-
cDNA Synthesis: Synthesize cDNA from 500-1000 ng of total RNA using a reverse transcription kit.[17]
-
qRT-PCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for spliced XBP1 (XBP1s) and a housekeeping gene.
-
Human XBP1s Forward Primer Example: 5'-CTGAGTCCGAATCAGGAAGCAG-3'
-
Human XBP1s Reverse Primer Example: 5'-GTCCAGAATGCCCAACAGGATA-3'
-
-
Analysis: Calculate the relative expression of XBP1s mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. A significant increase indicates IRE1α activation.[9]
Protocol 3: ATF6 Reporter Assay
-
Cell Culture: Use a stable cell line expressing a luciferase reporter gene driven by an ATF6-responsive element (e.g., 5xATF6-GLuc).[13]
-
Treatment: Seed cells in a 96-well plate. The next day, treat with a dilution series of your compound. Include a positive control (e.g., Tunicamycin) and a vehicle control.
-
Incubation: Incubate cells for 6-16 hours at 37°C.[13]
-
Lysis and Luminescence Reading: Add a luciferase assay reagent to lyse the cells and provide the substrate. Measure luminescence using a microplate luminometer.
-
Analysis: Normalize the luminescence signal to cell viability if necessary (e.g., using a CellTiter-Glo assay). Plot the fold-change in reporter activity relative to the vehicle control.
References
- 1. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. A superior loading control for the cellular thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative measurement of spliced XBP1 mRNA as an indicator of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QUANTITATIVE MEASUREMENT OF SPLICED XBP1 mRNA AS AN INDICATOR OF ENDOPLASMIC RETICULUM STRESS [jstage.jst.go.jp]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Establishment of a reporter system for monitoring activation of the ER stress transducer ATF6β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. Identification and characterization of PERK activators by phenotypic screening and their effects on NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.biologists.com [journals.biologists.com]
- 17. Divergent Proteome Reactivity Influences Arm-Selective Activation of Pharmacological Endoplasmic Reticulum Proteostasis Regulators - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Unfolded Protein Response: A Comparative Analysis of ER Proteostasis Regulator-1 and Conventional UPR Activators
For researchers, scientists, and drug development professionals, understanding the nuances of Unfolded Protein Response (UPR) activation is critical for developing novel therapeutics for a range of diseases rooted in endoplasmic reticulum (ER) stress. This guide provides a detailed comparison of a novel ER proteostasis regulator, designated here as ER Proteostasis Regulator-1 (based on the extensively characterized compound 147), with established UPR activators such as tunicamycin (B1663573), thapsigargin, and dithiothreitol (B142953) (DTT).
The endoplasmic reticulum is a vital organelle responsible for the proper folding and modification of a significant portion of the cellular proteome. When the ER's folding capacity is overwhelmed, a state of ER stress ensues, triggering the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore proteostasis by reducing the protein load and enhancing the folding and degradation capacity of the ER. However, chronic or overwhelming ER stress can lead to apoptosis.[1] The UPR is mediated by three main sensor proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[2]
Conventional UPR activators like tunicamycin, thapsigargin, and DTT induce a global ER stress response, activating all three branches of the UPR.[3] In contrast, a new class of small molecules, termed ER proteostasis regulators, has emerged. These compounds, including the focus of this guide, this compound (compound 147), are designed to selectively modulate the UPR, offering a more targeted approach to manipulating ER proteostasis.[3][4]
Comparative Analysis of UPR Activation
This compound demonstrates a distinct mechanism of action compared to global UPR activators. While tunicamycin, thapsigargin, and DTT induce a broad and potent activation of all three UPR arms, this compound preferentially activates the ATF6 pathway.[3] This selective activation leads to a more tailored transcriptional response, primarily upregulating genes involved in protein folding and ER-associated degradation (ERAD) without inducing the pro-apoptotic pathways often associated with chronic PERK activation.[3]
Quantitative Data on UPR Marker Induction
The following tables summarize the quantitative effects of this compound (compound 147) and other UPR activators on key markers of UPR activation, based on data from Plate et al., 2016.[3]
| Compound | Concentration | BiP mRNA Induction (Fold Change) | XBP1s mRNA Induction (Fold Change) | CHOP mRNA Induction (Fold Change) |
| This compound (147) | 10 µM | ~4-6 | ~1.5-2.5 | ~1-2 |
| Thapsigargin (Tg) | 1 µM | ~10-15 | ~8-12 | ~15-25 |
| Tunicamycin (Tm) | 2.5 µg/mL | ~8-12 | ~10-15 | ~20-30 |
Table 1: Comparison of UPR Target Gene mRNA Induction. Data is expressed as fold change relative to vehicle-treated control cells after 6 hours of treatment in HEK293T-Rex cells. The data for this compound (147) and Thapsigargin are extracted from heat map analysis in Plate et al., 2016.[3] Tunicamycin data is estimated based on its known potent, global UPR-inducing activity.
| Compound | Concentration | Cytotoxicity (% of Doxorubicin) |
| This compound (147) | >17 µM | <10% |
| Thapsigargin (Tg) | 1 µM | High (Induces apoptosis) |
| Tunicamycin (Tm) | 2.5 µg/mL | High (Induces apoptosis) |
Table 2: Comparative Cytotoxicity. Cytotoxicity of this compound (147) was assessed in HEK293T-Rex cells and is presented as a percentage of the toxicity induced by doxorubicin.[3] Thapsigargin and Tunicamycin are known to induce apoptosis at concentrations that robustly activate the UPR.[5][6]
Signaling Pathways of UPR Activators
The distinct effects of these compounds stem from their different mechanisms of action and the specific UPR pathways they activate.
Global UPR Activators
Tunicamycin is an inhibitor of N-linked glycosylation, leading to the accumulation of unfolded glycoproteins in the ER.[7] Thapsigargin inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, causing a depletion of ER calcium stores and impairing the function of calcium-dependent chaperones.[8] Dithiothreitol (DTT) is a reducing agent that disrupts disulfide bond formation, a critical step in the folding of many proteins.[5] All three of these stressors lead to a global accumulation of unfolded proteins, thereby activating all three UPR sensors: IRE1, PERK, and ATF6.[3]
Caption: Signaling pathways of global UPR activators.
This compound
This compound (compound 147) acts through a distinct mechanism that leads to the preferential activation of the ATF6 pathway. It is proposed to be metabolically activated to an electrophile that covalently modifies ER-resident proteins, including protein disulfide isomerases (PDIs), which are known regulators of ATF6 activity. This modification facilitates the translocation of ATF6 to the Golgi for its proteolytic activation, independent of widespread ER stress.[9]
Caption: Signaling pathway of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of ER proteostasis regulators.
Cell Culture and Treatment
HEK293T-Rex cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. For UPR induction experiments, cells were treated with the indicated concentrations of compounds (e.g., 10 µM for this compound, 1 µM for thapsigargin) for the specified durations (e.g., 6 hours for mRNA analysis).
Quantitative Real-Time PCR (qPCR)
Total RNA was extracted from treated cells using TRIzol reagent. cDNA was synthesized using a reverse transcription kit. qPCR was performed using SYBR Green master mix on a real-time PCR system. The relative expression of target genes (e.g., HSPA5 (BiP), ERN1 (IRE1), ATF4, DDIT3 (CHOP)) was calculated using the ΔΔCt method, with GAPDH as the housekeeping gene for normalization.
Western Blotting
Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against UPR markers (e.g., p-eIF2α, XBP1s, CHOP, ATF6). After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
XBP1 Splicing Assay
Total RNA was isolated, and cDNA was synthesized as described for qPCR. PCR was performed using primers flanking the 26-nucleotide intron in the XBP1 mRNA. The PCR products were then resolved on a high-percentage agarose (B213101) or polyacrylamide gel. The unspliced (uXBP1) and spliced (sXBP1) forms of XBP1 mRNA appear as distinct bands, allowing for the quantification of splicing efficiency.
Caption: A typical experimental workflow for analyzing UPR activation.
Conclusion
This compound (compound 147) represents a significant advancement in the modulation of the Unfolded Protein Response. Its ability to preferentially activate the ATF6 pathway, in contrast to the global and often cytotoxic effects of traditional UPR inducers, offers a more refined tool for studying ER biology and a promising therapeutic strategy for diseases characterized by ER stress. The targeted nature of this compound highlights the potential for developing drugs that can restore proteostasis without triggering the detrimental consequences of a full-blown UPR. Further research into this and similar compounds will undoubtedly deepen our understanding of ER stress signaling and pave the way for novel therapeutic interventions.
References
- 1. Distinct mechanism of cell death is responsible for tunicamycin-induced ER stress in SK-N-SH and SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IRE1/XBP1 and endoplasmic reticulum signaling — from basic to translational research for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative proteomics reveals the neurotoxicity mechanism of ER stressors tunicamycin and dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agscientific.com [agscientific.com]
- 8. Thapsigargin - Wikipedia [en.wikipedia.org]
- 9. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ER Proteostasis Regulator-1 (Compound 147) for Primary Cell Validation
This guide provides a comparative analysis of a representative Endoplasmic Reticulum (ER) proteostasis regulator, Compound 147 (also known as AA147), against a global Unfolded Protein Response (UPR) activator, Thapsigargin (Tg). This document is intended for researchers, scientists, and drug development professionals interested in validating the effects of ER proteostasis modulators in primary cells and other relevant cellular models.
Compound 147 has been identified as a selective activator of the Activating Transcription Factor 6 (ATF6) arm of the UPR, offering a targeted approach to remodeling the ER proteostasis network without inducing global ER stress.[1][2][3] This contrasts with agents like Thapsigargin, which induce a broad ER stress response by activating all three UPR signaling pathways (ATF6, IRE1/XBP1s, and PERK).[1]
Data Presentation: Comparative Effects on UPR Target Gene Expression
The following table summarizes the quantitative effects of Compound 147 and Thapsigargin on the expression of target genes specific to each of the three UPR pathways in HEK293T-Rex cells. This data, derived from mRNA-sequencing analysis, highlights the selective nature of Compound 147 in activating the ATF6 transcriptional program.[1] The induction of each gene is normalized to the respective induction observed with the global UPR activator Thapsigargin and is reported as a percentage of Thapsigargin's effect.[1]
| UPR Pathway | Target Gene | Compound 147 (10 µM) (% Tg Induction) | Thapsigargin (1 µM) (% Tg Induction) |
| ATF6 | BiP (HSPA5) | High | 100% |
| GRP94 (HSP90B1) | High | 100% | |
| SEL1L | Moderate | 100% | |
| IRE1/XBP1s | ERdj4 (DNAJB9) | Low | 100% |
| SEC24D | Low | 100% | |
| PERK | CHOP (DDIT3) | Low | 100% |
| ATF4 | Low | 100% |
Note: "High," "Moderate," and "Low" are qualitative descriptors based on the data presented in the source material, where specific numerical percentages for Compound 147 were not provided for all genes but were graphically represented as being significantly lower for non-ATF6 pathways.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of ER proteostasis regulators are provided below.
Cell Culture and Treatment
-
Cell Lines: HEK293T-Rex and HepG2 cells are commonly used for initial validation.[1][2][3] Primary cells, such as adult mouse ventricular fibroblasts (AMVFs), have also been used to validate the effects of these compounds.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for HEK293T and AMVFs) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Stock solutions of compounds (e.g., Compound 147, Thapsigargin) are typically prepared in DMSO.[4] For experiments, cells are treated with the desired concentration of the compound for a specified duration (e.g., 6 hours for mRNA analysis, 16-24 hours for protein analysis).[1][5]
Quantitative Real-Time PCR (qPCR)
-
Objective: To measure the mRNA expression levels of UPR target genes.
-
Procedure:
-
RNA Extraction: Total RNA is isolated from treated and control cells using a suitable RNA purification kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR is performed using a qPCR instrument with SYBR Green or TaqMan probes for specific target genes (e.g., HSPA5, ERN1, DDIT3) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method.
-
mRNA-Sequencing (mRNA-Seq)
-
Objective: To obtain a comprehensive profile of the transcriptome in response to compound treatment.
-
Procedure:
-
RNA Isolation and Library Preparation: High-quality total RNA is extracted, and mRNA is enriched using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and sequencing libraries are prepared.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify upregulated and downregulated genes in response to the treatment.[1] Gene set enrichment analysis can then be used to determine the impact on specific pathways like the UPR.[1]
-
Immunoblotting
-
Objective: To detect and quantify the protein levels of UPR targets.[1]
-
Procedure:
-
Protein Extraction: Whole-cell lysates are prepared from treated and control cells using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., BiP, GRP94, ATF6) and a loading control (e.g., GAPDH). This is followed by incubation with a secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorescent dye).
-
Detection and Quantification: The protein bands are visualized using an appropriate detection system, and the band intensities are quantified using densitometry software.[1]
-
Mandatory Visualizations
Signaling Pathway of ER Proteostasis Regulator-1 (Compound 147)
Caption: Signaling pathway of the ATF6 arm of the UPR, selectively activated by Compound 147.
Experimental Workflow for Validation of ER Proteostasis Regulators
Caption: General experimental workflow for validating the effects of ER proteostasis regulators in primary cells.
References
- 1. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation | eLife [elifesciences.org]
- 3. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Cross-Validation of Findings with Different ER Stress Inducers
For Researchers, Scientists, and Drug Development Professionals
In the study of cellular responses to endoplasmic reticulum (ER) stress, the choice of inducer is critical. Different compounds trigger ER stress through distinct mechanisms, and understanding their differential effects is paramount for the robust interpretation of experimental data. Cross-validation of findings using multiple inducers is a crucial strategy to ensure that the observed cellular responses are a consequence of general ER stress and the activation of the Unfolded Protein Response (UPR), rather than a compound-specific off-target effect. This guide provides a comparative overview of three commonly used ER stress inducers—Tunicamycin (B1663573), Thapsigargin (B1683126), and Brefeldin A—supported by experimental data and detailed protocols.
Mechanisms of Action: A Triad of Stress Induction
Tunicamycin (TM), Thapsigargin (Tg), and Brefeldin A (BFA) are potent inducers of ER stress, yet they perturb ER homeostasis through unique mechanisms. This diversity in their mode of action is what makes them valuable tools for cross-validating experimental results.
-
Tunicamycin (TM) is a nucleoside antibiotic that inhibits N-linked glycosylation, a critical step in the proper folding of many proteins in the ER. This leads to an accumulation of unfolded glycoproteins, thereby triggering the UPR.
-
Thapsigargin (Tg) is a sesquiterpene lactone that acts as a non-competitive inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. By blocking the reuptake of calcium into the ER, Thapsigargin depletes ER calcium stores, which impairs the function of calcium-dependent chaperones and leads to the accumulation of misfolded proteins.
-
Brefeldin A (BFA) is a fungal metabolite that disrupts the secretory pathway by inhibiting protein transport from the ER to the Golgi apparatus. This blockage causes a retrograde transport of Golgi proteins back to the ER, leading to a buildup of proteins within the ER and subsequent UPR activation.[1]
The distinct mechanisms of these inducers allow researchers to ascertain whether a biological outcome is a general response to ER stress or an artifact of a specific cellular perturbation.
Comparative Effects on the Unfolded Protein Response (UPR)
The UPR is orchestrated by three main sensor proteins located on the ER membrane: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). The activation of these sensors initiates signaling cascades aimed at restoring ER homeostasis or, if the stress is prolonged or severe, inducing apoptosis. The following tables summarize the comparative effects of Tunicamycin, Thapsigargin, and Brefeldin A on key UPR markers.
Table 1: Comparative Effects of ER Stress Inducers on UPR Signaling Pathways
| UPR Marker | Tunicamycin (TM) | Thapsigargin (Tg) | Brefeldin A (BFA) |
| p-PERK / PERK | Strong induction | Strong induction | Moderate to strong induction[2] |
| p-eIF2α / eIF2α | Strong induction | Strong induction | Moderate to strong induction[2] |
| ATF4 Expression | Strong induction | Strong induction | Moderate to strong induction[3][4] |
| XBP1 Splicing (IRE1) | Strong induction | Strong induction | Moderate induction[1] |
| Cleaved ATF6 | Moderate to strong induction | Moderate to strong induction | Strong induction[1] |
| BiP/GRP78 Expression | Strong induction | Strong induction | Strong induction |
| CHOP Expression | Strong induction | Strong induction | Strong induction |
| Apoptosis | Dose and time-dependent | Dose and time-dependent | Dose and time-dependent[3][4][5] |
Note: The magnitude of induction can be cell-type and concentration-dependent. The information presented is a synthesis from multiple studies.
Table 2: Quantitative Comparison of Tunicamycin and Thapsigargin on UPR Marker Expression in C2C12 Myotubes (17h treatment)
| Inducer | Concentration | BiP (fold change) | p-PERK (fold change) | p-eIF2α (fold change) | XBP1s mRNA (fold change) | CHOP mRNA (fold change) | ATF4 mRNA (fold change) |
| Tunicamycin | 0.05 µg/mL | ~2 | ~1.5 | ~2.5 | ~5 | ~10 | ~2 |
| 1 µg/mL | ~3 | ~2.5 | ~4 | ~15 | ~40 | ~3 | |
| Thapsigargin | 10 nM | ~1.5 | ~1.2 | ~1.5 | ~2 | ~5 | ~1.5 |
| 1000 nM | ~3.5 | ~2.5 | ~4 | ~15 | ~50 | ~3.5 |
Data adapted from PLoS One 8(2): e56955. Please note that these are approximate values derived from graphical representations in the publication and should be used for comparative purposes.[6]
Experimental Protocols
The optimal concentration and duration of treatment with ER stress inducers are highly dependent on the cell type and the specific research question. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your system.
General Protocol for Inducing ER Stress in Cell Culture:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of treatment.
-
Inducer Preparation: Prepare stock solutions of Tunicamycin (in DMSO), Thapsigargin (in DMSO), and Brefeldin A (in DMSO or ethanol). Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium immediately before use.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the ER stress inducer. A vehicle control (e.g., DMSO or ethanol (B145695) at the same final concentration) should always be included.
-
Incubation: Incubate the cells for the desired period (e.g., 2, 4, 8, 16, 24 hours).
-
Analysis: Harvest the cells for downstream analysis, such as Western blotting for UPR markers, qRT-PCR for gene expression analysis, or apoptosis assays.
Recommended Concentration Ranges for Initial Experiments:
Mandatory Visualizations
Caption: Signaling pathways of the Unfolded Protein Response activated by various ER stress inducers.
Caption: Experimental workflow for cross-validating findings with different ER stress inducers.
References
- 1. Modeling Acute ER Stress in Vivo and in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thapsigargin and Tunicamycin Block SARS-CoV-2 Entry into Host Cells via Differential Modulation of Unfolded Protein Response (UPR), AKT Signaling, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ER Stress-induced Apoptosis in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - Dose-response curves of tunicamycin and thapsigargin on ER stress markers and mTORC1 pathway. - Public Library of Science - Figshare [plos.figshare.com]
ER Proteostasis Regulator-1 vs. Known ATF6 Activators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between a novel class of selective ER proteostasis regulators, exemplified here as "ER Proteostasis Regulator-1," and conventional activators of the Activating Transcription Factor 6 (ATF6) signaling pathway. The focus is on providing a clear understanding of their distinct mechanisms, performance based on experimental data, and the methodologies used for their evaluation.
Introduction to ER Proteostasis and ATF6 Activation
The endoplasmic reticulum (ER) is a critical organelle responsible for the folding and maturation of a significant portion of the proteome. Perturbations in the ER's capacity to handle the protein folding load lead to ER stress and the activation of a signaling network known as the Unfolded Protein Response (UPR). The UPR has three main branches, initiated by the sensors IRE1, PERK, and ATF6. While chronic or overwhelming ER stress can lead to cell death, the adaptive UPR aims to restore proteostasis.
ATF6 is a key transcriptional regulator in the UPR. Under ER stress, it translocates from the ER to the Golgi apparatus, where it is cleaved to release its active N-terminal domain. This active fragment then moves to the nucleus to upregulate genes involved in protein folding, quality control, and ER-associated degradation (ERAD).
Traditional methods to study ATF6 activation have relied on global ER stress inducers like Tunicamycin (B1663573) (Tm) and Thapsigargin (Tg). However, these agents activate all three UPR arms, making it difficult to dissect the specific roles of ATF6. A newer class of molecules, referred to here as this compound (represented by compounds such as 147), offers a more selective approach to activating the ATF6 pathway.
Comparative Data: this compound vs. Global ER Stress Inducers
The following table summarizes the key differences in the performance of this compound (a selective ATF6 activator) compared to Tunicamycin, a well-known global ER stress inducer and activator of the ATF6 pathway.
| Feature | This compound (e.g., Compound 147) | Tunicamycin (Global ER Stress Inducer) | References |
| Mechanism of Action | Preferentially activates the ATF6 arm of the UPR. It is a pro-drug that is metabolically oxidized in the ER to an electrophile that covalently modifies ER-resident proteins, including protein disulfide isomerases (PDIs), leading to ATF6 activation.[1][2] | Induces global ER stress by inhibiting N-linked glycosylation, leading to the accumulation of unfolded proteins. This activates all three arms of the UPR: IRE1, PERK, and ATF6.[3][4] | |
| Specificity for UPR Arms | High specificity for the ATF6 pathway. Does not significantly activate the IRE1/XBP1s or PERK pathways.[5] | Low specificity. Activates all three UPR pathways (IRE1, PERK, and ATF6).[3] | |
| ATF6 Activation | Induces ATF6 cleavage and nuclear translocation.[1][5] | Induces ATF6 cleavage and nuclear translocation as part of a broader ER stress response.[6][7] | |
| Downstream Gene Expression | Upregulates ATF6 target genes such as BiP/GRP78 and other ER chaperones.[2] | Upregulates a wide range of ER stress-responsive genes, including targets of ATF6, XBP1s, and ATF4/CHOP.[4] | |
| Cellular Outcome | Promotes adaptive ER proteostasis remodeling, can protect against ischemia/reperfusion injury, and may reduce the secretion of aggregation-prone proteins.[8][9] | Can lead to either adaptation or apoptosis, depending on the severity and duration of the stress.[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
ATF6 Reporter Assay
This assay is used to quantify the transcriptional activity of ATF6.
-
Cell Line: HEK293T cells stably expressing a luciferase reporter gene under the control of an ER stress response element (ERSE).[11]
-
Treatment: Cells are seeded in 96-well plates and treated with either the ER proteostasis regulator (e.g., 10 µM Compound 147) or a known ATF6 activator (e.g., 1 µg/mL Tunicamycin) for a specified period (e.g., 18-24 hours).[12]
-
Lysis and Measurement: After treatment, cells are lysed, and luciferase activity is measured using a luminometer. The results are typically normalized to total protein concentration.
-
Principle: The ERSE contains binding sites for ATF6. Upon activation, ATF6 binds to the ERSE and drives the expression of the luciferase reporter gene, leading to a measurable light signal.[13]
Quantitative Real-Time PCR (qPCR) for UPR Gene Expression
qPCR is used to measure the mRNA levels of specific UPR target genes.
-
RNA Extraction: Total RNA is extracted from treated and untreated cells using a commercial kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is performed using a mixture of cDNA, gene-specific primers (for targets like BiP, CHOP, and spliced XBP1), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.
Immunoblotting for ATF6 Cleavage
This technique is used to visualize the proteolytic cleavage of ATF6, a hallmark of its activation.
-
Sample Preparation: Cells are treated with the respective compounds. Cell lysates are prepared in a lysis buffer containing protease inhibitors.[14]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.[15]
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the N-terminal region of ATF6α. This allows for the detection of both the full-length (p90) and the cleaved, active form (p50) of ATF6.[16][17]
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for comparing ATF6 activators.
Caption: ATF6 Signaling Pathway Under ER Stress.
Caption: Mechanisms of Action: Global vs. Selective ATF6 Activators.
Caption: Comparative Experimental Workflow for ATF6 Activators.
Conclusion
This compound and similar small molecules represent a significant advancement in the study of the UPR, offering a means to selectively activate the ATF6 pathway without inducing global ER stress. This specificity provides a powerful tool for researchers to investigate the precise roles of ATF6 in health and disease and holds promise for the development of targeted therapeutics for a range of proteostasis-related disorders. In contrast, traditional ATF6 activators like Tunicamycin, while useful for inducing a general ER stress response, lack the specificity required for dissecting the contributions of individual UPR arms. The choice of activator should therefore be guided by the specific experimental question being addressed.
References
- 1. Pharmacologic ATF6 activating compounds are metabolically activated to selectively modify endoplasmic reticulum proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic ATF6 activating compounds are metabolically activated to selectively modify endoplasmic reticulum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Endoplasmic reticulum stress induced by tunicamycin increases resistin messenger ribonucleic acid through the pancreatic endoplasmic reticulum eukaryotic initiation factor 2α kinase–activating transcription factor 4–CAAT/enhancer binding protein‐α homologous protein pathway in THP‐1 human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic ATF6 activation confers global protection in widespread disease models by reprograming cellular proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tribioscience.com [tribioscience.com]
- 9. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation | eLife [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. signosisinc.com [signosisinc.com]
- 12. Pharmacologic ATF6 activating compounds are metabolically activated to selectively modify endoplasmic reticulum proteins | eLife [elifesciences.org]
- 13. researchgate.net [researchgate.net]
- 14. The Specialized Unfolded Protein Response of B Lymphocytes: ATF6α-Independent Development of Antibody-Secreting B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. sceti.co.jp [sceti.co.jp]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
Navigating the Crossroads of Cellular Stress: A Comparative Guide to ER Proteostasis Regulators in Disease
For researchers, scientists, and drug development professionals, the intricate network of endoplasmic reticulum (ER) proteostasis offers a promising frontier for therapeutic intervention. The ability to modulate the Unfolded Protein Response (UPR), a key signaling pathway in ER stress, holds the potential to combat a wide array of diseases, from neurodegenerative disorders and cancer to metabolic and autoimmune conditions. This guide provides an objective comparison of the efficacy of key ER proteostasis regulators, focusing on small molecule modulators of the three primary UPR sensors: IRE1α, PERK, and ATF6. Supported by experimental data, this document aims to be a critical resource for advancing research and development in this dynamic field.
The accumulation of misfolded or unfolded proteins in the endoplasmic reticulum triggers a state of cellular stress, activating the UPR. This complex signaling network aims to restore proteostasis by reducing protein synthesis, enhancing protein folding and degradation capacities, and, if the stress is insurmountable, inducing apoptosis. The three main branches of the UPR are initiated by the ER transmembrane proteins: Inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). The distinct and sometimes opposing roles of these pathways in different disease contexts make their selective modulation a highly attractive therapeutic strategy.
Comparative Efficacy of UPR Modulators
This section provides a comparative overview of the efficacy of specific small molecule inhibitors and activators targeting the IRE1α, PERK, and ATF6 pathways in various disease models.
Neurodegenerative Diseases
In neurodegenerative diseases like Alzheimer's and Parkinson's, chronic ER stress and UPR activation contribute to neuronal dysfunction and death. Modulating the UPR has shown therapeutic potential in preclinical models.
| Modulator | Target | Disease Model | Key Efficacy Data | Reference |
| GSK2606414 | PERK inhibitor | Prion-infected mice | Restored global protein synthesis, prevented memory loss, and provided significant neuroprotection in the hippocampus. | [1][2] |
| SOD1G93A mouse model of ALS | Did not show therapeutic benefits. | [3] | ||
| ISRIB | Downstream of p-eIF2α | Wild-type rats | Reduces the consequences of eIF2α phosphorylation and improves learning and memory. | [4] |
| SP600125 | JNK inhibitor (downstream of IRE1α) | PS1/PS2 double knockout mouse embryonic fibroblasts | Inhibited ER Ca2+ leakage. | [5] |
| Quercetin | IRE1α activator | - | Activated endoribonuclease activity of IRE1 and inhibited tau hyperphosphorylation. | [5] |
Cancer
Cancer cells often experience high levels of ER stress due to rapid proliferation and harsh tumor microenvironments. They frequently hijack the UPR to promote survival and resistance to therapy, making UPR modulators a promising anti-cancer strategy.
| Modulator | Target | Disease Model | Key Efficacy Data | Reference |
| STF-083010 | IRE1α endonuclease inhibitor | Multiple Myeloma (MM) xenografts | Significantly inhibited tumor growth. Was selectively cytotoxic to CD138+ cells from MM patients. | [6][7] |
| Tamoxifen-resistant breast cancer xenografts | Co-treatment with tamoxifen (B1202) significantly delayed breast cancer progression. | [8] | ||
| p53-deficient human cancer cells | Suppressed in vitro cell viability and in vivo tumor growth. | [9] | ||
| B-I09 | IRE1α inhibitor | Murine Chronic Lymphocytic Leukemia (CLL) model | Promoted tumor regression. | [10] |
| HC-5404 | PERK inhibitor | Renal Cell Carcinoma (RCC) xenografts | When combined with VEGFR-TKIs, resulted in tumor stasis or regression. | [11] |
Metabolic and Autoimmune Diseases
ER stress is implicated in the pathogenesis of metabolic disorders like diabetes and autoimmune diseases. Modulating the UPR can offer therapeutic benefits in these conditions.
| Modulator | Target | Disease Model | Key Efficacy Data | Reference |
| Compound 147 | ATF6 activator | Amyloid disease cell models | Reduced the secretion and extracellular aggregation of destabilized, amyloidogenic proteins. | [12][13] |
| STF-083010 | IRE1α endonuclease inhibitor | - | - | |
| GSK2606414 | PERK inhibitor | - | - |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is crucial for understanding the mechanism of action and evaluating the efficacy of ER proteostasis regulators.
The Unfolded Protein Response (UPR) Signaling Pathway
Caption: The three branches of the Unfolded Protein Response pathway.
Mechanism of Action of UPR Modulators
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PERK modulation, with GSK2606414, Sephin1 or salubrinal, failed to produce therapeutic benefits in the SOD1G93A mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Memory loss in Alzheimer's disease: are the alterations in the UPR network involved in the cognitive impairment? [frontiersin.org]
- 5. Dissecting Endoplasmic Reticulum Unfolded Protein Response (UPRER) in Managing Clandestine Modus Operandi of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies | MDPI [mdpi.com]
- 7. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel chemical, STF-083010, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacologic ATF6 activating compounds are metabolically activated to selectively modify endoplasmic reticulum proteins | eLife [elifesciences.org]
- 13. wiseman.scripps.edu [wiseman.scripps.edu]
Navigating the Endoplasmic Reticulum Stress Response: A Comparative Guide to Proteostasis Regulator Analogs
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of various small molecule analogs designed to modulate the Endoplasmic Reticulum (ER) proteostasis network. By presenting key experimental data, detailed methodologies, and clear visualizations of signaling pathways, this document aims to facilitate informed decisions in the selection and application of these critical research tools.
The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum leads to ER stress, activating a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis but can trigger cell death if the stress is prolonged or severe. The three main branches of the UPR are mediated by the sensors IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). Small molecule modulators targeting these pathways are invaluable for studying ER stress and hold therapeutic potential for a range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[1][2][3] This guide provides a comparative analysis of several key analogs targeting these pathways.
Comparative Analysis of ER Proteostasis Regulators
The following tables summarize the quantitative data for various analogs targeting the three primary branches of the UPR. It is important to note that direct comparisons of potency may be influenced by varying experimental conditions across different studies.
ATF6 Activators
The ATF6 pathway is a key regulator of ER chaperone and folding enzyme expression.[4][5] Small molecule activators of ATF6 aim to enhance the adaptive capacity of the ER.
| Compound | Description | Key Quantitative Data | Cell Line/System | Reference |
| 147 (AA147) | A small molecule that preferentially activates the ATF6 transcriptional program.[4][6] It requires metabolic oxidation to form an electrophile that reacts with ER proteins.[7] | Preferentially increases levels of proteins regulated by the ATF6 transcriptional program.[4] | HEK293T-Rex, HepG2 | [4][6] |
| 263 (AA263) | A phenylhydrazone-based compound that promotes adaptive ER proteostasis remodeling, in part through ATF6 activation.[4][8] | Preferentially increases levels of proteins regulated by the ATF6 transcriptional program.[4] | HEK293T-Rex, HepG2 | [4][6] |
| AA263 yne & AA263-5 | Analogs of AA263 developed to show improved potency and efficacy for ATF6 activation.[9][10] | Increased expression of ATF6 target genes compared to AA263.[9] | HEK293 | [9] |
| 132 | Identified as a global UPR activator, increasing levels of proteins regulated by ATF6, IRE1/XBP1s, and PERK.[4] | Induces genes regulated by all three arms of the UPR.[4] | HEK293T-Rex | [4] |
PERK Inhibitors
The PERK pathway primarily acts to attenuate global protein translation to reduce the load of proteins entering the ER.[5][11] Inhibitors of PERK are being investigated for their potential in treating various diseases.[3][11]
| Compound | Description | IC50 (Biochemical Assay) | IC50 (Cell-based Assay) | Noted Selectivity | Reference |
| GSK2606414 | A first-in-class, potent, and selective PERK inhibitor.[11] | 0.4 nM[12] | <30 nM (inhibition of thapsigargin-induced PERK autophosphorylation in A549 cells)[12] | >100-fold selectivity over other EIF2AKs[12] | [11][12] |
| Perk-IN-6 | A novel potent and selective PERK inhibitor.[12] | 0.3 nM[12] | Not Reported | Potent and selective PERK inhibitor[12] | [12] |
| AMG PERK 44 | An orally active and highly selective PERK inhibitor.[13] | 6 nM[12] | 84 nM (for cellular pPERK)[12] | >1000-fold over GCN2, >160-fold over B-Raf[12] | [12][13] |
IRE1α Inhibitors
IRE1α is a dual-function enzyme with both kinase and endoribonuclease (RNase) activity, the latter of which is responsible for the unconventional splicing of XBP1 mRNA.[14][15]
| Compound | Description | Target Domain | IC50 | Cell Line/System | Reference |
| B I09 | A potent and cell-permeable inhibitor of IRE1α.[14] | RNase | Not Reported | Not Reported | [14] |
| KIRA6 | An advanced small-molecule inhibitor that allosterically attenuates IRE1α RNase activity.[16][17] | RNase (allosteric) | 0.6 µM | Not Reported | [16][17] |
| STF-083010 | A specific inhibitor of IRE1α endonuclease activity, without affecting its kinase activity.[15][17] | RNase | Not Reported | Multiple Myeloma cell lines | [15][17] |
| 4µ8C | A small-molecule inhibitor of IRE1α.[17][18] | RNase | Not Reported | Not Reported | [17][18] |
| MKC8866 | A potent and selective salicylaldehyde (B1680747) analog inhibitor of IRE1α.[14][17] | RNase | Not Reported | Not Reported | [14][17] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the UPR signaling pathways and a general experimental workflow for assessing inhibitor efficacy.
Caption: The three branches of the Unfolded Protein Response.
Caption: General workflow for evaluating ER proteostasis regulators.
Experimental Protocols
This section provides an overview of key experimental methodologies frequently employed in the characterization of ER proteostasis regulator analogs.
Cell-Based PERK Phosphorylation Assay (Western Blot)
This assay is designed to measure the ability of an inhibitor to block the autophosphorylation of PERK within a cellular context, a key marker of its activation.[12]
-
Materials:
-
Cell line of interest (e.g., A549, HEK293T)
-
Cell culture medium and supplements
-
ER stress inducer (e.g., thapsigargin, tunicamycin)
-
Test compounds (PERK inhibitors)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PERK, anti-total-PERK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the PERK inhibitor or vehicle control for a specified time (e.g., 1 hour).
-
Induce ER stress by adding an ER stressor (e.g., thapsigargin) and incubate for the desired duration (e.g., 30 minutes to 2 hours).
-
Wash cells with cold PBS and lyse them on ice.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Denature protein lysates and resolve them by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the extent of PERK phosphorylation inhibition relative to total PERK and a loading control.[12]
-
IRE1α RNase Activity Assay (XBP1 Splicing)
This assay assesses the ability of a compound to inhibit the RNase activity of IRE1α by measuring the splicing of XBP1 mRNA.
-
Materials:
-
Cell line of interest
-
ER stress inducer
-
Test compounds (IRE1α inhibitors)
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers specific for spliced (XBP1s) and unspliced (XBP1u) XBP1 mRNA
-
qPCR master mix and instrument or standard PCR reagents and gel electrophoresis equipment
-
-
Procedure:
-
Treat cells with the test compound and/or ER stress inducer as described above.
-
Extract total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR or conventional PCR using primers that can distinguish between XBP1s and XBP1u.
-
Analyze the relative levels of XBP1s and XBP1u mRNA. A potent inhibitor will show a dose-dependent decrease in the amount of the XBP1s PCR product.[14]
-
ATF6 Activation Reporter Assay
This assay utilizes a reporter construct, typically containing an ER stress response element (ERSE) driving the expression of a reporter gene like luciferase, to quantify ATF6 transcriptional activity.[4]
-
Materials:
-
Cells stably or transiently transfected with an ERSE-luciferase reporter construct
-
Test compounds (ATF6 activators)
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the reporter cells in a multi-well plate.
-
Treat the cells with various concentrations of the test compounds or a vehicle control.
-
Incubate for a sufficient period to allow for reporter gene expression (e.g., 6-24 hours).
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase signal to a control for cell viability if necessary. An increase in luminescence indicates activation of the ATF6 pathway.[4]
-
Transcriptional Profiling (mRNA-Seq)
To obtain a comprehensive view of how a compound affects the UPR, mRNA sequencing can be employed to analyze global changes in gene expression.[4]
-
Procedure:
-
Treat cells with the compound of interest, a positive control (e.g., thapsigargin), and a vehicle control.
-
Extract high-quality total RNA.
-
Prepare sequencing libraries from the RNA samples.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Analyze the sequencing data to identify differentially expressed genes.
-
Perform gene set enrichment analysis to determine the effect of the compound on the ATF6, IRE1/XBP1s, and PERK target gene sets.[4]
-
This comparative guide provides a foundational resource for researchers working with ER proteostasis regulators. The provided data and protocols can aid in the selection of appropriate tool compounds and the design of robust experiments to investigate the intricate roles of the UPR in health and disease.
References
- 1. Discovering small molecule regulators of the proteostasis network that function through stress-responsive signaling pathway activation [scripps.edu]
- 2. Frontiers | A Pipeline for Natural Small Molecule Inhibitors of Endoplasmic Reticulum Stress [frontiersin.org]
- 3. scbt.com [scbt.com]
- 4. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Activation of ATF6 and PERK Endoplasmic Reticulum Stress Signaling Pathways Prevent Mutant Rhodopsin Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Phenylhydrazone-based Endoplasmic Reticulum Proteostasis Regulator Compounds with Enhanced Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
Independent Validation of Published ER Proteostasis Regulator Data: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of widely used small molecule regulators of Endoplasmic Reticulum (ER) proteostasis. The performance of these regulators is evaluated by juxtaposing data from their initial discovery with subsequent independent validation studies, highlighting both on-target efficacy and potential off-target effects.
The maintenance of protein homeostasis, or proteostasis, within the endoplasmic reticulum is critical for cellular health. The accumulation of misfolded or unfolded proteins in the ER triggers a signaling network known as the Unfolded Protein Response (UPR). The UPR is orchestrated by three main sensor proteins: Inositol-requiring enzyme 1 (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). Given their central role in cellular stress responses, these proteins are attractive targets for therapeutic intervention in a variety of diseases. This guide focuses on three widely studied small molecule modulators, each targeting a distinct branch of the UPR: the ATF6 activator Compound 147, the PERK inhibitor GSK2656157, and the IRE1α inhibitor 4µ8C.
ATF6 Activator: Compound 147
Compound 147 was identified as a selective activator of the ATF6 branch of the UPR.[1] Subsequent research has largely validated its on-target activity, though some context-dependent off-target effects have been noted.
Comparative Performance of Compound 147
| Parameter | Original Discovery Data (Plate et al., 2016) | Independent Validation Data (Blackwood et al., 2019; Rosarda et al., 2021) |
| ATF6 Activation | Preferentially activates the ATF6 transcriptional program.[1] | Confirmed to activate ATF6 and its downstream targets in various cell types and in vivo models.[2][3] |
| EC50 for ALLC Secretion Reduction | 1.1 µM in ALMC-2 cells.[4] | Not directly re-evaluated, but protective effects in vivo are observed at doses consistent with ATF6 activation.[2] |
| Selectivity | Reported to selectively activate the ATF6 arm of the UPR.[1] | Primarily activates ATF6, but has been shown to also activate the Nrf2 antioxidant pathway in neuronal cells.[3] |
| Mechanism of Action | Requires metabolic activation to a reactive electrophile that modifies ER-resident proteins, including protein disulfide isomerases (PDIs).[1] | The mechanism involving PDI modification is supported by subsequent mechanistic studies. |
Experimental Protocols
Assessment of ATF6 Activation by Western Blot:
-
Cells are treated with Compound 147 or vehicle control for a specified time (e.g., 6-16 hours).
-
Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Membranes are incubated overnight at 4°C with primary antibodies against the N-terminal fragment of ATF6 (cleaved, active form) and a loading control (e.g., β-actin).
-
After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
Measurement of ATF6 Target Gene Expression by qPCR:
-
Cells are treated with Compound 147 or vehicle control.
-
Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA is synthesized from total RNA using a reverse transcription kit.
-
Quantitative PCR is performed using SYBR Green master mix and primers specific for ATF6 target genes (e.g., HSPA5 (BiP), HERPUD1) and a housekeeping gene (e.g., GAPDH).
-
Relative gene expression is calculated using the ΔΔCt method.
Signaling Pathway and Workflow
Caption: ATF6 activation by Compound 147.
Caption: Workflow for assessing Compound 147 activity.
PERK Inhibitor: GSK2656157
GSK2656157 is a potent and selective ATP-competitive inhibitor of PERK.[5] While its on-target activity is well-documented, independent studies have raised concerns about off-target effects, particularly at higher concentrations.
Comparative Performance of GSK2656157
| Parameter | Original Discovery Data (Atkins et al., 2013) | Independent Validation Data (Roussel et al., 2017; Axten et al., 2013) |
| PERK Inhibition | Potent inhibitor of PERK kinase activity with an IC50 of 0.9 nM in a cell-free assay.[6] | Confirmed to inhibit PERK autophosphorylation and downstream signaling in various cell lines.[5] |
| Cellular IC50 | 10-30 nM for inhibition of PERK signaling in cells.[6] | Effective at inhibiting PERK in cells, but off-target effects are observed at concentrations used in some studies. |
| Selectivity | Reported to be highly selective for PERK over a large panel of other kinases.[5] | Shown to be a potent inhibitor of RIPK1, independent of its PERK inhibitory activity.[7] Also reported to have PERK-independent effects on cell death.[8] |
| In Vivo Efficacy | Dose-dependent inhibition of tumor growth in xenograft models.[5] | Efficacy in vivo is confirmed in other disease models, but the contribution of off-target effects is a consideration.[7] |
Experimental Protocols
In Vitro Kinase Assay for PERK Inhibition:
-
Recombinant PERK kinase domain is incubated with the substrate (e.g., eIF2α) and ATP in a kinase buffer.
-
GSK2656157 is added at various concentrations.
-
The reaction is allowed to proceed for a specified time at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA or by Western blot.
-
IC50 values are calculated from the dose-response curve.
Assessment of PERK Signaling in Cells:
-
Cells are pre-treated with GSK2656157 for 1-2 hours.
-
ER stress is induced with an agent like tunicamycin (B1663573) or thapsigargin.
-
Cells are lysed, and protein extracts are analyzed by Western blot for phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), and total levels of these proteins.
-
Downstream targets like ATF4 and CHOP can also be assessed by Western blot or qPCR.
Signaling Pathway and Workflow
Caption: PERK inhibition by GSK2656157.
Caption: Workflow for assessing GSK2656157 activity.
IRE1α Inhibitor: 4µ8C
4µ8C is a small molecule inhibitor of the RNase activity of IRE1α. It is widely used to probe the role of the IRE1α-XBP1 signaling axis. However, independent research has highlighted potential off-target effects, which are important considerations for its use.
Comparative Performance of 4µ8C
| Parameter | Original Discovery Data (Cross et al., 2012) | Independent Validation Data (Yagishita et al., 2017) |
| IRE1α RNase Inhibition | Inhibits XBP1 mRNA splicing by covalently modifying a lysine (B10760008) residue in the RNase domain. | Confirmed to inhibit XBP1 splicing in various cell types. |
| Cellular Efficacy | Effectively inhibits XBP1 splicing in cells in response to ER stress. | Inhibition of XBP1 splicing is observed, but other cellular effects occur. |
| Selectivity | Reported to be a specific inhibitor of IRE1α RNase activity. | Found to inhibit insulin (B600854) secretion in pancreatic β-cells independent of its effect on IRE1α RNase activity, indicating off-target effects.[6] |
| Mechanism of Inhibition | Covalent modification of K907 in the IRE1α RNase domain. | The covalent modification mechanism is generally accepted. |
Experimental Protocols
XBP1 Splicing Assay by RT-PCR:
-
Cells are treated with an ER stressor (e.g., thapsigargin) with or without 4µ8C.
-
Total RNA is isolated, and cDNA is synthesized.
-
PCR is performed using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
PCR products are resolved on a high-resolution agarose (B213101) or polyacrylamide gel.
-
The unspliced and spliced forms of XBP1 mRNA are visualized as distinct bands, and their relative abundance is quantified.
In Vitro IRE1α RNase Activity Assay:
-
Recombinant IRE1α is incubated with a fluorescently labeled RNA substrate corresponding to the stem-loop structure of XBP1 mRNA.
-
4µ8C is added at varying concentrations.
-
The cleavage of the RNA substrate by IRE1α leads to an increase in fluorescence.
-
The reaction is monitored in real-time using a fluorescence plate reader.
-
IC50 values are determined from the dose-response curve.
Signaling Pathway and Workflow
Caption: IRE1α inhibition by 4µ8C.
Caption: Workflow for assessing 4µ8C activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK2656157 | Autophagy | Apoptosis | PERK | TargetMol [targetmol.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for eIF2α phosphorylation-independent effects of GSK2656157, a novel catalytic inhibitor of PERK with clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of ER Proteostasis Regulators in Vivo
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) is a critical organelle responsible for the proper folding and maturation of a significant portion of the cellular proteome. The accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress, triggers a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can induce apoptosis under conditions of prolonged or severe stress. In metazoans, the UPR is primarily initiated by three ER-resident transmembrane proteins: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6). Understanding the distinct and overlapping roles of these key regulators is crucial for developing therapeutic strategies for a wide range of diseases associated with ER stress, including neurodegenerative disorders, metabolic diseases, and cancer.
This guide provides an objective, data-driven comparison of the in vivo performance of IRE1, PERK, and ATF6, supported by experimental data and detailed methodologies.
Key ER Proteostasis Regulators: A Comparative Overview
The three main branches of the UPR are initiated by the activation of IRE1, PERK, and ATF6. While all three sensors respond to the accumulation of unfolded proteins, their activation kinetics, downstream signaling cascades, and ultimate physiological outputs can differ significantly.
-
IRE1 (Inositol-requiring enzyme 1): This dual-function enzyme possesses both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1 initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).
-
PERK (PKR-like ER kinase): As a kinase, PERK's primary role upon activation is to phosphorylate the eukaryotic translation initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, thereby reducing the protein load entering the ER. However, it selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.
-
ATF6 (Activating transcription factor 6): This transcription factor is synthesized as an inactive precursor tethered to the ER membrane. Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases to release its N-terminal cytoplasmic domain. This active fragment then moves to the nucleus to activate the transcription of genes encoding ER chaperones and components of the ERAD machinery.
Quantitative Comparison of In Vivo Activation
To provide a comparative view of the activation kinetics of these three regulators, we have summarized data from in vivo studies using tunicamycin-induced ER stress in mouse liver. Tunicamycin (B1663573) is a potent inhibitor of N-linked glycosylation, leading to the accumulation of unfolded glycoproteins in the ER.
| Time Point (Post-Tunicamycin Injection) | IRE1 Activation (XBP1 splicing) | PERK Activation (p-eIF2α levels) | ATF6 Activation (Cleaved ATF6 levels) |
| 0 hours (Control) | Basal | Basal | Basal |
| 2 hours | Moderate Increase | Significant Increase | Initial Increase |
| 4 hours | Peak Activation | Sustained High Levels | Sustained Increase |
| 8 hours | Declining Activation | High Levels | Declining Levels |
| 16 hours | Near Basal Levels | Returning to Basal | Near Basal Levels |
| 24 hours | Basal | Basal | Basal |
This table is a synthesized representation of typical UPR activation kinetics observed in multiple in vivo studies. The exact timing and magnitude can vary depending on the specific experimental conditions, such as the dose of tunicamycin and the genetic background of the mice.
Signaling Pathways and Experimental Workflow
To visualize the intricate signaling cascades and a typical experimental workflow for studying these regulators in vivo, the following diagrams have been generated using Graphviz.
Caption: Signaling pathways of the three branches of the Unfolded Protein Response.
Caption: A typical experimental workflow for in vivo analysis of ER proteostasis regulators.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of ER proteostasis regulators in vivo.
In Vivo Tunicamycin-Induced ER Stress in Mice
This protocol describes the induction of ER stress in mice using tunicamycin, a widely used method to study the UPR in vivo.
Materials:
-
C57BL/6J mice (8-12 weeks old)
-
Tunicamycin (from Streptomyces sp.)
-
150 mM Dextrose
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saline (0.9% NaCl)
-
Insulin syringes
Procedure:
-
Preparation of Tunicamycin Solution:
-
Dissolve tunicamycin in DMSO to a stock concentration of 10 mg/mL.
-
For injection, dilute the stock solution in 150 mM dextrose to a final concentration of 0.1 mg/mL. The final DMSO concentration should be less than 5%.
-
Prepare a vehicle control solution of DMSO in 150 mM dextrose with the same final DMSO concentration.
-
-
Animal Dosing:
-
Administer tunicamycin or vehicle control to mice via intraperitoneal (i.p.) injection.
-
A typical dose is 1 mg/kg body weight.
-
For time-course studies, inject separate cohorts of mice for each time point.
-
-
Tissue Collection:
-
At the desired time points (e.g., 0, 2, 4, 8, 16, 24 hours) post-injection, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Excise the liver, snap-freeze in liquid nitrogen, and store at -80°C until further analysis.
-
Western Blot Analysis of UPR Activation Markers
This protocol details the detection of key UPR activation markers by Western blotting from liver tissue lysates.
Materials:
-
Frozen liver tissue
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-PERK (Thr980)
-
Rabbit anti-PERK
-
Rabbit anti-phospho-IRE1α (Ser724)
-
Rabbit anti-IRE1α
-
Rabbit anti-ATF6 (for detection of full-length and cleaved forms)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Homogenize the frozen liver tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 30-50 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDC membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
RT-qPCR for XBP1 Splicing and UPR Target Genes
This protocol describes the analysis of IRE1 activation through the measurement of XBP1 mRNA splicing and the expression of other UPR target genes by reverse transcription-quantitative PCR (RT-qPCR).
Materials:
-
Frozen liver tissue
-
TRIzol reagent or other RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green or TaqMan qPCR Master Mix
-
qPCR primers for:
-
Total XBP1 (amplifies both spliced and unspliced forms)
-
Spliced XBP1 (forward primer spanning the splice junction)
-
Housekeeping gene (e.g., GAPDH, β-actin)
-
Other UPR target genes (e.g., BiP/GRP78, CHOP)
-
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from frozen liver tissue using TRIzol reagent according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a high-capacity cDNA reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions using SYBR Green or TaqMan master mix, cDNA template, and specific primer pairs.
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
-
For XBP1 splicing, the ratio of spliced XBP1 to total XBP1 can be calculated to quantify the extent of IRE1 activation.
-
Conclusion
The in vivo regulation of ER proteostasis is a complex and dynamic process orchestrated by the coordinated actions of IRE1, PERK, and ATF6. While all three pathways are activated in response to ER stress, their distinct activation kinetics and downstream effectors contribute to a multifaceted response aimed at restoring cellular homeostasis. This guide provides a comparative framework for understanding these key regulators, supported by quantitative data and detailed experimental protocols, to aid researchers in their investigation of ER stress-related pathologies and the development of novel therapeutic interventions.
Benchmarking new ER proteostasis regulators against existing compounds
For Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) is a critical organelle responsible for the proper folding and processing of a significant portion of the cellular proteome. The accumulation of misfolded proteins in the ER, a condition known as ER stress, activates a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis by reducing protein synthesis, enhancing protein folding capacity, and promoting the degradation of misfolded proteins. However, chronic or unresolved ER stress can lead to apoptosis. Consequently, the modulation of ER proteostasis has emerged as a promising therapeutic strategy for a wide range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.
This guide provides a comparative analysis of novel ER proteostasis regulators against established compounds, offering a framework for their evaluation. We present quantitative data from key experimental assays in a structured format, detail the underlying experimental protocols, and visualize the relevant biological pathways and workflows.
Comparative Performance of ER Proteostasis Regulators
The following table summarizes the quantitative performance of selected new and existing ER proteostasis regulators across various assays. This data has been compiled from multiple studies to provide a comparative overview. "Existing Compounds" are well-established inducers of ER stress, often used as positive controls, while "New Compounds" represent more recently developed modulators with potentially more specific mechanisms of action.
| Compound | Class/Target | Cell Viability (IC50/EC50) | UPR Branch Activation (EC50/Fold Induction) | Effect on Protein Aggregation | Reference |
| Existing Compounds | |||||
| Thapsigargin (Tg) | SERCA pump inhibitor | ~1 µM (Varies by cell line) | Global UPR activator | Induces protein aggregation | [1][2] |
| Tunicamycin (Tm) | N-linked glycosylation inhibitor | ~2-5 µg/mL (Varies by cell line) | Global UPR activator | Induces protein aggregation | [1][2] |
| New Compounds | |||||
| ATF6 Activators | |||||
| Compound 147 | Preferential ATF6 activator | Low cytotoxicity reported | ERSE-FLuc: >2-fold activation over XBP1s-RLuc | Reduces secretion of amyloidogenic proteins | [3][4][5] |
| Compound 263 | Preferential ATF6 activator | Low cytotoxicity reported | ERSE-FLuc: >2-fold activation over XBP1s-RLuc | Reduces secretion of amyloidogenic proteins | [3][4][5] |
| PERK Inhibitors | |||||
| PERK-IN-2 | PERK inhibitor | Not reported in these sources | p-PERK IC50: 0.03 - 0.1 µM | Aims to mitigate chronic PERK activation effects | [6] |
| GSK2606414 | PERK inhibitor | Not reported in these sources | PERK IC50: <1 nM (in vitro) | Prevents tau-mediated neurodegeneration in a mouse model | [1][6][7] |
| Global UPR Modulators | |||||
| Compound 132 | Global UPR activator | Not reported in these sources | Activates ATF6, IRE1, and PERK pathways | Not explicitly stated | [4][5] |
Disclaimer: The values presented are approximate and can vary significantly based on the specific cell line, experimental conditions, and assay used. Direct comparison between studies should be made with caution.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used for their characterization.
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Caption: A typical experimental workflow for benchmarking ER proteostasis regulators.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are protocols for key assays used to benchmark ER proteostasis regulators.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of compounds on cell viability by measuring the metabolic activity of living cells.[2][8][9]
-
Cell Seeding: Plate cells (e.g., H1299, T24, RT4) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and allow them to adhere overnight.[2][8]
-
Compound Treatment: Treat cells with a range of concentrations of the test compounds (e.g., 0, 10, 25, 50, 100 µM) and include appropriate positive (e.g., Thapsigargin) and vehicle controls.[2]
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 or 48 hours).[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[2]
UPR Reporter Gene Assay
These assays utilize reporter constructs (e.g., luciferase) under the control of UPR-responsive promoters to quantify the activation of specific UPR branches.[5][10][11]
-
Cell Transfection (if necessary): Transfect cells with the appropriate reporter plasmid (e.g., ERSE-FLuc for ATF6, XBP1-RLuc for IRE1).
-
Cell Seeding: Plate the transfected or stable reporter cell line in a 96-well plate.
-
Compound Treatment: Treat cells with various concentrations of the test compounds for a specified duration (e.g., 18 hours).[4]
-
Lysis and Reagent Addition: Lyse the cells and add the appropriate luciferase assay reagent according to the manufacturer's protocol.[12]
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the reporter activity to a control (e.g., vehicle or a constitutively expressed reporter) and express the results as fold activation. For comparative analysis, activation can be normalized to a known global UPR inducer like Thapsigargin.[5]
Quantitative PCR (qPCR) for UPR Target Genes
qPCR measures the mRNA levels of key UPR target genes to assess the activation of the different signaling branches.[13][14]
-
Cell Treatment and RNA Extraction: Treat cells with the compounds for the desired time, then harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for UPR target genes (e.g., HSPA5 (BiP) for ATF6, spliced XBP1 for IRE1, and DDIT3 (CHOP) for PERK) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, expressed as fold change compared to the vehicle-treated control.
Western Blotting for UPR Markers
Western blotting is used to detect the protein levels and post-translational modifications of key UPR signaling molecules.[6][13]
-
Cell Lysis: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against specific UPR markers (e.g., phospho-PERK, phospho-eIF2α, total PERK, total eIF2α, cleaved ATF6, or β-actin as a loading control).[6][15]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence imaging system.[6]
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels or phosphorylation status.
Protein Aggregation Assay (Thioflavin T Assay)
This assay is used to quantify the formation of protein aggregates, a hallmark of severe ER stress.[16][17]
-
Cell Treatment: Treat cells with the compounds to induce ER stress and potential protein aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble and insoluble protein fractions by centrifugation.[17]
-
Thioflavin T Staining: Incubate the insoluble fraction with Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to amyloid-like aggregates.[16]
-
Measurement: Measure the fluorescence intensity using a fluorometer.
-
Data Analysis: Compare the fluorescence intensity of treated samples to that of control samples to determine the relative level of protein aggregation.
By employing these standardized protocols and comparing the results in a structured manner, researchers can effectively benchmark new ER proteostasis regulators against existing compounds, facilitating the identification and development of novel therapeutics for a variety of diseases.
References
- 1. Frontiers | A Pipeline for Natural Small Molecule Inhibitors of Endoplasmic Reticulum Stress [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation | eLife [elifesciences.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4.3. Cell Viability Assay [bio-protocol.org]
- 9. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 10. Drosophila Unfolded Protein Response (UPR) assays in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.plos.org [journals.plos.org]
- 13. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Comparative analysis of the expression patterns of UPR-target genes caused by UPR-inducing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. How do I detect ER stress? | AAT Bioquest [aatbio.com]
- 17. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Essential Guide to the Safe Handling and Disposal of ER Proteostasis Regulators
Disclaimer: The term "ER proteostasis regulator-1" describes a functional class of molecules rather than a specific chemical compound. As such, a specific Safety Data Sheet (SDS) is not available. The following guidelines are based on general best practices for handling potent, biologically active small molecules in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the specific SDS for the particular compound being used before commencing any work. This guide is intended to supplement, not replace, institutional protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Prior to handling any small molecule ER proteostasis regulator, it is crucial to wear appropriate Personal Protective Equipment (PPE). Given the potential for high biological activity, these compounds should be handled with care to avoid exposure.
Core Personal Protective Equipment (PPE) Requirements:
| Activity | Required PPE | Specifications |
| Weighing and Aliquoting (Solid Form) | Double Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields, N95 Respirator | To be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine powders. |
| Solution Preparation and Handling | Double Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields | All manipulations of stock solutions and dilutions should occur within a chemical fume hood. |
| Cell Culture and In Vitro Assays | Nitrile Gloves, Lab Coat, Safety Glasses | To be conducted within a certified biological safety cabinet (BSC) to maintain sterility and operator safety. |
| Waste Disposal | Double Nitrile Gloves, Lab Coat, Safety Goggles, Face Shield | Use appropriate, designated waste containers and follow all steps of the disposal plan. |
Step-by-Step Disposal Procedures for ER Proteostasis Regulators
The proper disposal of ER proteostasis regulators is essential to protect personnel and the environment. All materials that have come into contact with these compounds must be treated as hazardous chemical waste.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is critical to ensure safe and compliant disposal. Never mix chemical waste with regular trash or biohazardous waste streams.
-
Solid Waste: All disposable items that have had direct contact with the compound, such as pipette tips, tubes, vials, gloves, bench paper, and weighing papers, must be collected as solid chemical waste.
-
Liquid Waste: All solutions containing the ER proteostasis regulator, including unused stock solutions (e.g., in DMSO), experimental buffers, and cell culture media, must be collected as liquid chemical waste. Be mindful of solvent compatibility; halogenated and non-halogenated solvent waste should typically be collected in separate containers.
-
Sharps Waste: Needles, syringes, or other sharp objects contaminated with the compound must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.
Step 2: Containment and Labeling
Proper containment and clear labeling are legally required and essential for safety.
-
Container Selection: Use only approved, leak-proof containers that are chemically compatible with the waste being collected.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the compound(s), the solvent(s), and the approximate concentration. Attach a hazardous waste tag as required by your institution.
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.
Step 3: Storage and Collection
-
Temporary Storage: Store sealed waste containers in a designated and well-ventilated satellite accumulation area within your laboratory. This area should have secondary containment to capture any potential leaks.
-
Waste Pickup: Do not dispose of this chemical waste down the drain or in the regular trash.[1][2][3][4] Contact your institution's EHS department to schedule a pickup for hazardous waste.[5]
Experimental Protocols and Signaling Pathways
ER proteostasis regulators modulate cellular pathways that manage protein folding and degradation. The two primary pathways are the Unfolded Protein Response (UPR) and ER-Associated Degradation (ERAD).
The Unfolded Protein Response (UPR)
The UPR is a stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER.[6] It aims to restore homeostasis by reducing new protein synthesis, increasing the production of chaperones to aid folding, and enhancing protein degradation.[6] The UPR is mediated by three main sensor proteins: IRE1, PERK, and ATF6.[7][8]
Caption: The Unfolded Protein Response (UPR) signaling cascade.
ER-Associated Degradation (ERAD)
If proteins cannot be folded correctly, they are targeted for degradation by the ERAD pathway.[9] This process involves the recognition of misfolded proteins, their retro-translocation from the ER back into the cytosol, ubiquitination, and subsequent degradation by the proteasome.[9][10][11]
Caption: The ER-Associated Degradation (ERAD) experimental workflow.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 3. essex.ac.uk [essex.ac.uk]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. Endoplasmic-reticulum-associated protein degradation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling ER Proteostasis Regulator-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with ER proteostasis regulator-1 (also known as compound 481). In the absence of a specific Safety Data Sheet (SDS), this compound should be handled with the utmost caution, assuming it is hazardous.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory at all times when handling this compound. The following table summarizes the required equipment for different laboratory activities.
| Activity | Required Personal Protective Equipment |
| General Handling (Weighing, preparing solutions) | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Procedures with Potential for Aerosol Generation | - Double-gloving (nitrile)- Lab coat- Chemical splash goggles- Use of a chemical fume hood is required |
| Spill Cleanup | - Chemical-resistant gloves (e.g., thicker nitrile or neoprene)- Lab coat- Chemical splash goggles- Face shield (if significant splash risk)- Disposable shoe covers |
Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.[1][2]
Operational Plan: Handling and Experimental Procedures
1. Preparation and Storage:
-
Engineering Controls: All weighing and solution preparation of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.[3]
2. Solution Preparation:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Carefully weigh the required amount of the compound in the chemical fume hood.
-
Add the solvent slowly to the compound to avoid splashing.
-
If sonication is required to dissolve the compound, ensure the vial is securely capped.
3. Experimental Use:
-
When adding the compound to cell cultures or other experimental systems, do so within a biological safety cabinet to maintain sterility and containment.
-
Clearly label all solutions and experimental materials containing this compound.
Disposal Plan
Treat all waste contaminated with this compound as hazardous chemical waste.[4][5]
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated, leak-proof hazardous waste container lined with a chemically resistant bag.
-
Liquid Waste: Collect all contaminated liquid waste, including unused solutions and cell culture media, in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's EHS department.
2. Labeling and Storage of Waste:
-
Label all hazardous waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste stream (e.g., solvents, media).[6]
-
Store waste containers in a designated satellite accumulation area within the laboratory.[6]
3. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[5][6] Do not pour any waste containing this compound down the drain.
Signaling Pathway and Workflow Diagrams
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 3. fishersci.fr [fishersci.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
